molecular formula C5H7N3S B2601615 5-Amino-2-(methylthio)pyrimidine CAS No. 42382-46-7

5-Amino-2-(methylthio)pyrimidine

Cat. No.: B2601615
CAS No.: 42382-46-7
M. Wt: 141.19
InChI Key: NRJNAXLXHFQYEX-UHFFFAOYSA-N
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Description

5-Amino-2-(methylthio)pyrimidine ( 42382-46-7) is a versatile amino- and methylthio- functionalized heterocyclic compound with the molecular formula C5H7N3S and a molecular weight of 141.19 g/mol . This solid compound serves as a valuable synthetic intermediate and molecular scaffold in medicinal chemistry and drug discovery research . The presence of both an electron-donating amino group and a methylthio group on the pyrimidine ring creates a multifunctional platform for further chemical modifications, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, making it a key building block for the development of more complex molecules . For research purposes, this compound is offered with a high purity level of 96% or greater (by HPLC) . To maintain stability and purity during storage, it is recommended to keep the material in a dark place under an inert atmosphere at 2-8°C . Researchers should note the associated safety information: this material may cause skin and eye irritation and may be harmful if swallowed, inhaled, or in contact with skin . Appropriate personal protective equipment should be worn, and safety data sheets should be consulted before use. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methylsulfanylpyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-9-5-7-2-4(6)3-8-5/h2-3H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJNAXLXHFQYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42382-46-7
Record name 5-AMINO-2-(METHYLTHIO)PYRIMIDINE
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Foundational & Exploratory

5-Amino-2-(methylthio)pyrimidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Amino-2-(methylthio)pyrimidine: Chemical Properties, Structure, and Applications in Synthetic Chemistry

Abstract

This compound is a heterocyclic organic compound featuring a pyrimidine core, a foundational structure in numerous biologically active molecules, including nucleic acids. The strategic placement of an amino group at the C5 position and a methylthio group at the C2 position makes it a highly versatile and valuable building block in medicinal chemistry and drug discovery. The methylthio group serves as an excellent leaving group for nucleophilic aromatic substitution, while the amino group provides a site for a wide array of chemical modifications. This guide offers a comprehensive exploration of the chemical structure, properties, synthesis, and reactivity of this compound, providing researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this scaffold in their synthetic endeavors.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] The ability of the pyrimidine core to engage in hydrogen bonding and other non-covalent interactions makes it an ideal framework for designing molecules that can selectively bind to biological targets like kinases, proteases, and polymerases.

This compound emerges as a particularly strategic starting material. Its dual functionality allows for sequential or orthogonal chemical modifications, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[2] This guide will dissect the key chemical attributes of this compound, providing a roadmap for its application in the synthesis of novel chemical entities.

Molecular Structure and Physicochemical Properties

The foundational step in leveraging any chemical building block is a thorough understanding of its structure and inherent properties.

Chemical Structure

This compound is characterized by a six-membered aromatic pyrimidine ring containing two nitrogen atoms at positions 1 and 3. An amino (-NH₂) group is attached to the C5 position, and a methylthio (-SCH₃) group is at the C2 position.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

Quantitative data provides critical parameters for experimental design, including solvent selection, reaction temperature, and purification methods. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 42382-46-7[3]
Molecular Formula C₅H₇N₃S[3]
Molecular Weight 141.19 g/mol [3]
Appearance Solid (predicted)-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)Inferred
Stability Stable under normal conditions.[4]
Incompatibilities Strong oxidizing agents.[4]

Synthesis and Reactivity

The synthetic utility of this compound is rooted in its accessible synthesis and the predictable reactivity of its functional groups.

Proposed Synthetic Pathway

While specific literature on the synthesis of this compound is sparse, a robust synthetic route can be proposed based on established pyrimidine chemistry. A common strategy involves the condensation of a suitable three-carbon precursor with a thiourea derivative.

SynthesisWorkflow Proposed Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product A Aminomalononitrile C Step 1: Condensation (Base-catalyzed, e.g., NaOEt in Ethanol) A->C B S-Methylisothiourea B->C D Step 2: Cyclization (Heating under reflux) C->D E Step 3: Purification (Recrystallization or Chromatography) D->E F This compound E->F SNAr_Reaction Key Reactivity: SNAr at the C2 Position start This compound oxidize Oxidation (e.g., m-CPBA) start->oxidize Activation substitute Nucleophilic Substitution (NuH) (e.g., R-NH₂, R-OH) start->substitute Direct Substitution (Harsher Conditions) activated 5-Amino-2-(methylsulfonyl)pyrimidine (Highly Activated Intermediate) oxidize->activated activated->substitute Substitution (Milder Conditions) product 2-Substituted-5-aminopyrimidine substitute->product

References

Introduction: The Strategic Importance of 5-Amino-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-(methylthio)pyrimidine

This compound is a highly valuable heterocyclic building block in the fields of medicinal chemistry and drug development. Its structure incorporates three key features that make it a versatile scaffold for molecular design: a pyrimidine core, a common motif in biologically active molecules; a 5-amino group, which serves as a crucial nucleophile or a point for derivatization; and a 2-methylthio group, which can act as a leaving group for nucleophilic aromatic substitution (SNAr) reactions or be oxidized to more reactive sulfoxide and sulfone species[1]. These characteristics enable its use as a precursor in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.

This guide provides a comprehensive overview of the principal synthetic pathways to this compound, grounded in established chemical principles. We will explore the causality behind experimental choices, provide detailed protocols derived from analogous syntheses, and offer a comparative analysis to aid researchers in selecting the most appropriate route for their specific needs.

Core Synthetic Strategies: A Tale of Two Approaches

The synthesis of this compound can be broadly categorized into two strategic approaches:

  • De Novo Ring Construction: Building the pyrimidine ring from acyclic precursors through cyclocondensation reactions. This method offers the advantage of installing the desired substituents in a controlled manner from simple starting materials.

  • Pyrimidine Core Functionalization: Modifying a pre-existing 2-(methylthio)pyrimidine ring to introduce the 5-amino group. This approach is advantageous when the starting pyrimidine scaffold is readily available.

Pathway 1: De Novo Synthesis via Cyclocondensation

This approach constructs the pyrimidine ring by reacting a three-carbon (C-C-C) electrophilic unit with an N-C-N nucleophilic unit, in this case, S-methylisothiourea. The key to this strategy is the selection of a C3 synthon that already contains or can easily be converted to the C5-amino functionality. A highly effective strategy is adapted from the synthesis of analogous aminopyrimidines, which utilizes a derivative of aminomalononitrile or a related precursor.

Mechanistic Rationale

The core of this pathway is the condensation reaction between S-methylisothiourea (or its salt) and a suitable three-carbon precursor bearing an amino (or protected amino) group and two electrophilic centers. The reaction proceeds via initial nucleophilic attack from the isothiourea onto one of the electrophilic centers, followed by an intramolecular cyclization and subsequent dehydration/tautomerization to yield the aromatic pyrimidine ring. Using S-methylisothiourea sulfate is common as it provides a stable, easy-to-handle source of the N-C-N fragment and directly installs the required 2-(methylthio) group.

Visualizing the Cyclocondensation Pathway

G cluster_0 Starting Materials cluster_1 Reaction Sequence SM1 Aminomalononitrile Tosylate Intermediate Ethyl N-(2,2-dicyanovinyl)formimidate SM1->Intermediate Reacts with SM2 Triethyl Orthoformate SM2->Intermediate Reacts with SM3 S-Methylisothiourea Sulfate Cyclization Cyclocondensation SM3->Cyclization Base Sodium Ethoxide (NaOEt) Base->Cyclization Catalyst Intermediate->Cyclization Product This compound Cyclization->Product

Caption: De Novo synthesis of the target molecule via cyclocondensation.

Experimental Protocol: Cyclocondensation

This protocol is a representative method based on established syntheses of similar 5-aminopyrimidines.

Step 1: Formation of the Enamine Intermediate

  • To a stirred suspension of aminomalononitrile tosylate (1.0 eq) in ethanol (5 mL/g), add triethyl orthoformate (1.2 eq).

  • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude ethyl N-(2,2-dicyanovinyl)formimidate intermediate. This intermediate is often used in the next step without further purification.

    • Expert Insight: The use of triethyl orthoformate serves a dual purpose: it acts as a one-carbon source and a dehydrating agent, driving the formation of the enamine-type intermediate.

Step 2: Cyclization to form this compound

  • Prepare a solution of sodium ethoxide (2.2 eq) in absolute ethanol. This can be done by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere (e.g., N₂ or Ar).

  • To the freshly prepared sodium ethoxide solution, add S-methylisothiourea sulfate (1.0 eq) and stir for 30 minutes at room temperature to form the free base.

  • Add the crude intermediate from Step 1, dissolved in a minimal amount of absolute ethanol, to the S-methylisothiourea solution.

  • Heat the resulting mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize carefully with glacial acetic acid.

  • Reduce the solvent volume in vacuo. Add water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

    • Trustworthiness: The use of freshly prepared sodium ethoxide is critical for ensuring an anhydrous, strongly basic environment, which is necessary for both the deprotonation of the isothiourea and for catalyzing the cyclization-aromatization cascade.

Pathway 2: Functionalization of a 2-(methylthio)pyrimidine Core

This strategy begins with a commercially available or easily synthesized 2-(methylthio)pyrimidine and introduces the amino group at the C5 position. The most direct method involves a nitration-reduction sequence. The electron-donating nature of the methylthio group and the nitrogen atoms of the ring direct electrophiles to the C5 position.

Mechanistic Rationale

The pyrimidine ring is generally electron-deficient, making electrophilic aromatic substitution difficult. However, the 2-methylthio group provides some activation. The reaction proceeds in two stages:

  • Nitration: Electrophilic nitration at the C5 position using a potent nitrating agent (e.g., nitric acid in sulfuric acid) to form 5-nitro-2-(methylthio)pyrimidine.

  • Reduction: The nitro group is then reduced to the target amino group. This is a standard transformation that can be achieved with high efficiency using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl).

Visualizing the Functionalization Pathway

G Start 2-(Methylthio)pyrimidine Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration Intermediate 5-Nitro-2-(methylthio)pyrimidine Nitration->Intermediate Reduction Reduction (e.g., SnCl₂ / HCl or H₂/Pd-C) Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthesis via functionalization of a pre-existing pyrimidine core.

Experimental Protocol: Nitration and Reduction

This protocol is a standard procedure for the nitration and reduction of heterocyclic systems.

Step 1: Nitration of 2-(methylthio)pyrimidine

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add concentrated sulfuric acid (H₂SO₄).

  • Slowly add 2-(methylthio)pyrimidine (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.

  • Once the substrate is fully dissolved, add fuming nitric acid (1.1 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid, 5-nitro-2-(methylthio)pyrimidine, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

    • Expert Insight: The use of a strong acid medium (H₂SO₄) is essential to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, which is required to overcome the inherent electron deficiency of the pyrimidine ring.

Step 2: Reduction of the Nitro Group

  • To a solution of 5-nitro-2-(methylthio)pyrimidine (1.0 eq) in ethanol or concentrated hydrochloric acid, add tin(II) chloride dihydrate (SnCl₂, 3-5 eq).

  • Heat the mixture at 60-70 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and carefully basify with a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is ~8-9. This will precipitate tin salts.

  • Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.

  • Purify as needed by recrystallization or column chromatography.

    • Trustworthiness: The final basic workup is crucial not only to neutralize the acid but also to deprotonate the product amine, rendering it soluble in organic solvents for extraction and separating it from inorganic tin salts.

Comparative Analysis of Synthetic Pathways

FeaturePathway 1: De Novo SynthesisPathway 2: Core Functionalization
Starting Materials Simple, acyclic precursors (e.g., aminomalononitrile, S-methylisothiourea).Requires pre-formed 2-(methylthio)pyrimidine.
Number of Steps Generally fewer steps (can be a one-pot reaction).Two distinct, high-yielding steps.
Versatility High; allows for variation in all positions by changing precursors.Limited to functionalizing the 2-(methylthio)pyrimidine core.
Key Challenges Control of cyclization regioselectivity (if precursors are unsymmetrical).Handling of potent nitrating agents (strong acids). Potential for over-nitration.
Scalability Potentially more scalable and cost-effective for large quantities.Straightforward and reliable for lab-scale synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies: de novo ring construction and functionalization of a pyrimidine core. The choice between these pathways depends on factors such as the availability of starting materials, desired scale, and the need for analog synthesis. The de novo cyclocondensation route offers elegance and efficiency, building complexity from simple materials. The nitration-reduction sequence provides a reliable, albeit more traditional, method for laboratory-scale preparations. Both routes are grounded in robust and well-documented chemical transformations, providing researchers with reliable methods to access this critical synthetic intermediate.

References

An In-depth Technical Guide to 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid (CAS No. 100130-05-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, and discusses its current and potential applications in drug discovery and materials science. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins, and a multitude of synthetic drugs.[1][2] The inherent chemical properties of the pyrimidine ring, such as its ability to participate in hydrogen bonding and π-π stacking interactions, make it a privileged structure in medicinal chemistry.[3] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][4]

This compound-4-carboxylic acid (CAS No. 100130-05-0) is a functionalized pyrimidine derivative that serves as a versatile building block in organic synthesis. Its unique arrangement of an amino group, a carboxylic acid, and a methylthio group on the pyrimidine core offers multiple reaction sites for chemical modification, enabling the generation of diverse molecular architectures. This guide aims to provide a detailed technical understanding of this compound, from its fundamental properties to its synthesis and potential applications.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 100130-05-0[5][6]
Molecular Formula C₆H₇N₃O₂S[5][6]
Molecular Weight 185.206 g/mol [5]
IUPAC Name This compound-4-carboxylic acid[5]
Canonical SMILES CSC1=NC=C(C(=N1)C(=O)O)N[7]
Appearance White to off-white solid[8]
Purity Typically >95%[7]

Note: Physical properties such as melting point and solubility may vary depending on the supplier and purity.

Synthesis Protocol: A Validated Approach

The synthesis of this compound-4-carboxylic acid can be achieved through a multi-step process. The following protocol is a representative method based on established pyrimidine syntheses. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Diagram of the Synthetic Workflow

SynthesisWorkflow A Starting Materials: Ethyl 2-cyano-2-(ethoxymethylene)acetate S-Methylisothiourea sulfate B Step 1: Cyclocondensation Formation of Pyrimidine Ring A->B Base (e.g., NaOEt) Ethanol, Reflux C Intermediate: Ethyl this compound-4-carboxylate B->C D Step 2: Hydrolysis Conversion of Ester to Carboxylic Acid C->D Aqueous Base (e.g., NaOH) then Acidification (e.g., HCl) E Final Product: This compound-4-carboxylic acid D->E

Caption: Synthetic workflow for this compound-4-carboxylic acid.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl this compound-4-carboxylate (Intermediate)

  • Rationale: This step involves a cyclocondensation reaction, a common and efficient method for constructing the pyrimidine ring. S-Methylisothiourea provides the N-C-N fragment, while ethyl 2-cyano-2-(ethoxymethylene)acetate provides the C-C-C backbone with the necessary functionalities. The ethoxymethylene group acts as a good leaving group, facilitating the ring closure.

  • Procedure:

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add S-methylisothiourea sulfate portion-wise with stirring.

    • To this suspension, add ethyl 2-cyano-2-(ethoxymethylene)acetate dropwise at room temperature.

    • The reaction mixture is then heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).

    • After cooling, the reaction mixture is poured into ice-water and the precipitated solid is collected by filtration.

    • The crude product is washed with water and a small amount of cold ethanol and then dried to yield ethyl this compound-4-carboxylate.

Step 2: Hydrolysis to this compound-4-carboxylic acid

  • Rationale: The final step is the hydrolysis of the ester group to the corresponding carboxylic acid. This is typically achieved under basic conditions, followed by acidification to protonate the carboxylate salt.

  • Procedure:

    • The ethyl this compound-4-carboxylate from Step 1 is suspended in an aqueous solution of sodium hydroxide.

    • The mixture is heated with stirring until the hydrolysis is complete (indicated by the dissolution of the solid and confirmed by TLC).

    • The reaction mixture is then cooled in an ice bath and carefully acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

    • The precipitated solid is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and then dried under vacuum to afford the final product, this compound-4-carboxylic acid.

Applications in Research and Development

The trifunctional nature of this compound-4-carboxylic acid makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

Intermediate in Drug Discovery

The pyrimidine core is a key pharmacophore in many approved drugs. The amino, carboxylic acid, and methylthio groups of the title compound can be selectively modified to explore structure-activity relationships (SAR) and develop novel drug candidates. For instance, the amino group can be acylated or alkylated, the carboxylic acid can be converted to amides or esters, and the methylthio group can be oxidized to a sulfoxide or sulfone, or displaced by other nucleophiles. These modifications can modulate the compound's physicochemical properties and its binding affinity to biological targets. While specific biological activities for the title compound are not extensively reported in publicly available literature, its structural similarity to other biologically active pyrimidines suggests its potential as a scaffold for developing inhibitors of kinases, proteases, or other enzymes implicated in disease.

Synthesis of Fused Heterocyclic Systems

The functional groups on this compound-4-carboxylic acid are well-suited for the construction of fused heterocyclic systems. For example, the amino and carboxylic acid groups can be utilized in intramolecular cyclization reactions to form pyrimido-oxazinones or other bicyclic structures. Such fused systems often exhibit unique pharmacological profiles.

Precursor for Helicine Analogs

One of the documented applications of this compound is as a reactant in the preparation of helicene analogs.[7] Helical molecules are of interest in materials science due to their unique chiroptical properties. The pyrimidine moiety can be incorporated into larger, helically chiral structures, potentially leading to new materials with applications in optics and electronics.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound-4-carboxylic acid.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound-4-carboxylic acid is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and materials science. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the creation of diverse and complex molecular architectures. This technical guide provides a foundational understanding of this compound, which should aid researchers in its effective utilization in their scientific endeavors. Further exploration of the biological activities of derivatives of this compound is a promising area for future research.

References

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a recurring motif in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1][2] This inherent biological relevance has positioned pyrimidine and its derivatives as a "privileged scaffold" in medicinal chemistry, leading to the development of a multitude of therapeutic agents with a broad spectrum of pharmacological activities.[3] This technical guide provides a comprehensive exploration of the diverse biological activities of pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic potential. We will traverse the landscape of their applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS)-active agents, offering field-proven insights and detailed protocols to empower researchers in the ongoing quest for novel and effective therapeutics.

The Enduring Significance of the Pyrimidine Core

The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 is the defining feature of pyrimidine. This seemingly simple structure is the foundation for essential biomolecules like thymine, cytosine, and uracil, making it a logical starting point for the design of molecules that can modulate biological processes.[4][5] The versatility of the pyrimidine ring allows for extensive chemical modification at various positions, enabling the fine-tuning of physicochemical properties and biological targets.[6] This adaptability has fueled the synthesis of vast libraries of pyrimidine derivatives, leading to the discovery of compounds with a remarkable range of therapeutic applications.[2][7]

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrimidine derivatives have emerged as a cornerstone in oncology, with several compounds approved for clinical use. Their anticancer effects are often attributed to their ability to interfere with nucleic acid synthesis, inhibit key enzymes involved in cell signaling, and induce apoptosis.[6][8]

Mechanisms of Anticancer Action

The anticancer activity of pyrimidine derivatives is multifaceted, primarily targeting pathways essential for tumor growth and survival. A significant number of these compounds function as kinase inhibitors .[9] Kinases are crucial enzymes in signaling cascades that regulate cell proliferation, differentiation, and survival.[10] By blocking the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK), pyrimidine-based drugs can halt the uncontrolled cell division characteristic of cancer.[11][12]

Another key mechanism is the inhibition of DNA synthesis . As analogs of natural pyrimidines, certain derivatives can be incorporated into DNA or can inhibit enzymes crucial for nucleotide biosynthesis, such as thymidylate synthase, leading to cell cycle arrest and apoptosis.[8][13]

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Pyrimidine_Inhibitor Pyrimidine Derivative Pyrimidine_Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Caption: EGFR signaling cascade and its inhibition by a pyrimidine derivative.

Quantitative Anticancer Efficacy

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug required to inhibit a biological process or cell growth by 50%.

Compound Class Derivative/Compound Cancer Cell Line IC50 (µM) Reference(s)
Thiazolo[3,2-a]pyrimidineCompound 4iMCF-7 (Breast)0.33[14]
Thiazolo[3,2-a]pyrimidineCompound 4iHeLa (Cervical)0.52[14]
Pyrimidine-tethered ChalconeB-4MCF-7 (Breast)6.70[11]
Pyrimidine-tethered ChalconeB-4A549 (Lung)20.49[11]
Pyrimidine-Pyrazine-OxazoleCompound 14MCF-7 (Breast)8.43 (nM)[15]
Pyrimidine-Pyrazine-OxazoleCompound 15A549 (Lung)6.91 (nM)[15]
Experimental Protocols for Anticancer Activity Evaluation

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the pyrimidine derivatives to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with the pyrimidine derivative for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad range of bacteria and fungi.[16][17]

Mechanisms of Antimicrobial Action

Pyrimidine-based antimicrobials often target essential cellular processes in microorganisms. One prominent mechanism is the inhibition of FtsZ polymerization . FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to filamentation and eventual cell death.[18] Some derivatives also interfere with folate synthesis , an essential pathway for microbial growth.[13]

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start: Novel Pyrimidine Derivative Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Agar_Well Agar Well Diffusion Prep_Inoculum->Agar_Well Broth_Micro Broth Microdilution Prep_Inoculum->Broth_Micro Incubate_Agar Incubate Agar Plates Agar_Well->Incubate_Agar Incubate_Broth Incubate Microtiter Plates Broth_Micro->Incubate_Broth Measure_Zone Measure Zone of Inhibition (mm) Incubate_Agar->Measure_Zone Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate_Broth->Determine_MIC End End: Antimicrobial Efficacy Determined Measure_Zone->End Determine_MIC->End

Caption: Workflow for assessing the antimicrobial activity of pyrimidine derivatives.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of a compound is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Compound Class Derivative/Compound Target Organism(s) MIC (µg/mL) Reference(s)
Thiophenyl-pyrimidinesCompound F20Methicillin-resistant Staphylococcus aureus (MRSA)2[19]
Pyrrolo[2,3-d]pyrimidinesBromo and Iodo derivativesStaphylococcus aureus8[20]
Pyrimidine NucleosidesCompound 7Escherichia coli17.34[21]
Pyrimidine NucleosidesCompound 9Bacillus subtilis16.26[22]
Experimental Protocols for Antimicrobial Activity Evaluation

This method is used for the qualitative assessment of antimicrobial activity.

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Inoculate Agar Plate: Evenly spread the microbial inoculum onto the surface of an agar plate.

  • Create Wells: Create wells in the agar using a sterile cork borer.

  • Add Compound: Add a known concentration of the pyrimidine derivative to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around the well where microbial growth is inhibited.

This is a quantitative method to determine the MIC of an antimicrobial agent.

Protocol:

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the pyrimidine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculate: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at the appropriate temperature for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity: A Broad-Spectrum Approach

Pyrimidine derivatives have demonstrated efficacy against a range of viruses, including herpesviruses, HIV, and influenza virus.[2][13] Their mechanisms of action often involve targeting viral enzymes or host cell factors essential for viral replication.

Mechanisms of Antiviral Action

A primary antiviral strategy for pyrimidine derivatives is the inhibition of viral polymerases . As nucleoside analogs, they can be incorporated into the growing viral DNA or RNA chain, causing premature termination.[13] Another approach is targeting host cell enzymes, such as dihydroorotate dehydrogenase (DHODH) , which is crucial for the de novo synthesis of pyrimidines. By depleting the cellular pool of pyrimidines, these compounds create an environment where viruses cannot efficiently replicate.[23][24]

Quantitative Antiviral Efficacy

The antiviral activity is often expressed as the 50% effective concentration (EC50), the concentration of a drug that gives half-maximal response.

Compound Class Derivative/Compound Target Virus EC50 (µM) Reference(s)
ThiazolopyrimidineCompound 71Chikungunya virus (CHIKV)42[25]
TriazolopyrimidineCompound 75Chikungunya virus (CHIKV)2.6[25]
Pyrimido[4,5-d]pyrimidinesCompound 7aHuman coronavirus 229ENot Specified[26]
Arbidol DerivativeCompound 4SARS-CoV-2Not Specified[27]
Experimental Protocol for Antiviral Activity Evaluation

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate and allow them to form a monolayer.

  • Compound and Virus Addition: Add serial dilutions of the pyrimidine derivative to the cells, followed by the addition of the virus.

  • Incubation: Incubate the plate until the virus control wells (no compound) show significant CPE.

  • Quantify Cell Viability: Stain the remaining viable cells with a dye like crystal violet or use a cell viability assay (e.g., MTT).

  • Data Analysis: Calculate the percentage of CPE inhibition and determine the EC50 value.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, and pyrimidine derivatives have shown promise as anti-inflammatory agents.[3][28]

Mechanisms of Anti-inflammatory Action

A key mechanism of action for anti-inflammatory pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins.[29][30] Some compounds also inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[31]

Quantitative Anti-inflammatory Efficacy

The anti-inflammatory potency is often measured by the IC50 value for enzyme inhibition or the effective dose (ED50) in animal models.

Compound Class Derivative/Compound Target/Assay IC50/ED50 (µM) Reference(s)
Pyrazolo[3,4-d]pyrimidineCompound 5COX-2 Inhibition0.04[29]
Pyrazolo[3,4-d]pyrimidineCompound 6COX-2 Inhibition0.04[29]
Pyridine DerivativeCompound 7aNitric Oxide Inhibition76.6[31]
Pyrimidine DerivativeCompound 9dNitric Oxide Inhibition88.7[31]
Experimental Protocols for Anti-inflammatory Activity Evaluation

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Reaction Setup: In a microplate, combine the COX-2 enzyme, a suitable substrate (e.g., arachidonic acid), and various concentrations of the pyrimidine derivative.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Detection: Measure the product of the enzymatic reaction (e.g., prostaglandin E2) using an appropriate method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

This is a classic in vivo model to assess the anti-inflammatory activity of a compound.

Protocol:

  • Animal Dosing: Administer the pyrimidine derivative to rats, typically orally or intraperitoneally.

  • Induction of Edema: After a set time, inject a solution of carrageenan into the plantar surface of the rat's hind paw.

  • Paw Volume Measurement: Measure the volume of the paw at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema compared to the control group.

Central Nervous System (CNS) Activity: Modulating Neurological Pathways

Pyrimidine derivatives are also being explored for their potential in treating CNS disorders, acting on various receptors and enzymes in the brain.[5][32]

Mechanisms of CNS Action

The CNS activity of pyrimidine derivatives is diverse, with compounds acting as agonists or antagonists for various neurotransmitter receptors , such as serotonin (5-HT) and adenosine receptors.[5][33] Some derivatives exhibit anticonvulsant activity , though the exact mechanisms are often still under investigation.[5]

Structure-Activity Relationship (SAR) Insights

For CNS-active pyrimidine derivatives, the nature and position of substituents on the pyrimidine ring are critical for determining their target specificity and potency. For instance, in a series of anti-Alzheimer's agents, a 4-chlorophenyl group at one position and a piperidin-1-yl)ethyl) group at another were found to be crucial for activity.[34] The development of effective CNS drugs also requires careful consideration of their ability to cross the blood-brain barrier.[35]

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility and inherent biological relevance have enabled the development of drugs that are effective against a wide range of diseases. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the molecular targets of pyrimidine derivatives will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles. The integration of computational drug design with traditional medicinal chemistry approaches will further accelerate the identification and optimization of promising pyrimidine-based drug candidates. As our understanding of disease biology grows, the pyrimidine nucleus is poised to remain a central and indispensable tool in the armamentarium of medicinal chemists for years to come.

References

5-Amino-2-(methylthio)pyrimidine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-(methylthio)pyrimidine, a key heterocyclic building block in contemporary medicinal chemistry. We will delve into its synthesis, physicochemical properties, and characteristic reactivity, with a particular focus on its application in the construction of complex molecular architectures for drug discovery. This guide will provide not only theoretical insights but also practical, field-proven experimental protocols for its synthesis and key transformations, including acylation, and palladium-catalyzed cross-coupling reactions. The strategic importance of this scaffold will be contextualized through its incorporation into biologically active molecules, particularly kinase inhibitors.

Introduction: The Strategic Importance of the Aminopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including nucleobases and a plethora of pharmaceuticals.[1] The strategic placement of functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound has emerged as a particularly valuable building block due to the orthogonal reactivity of its functional groups. The 5-amino group serves as a versatile handle for amide bond formation and as a directing group, while the 2-methylthio group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or be oxidized to the more reactive sulfone. This dual functionality allows for sequential and site-selective modifications, making it an ideal scaffold for the rapid generation of compound libraries in drug discovery programs.

Synthesis and Characterization

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves a two-step sequence starting from a suitable pyrimidine precursor. The most logical route proceeds via the nitration of a 2-(methylthio)pyrimidine derivative, followed by the reduction of the nitro group to the desired amine.

G A 2-(Methylthio)pyrimidine B 2-(Methylthio)-5-nitropyrimidine A->B Nitration (e.g., HNO₃/H₂SO₄) C This compound B->C Reduction (e.g., Fe/HCl, H₂/Pd-C)

Caption: Synthetic route to this compound.

Physicochemical and Spectroscopic Data

This compound is typically a yellow to brown solid.[2] It is advisable to store the compound in a cool, dark place under an inert atmosphere to prevent degradation.

PropertyValue
Molecular Formula C₅H₇N₃S
Molecular Weight 141.19 g/mol
Appearance Yellow to brown solid[2]
Melting Point Not readily available

Spectroscopic Characterization (Predicted and from related compounds):

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylthio protons around δ 2.5 ppm, signals for the amino protons, and two singlets for the pyrimidine ring protons.[3]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methylthio carbon, and the four distinct carbons of the pyrimidine ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹, C-H stretching vibrations, and characteristic aromatic C=C and C=N stretching frequencies.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 141.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dictated by its three key features: the electron-rich amino group, the electron-deficient pyrimidine ring, and the displaceable methylthio group.

Reactions of the 5-Amino Group

The primary amino group is a nucleophilic center and readily undergoes reactions typical of arylamines.

  • Acylation: The amino group can be easily acylated with acylating agents like acetic anhydride or acyl chlorides in the presence of a base to form the corresponding amides. This transformation is crucial for introducing diverse side chains and modulating the electronic properties of the pyrimidine ring.[4][5]

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The 2-methylthio group is a moderate leaving group in SNAr reactions. Its reactivity can be significantly enhanced by oxidation to the corresponding methylsulfinyl or methylsulfonyl group, which are excellent leaving groups.[6]

The presence of the electron-donating amino group at the 5-position can modulate the reactivity of the 2-position towards nucleophilic attack. While electron-donating groups generally deactivate aromatic rings towards SNAr, the overall electron-deficient nature of the pyrimidine ring still allows for substitution, albeit potentially requiring more forcing conditions compared to pyrimidines bearing electron-withdrawing groups.[2]

G cluster_0 Activation cluster_1 Nucleophilic Aromatic Substitution A This compound B 5-Amino-2-(methylsulfonyl)pyrimidine A->B Oxidation (e.g., m-CPBA, Oxone®) C 5-Amino-2-(methylsulfonyl)pyrimidine D 2-Substituted-5-aminopyrimidine C->D SɴAr Nu Nucleophile (Nu⁻) Nu->C

Caption: Activation and subsequent SNAr of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

To utilize this compound in palladium-catalyzed cross-coupling reactions, it is typically necessary to first introduce a halogen at a reactive position, most commonly the 5-position if the starting material is different, or to utilize a pre-functionalized pyrimidine. For the purpose of this guide, we will consider the reactions of a related, halogenated pyrimidine to illustrate the potential of this scaffold in such transformations.

  • Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds. A 5-halo-2-(methylthio)pyrimidine can be coupled with a variety of primary and secondary amines to introduce a diverse range of substituents at the 5-position.[7][8]

  • Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds. A 5-halo-2-(methylthio)pyrimidine can be coupled with boronic acids or their esters to introduce aryl or heteroaryl groups at the 5-position.[9][10]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,5-disubstituted pyrimidine scaffold is a prominent feature in a multitude of kinase inhibitors. The 5-amino group, or a derivative thereof, often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituent at the 2-position can be tailored to occupy the hydrophobic pocket of the ATP-binding site.

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Several pyrimidine-based compounds have been developed as potent and selective inhibitors of EGFR, a key target in the treatment of non-small cell lung cancer.[6][11] The this compound scaffold provides a valuable starting point for the synthesis of such inhibitors.

Dasatinib Analogues: Dasatinib is a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia. The core structure of dasatinib features a 2-aminopyrimidine moiety. The versatility of this compound makes it an attractive building block for the synthesis of novel dasatinib analogues with potentially improved potency, selectivity, or pharmacokinetic properties.[1][10][12][13][14]

G A This compound B Acylated Intermediate A->B Acylation C Cross-Coupled Intermediate B->C Pd-Catalyzed Cross-Coupling D Kinase Inhibitor Candidate C->D Further Functionalization

Caption: General workflow for the synthesis of kinase inhibitors.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and available laboratory equipment.

Synthesis of 2-(Methylthio)-5-nitropyrimidine (Hypothetical Procedure)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (20 mL) to 0 °C.

  • Reagent Addition: Slowly add 2-(methylthio)pyrimidine (10 mmol) to the cooled sulfuric acid, maintaining the temperature below 10 °C. Subsequently, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (5 mL) dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of this compound (Hypothetical Procedure)
  • Reaction Setup: To a solution of 2-(methylthio)-5-nitropyrimidine (10 mmol) in ethanol (50 mL), add iron powder (5 eq) and concentrated hydrochloric acid (2 mL).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.

  • Purification: Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be further purified by column chromatography.[15]

Acylation of this compound with Acetic Anhydride
  • Reaction Setup: Dissolve this compound (1 mmol) in pyridine (5 mL) and cool the solution to 0 °C.

  • Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography.[11][16]

Buchwald-Hartwig Amination of a 5-Bromo-2-(methylthio)pyrimidine Derivative (General Procedure)
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Under an argon atmosphere, add the 5-bromo-2-(methylthio)pyrimidine derivative (1 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.[7]

Suzuki-Miyaura Coupling of a 5-Iodo-2-(methylthio)pyrimidine Derivative (General Procedure)
  • Reaction Setup: To a flask, add the 5-iodo-2-(methylthio)pyrimidine derivative (1 eq), the boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 eq).

  • Solvent Addition: Add a mixture of a suitable organic solvent (e.g., dioxane) and water.

  • Reaction: Degas the mixture and then heat to reflux for 12-24 hours under an inert atmosphere.

  • Work-up and Purification: Cool the reaction mixture, add water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[17]

Safety and Handling

This compound is harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[2]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[2]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[2]

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

    • Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[2]

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant applications in modern drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the efficient synthesis of complex molecular architectures. As demonstrated, this scaffold is particularly relevant in the development of kinase inhibitors, a critical class of therapeutic agents. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, along with practical experimental protocols, to empower researchers in their pursuit of novel and effective therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Aminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aminopyrimidines are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The precise and unambiguous structural characterization of these compounds is paramount for drug discovery and development. This guide provides a comprehensive overview of the application of three core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to the analysis of aminopyrimidine derivatives. Moving beyond a simple recitation of spectral data, this document delves into the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols, data interpretation strategies, and illustrative diagrams are provided to serve as a practical resource for the robust characterization of this vital class of heterocyclic compounds.

Introduction: The Significance of Aminopyrimidines in Drug Development

Substituted pyrimidines are a critical class of compounds in medicinal chemistry programs due to their prevalence as effective antagonists and agonists in various biological systems.[1] Among these, aminopyrimidines are of particular interest, featuring prominently in the molecular architecture of numerous approved drugs. Their ability to form key hydrogen bonding interactions and serve as versatile synthetic scaffolds has cemented their importance in the design of novel therapeutics.

The journey from a promising lead compound to a clinically approved drug is contingent on a rigorous and thorough understanding of its chemical structure and purity. Spectroscopic techniques are the bedrock of this characterization process. This guide is structured to provide a deep, practical understanding of how NMR, IR, and MS can be synergistically employed to elucidate the intricate structural details of aminopyrimidine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR is the initial and often most informative experiment performed on a novel aminopyrimidine compound. The chemical shift, integration, and coupling patterns of the proton signals provide a wealth of structural information.

  • Chemical Shifts (δ): The position of a proton signal in the ¹H NMR spectrum is highly dependent on its electronic environment.

    • Aromatic Protons: The protons on the pyrimidine ring typically resonate in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shift is influenced by the position and nature of substituents. For example, in 2-aminopyrimidine, the proton at the 5-position (H-5) appears as a singlet around 7.60 ppm, while the aromatic protons resonate between 6.5-8.0 ppm.[2]

    • Amino Protons (-NH₂): The chemical shift of the amino protons can vary significantly (typically δ 5.0-7.0 ppm) and is influenced by solvent, concentration, and temperature due to hydrogen bonding.[2] In some cases, these signals can be broad.

    • Substituent Protons: Protons on alkyl or aryl substituents will appear in their characteristic regions of the spectrum.

  • Spin-Spin Coupling: The interaction between neighboring, non-equivalent protons leads to the splitting of NMR signals, providing information about the connectivity of atoms. The magnitude of the coupling constant (J, measured in Hz) can help determine the relative positions of substituents on the pyrimidine ring.

  • A Note on Rotamers and Line Broadening: A fascinating and diagnostically useful phenomenon observed in the NMR spectra of some aminopyrimidines is line broadening due to the presence of rotamers.[1] This is particularly prevalent for primary amines substituted at the 4-position of the pyrimidine ring.[1] The restricted rotation around the Ar-N bond at room temperature can lead to the observation of broad signals in both ¹H and ¹³C NMR spectra, a simple yet powerful tool for identifying regioisomers without the need for two-dimensional experiments.[1] Temperature variation studies can be employed to further investigate this dynamic process; increasing the temperature can lead to coalescence of the broad signals into a sharp peak as the rate of rotation increases.[1][3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the number of unique carbon atoms and their chemical environments.

  • Chemical Shifts (δ):

    • Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring typically resonate in the aromatic region (δ 110-170 ppm). The carbons directly attached to nitrogen atoms (e.g., C2, C4, C6) are generally more deshielded and appear further downfield.

    • Carbonyl and Cyano Groups: If present as substituents, the carbons of carbonyl (C=O) and cyano (C≡N) groups will have characteristic chemical shifts in the δ 160-220 ppm and δ 115-125 ppm regions, respectively.

    • Substituent Carbons: Carbons in alkyl and other substituent groups will appear in their expected chemical shift ranges.

Advanced NMR Techniques for Unambiguous Structure Determination

For complex aminopyrimidine derivatives, one-dimensional NMR spectra may not be sufficient for complete structural assignment. In such cases, a suite of two-dimensional (2D) NMR experiments is employed.

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling relationships, helping to trace out the connectivity of the proton network.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon signals based on their attached protons.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule and establishing the positions of substituents.[3][4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of the molecule.[5]

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of the aminopyrimidine compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.[2] The choice of solvent is critical and can influence the chemical shifts of labile protons, such as those of the amino group.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Optimize parameters such as the number of scans, acquisition time, and relaxation delay.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to further elucidate the structure.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Aminopyrimidine Compounds

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyrimidine Ring Protons6.5 - 8.5110 - 170
Amino (-NH₂) Protons5.0 - 7.0 (variable)N/A
Aliphatic C-H0.5 - 4.510 - 80
Aromatic C-H (substituents)6.5 - 8.5110 - 160

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6] It is based on the principle that molecular bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.

Characteristic Absorption Bands for Aminopyrimidines

The IR spectrum of an aminopyrimidine compound will exhibit a series of absorption bands that are characteristic of its functional groups.

  • N-H Stretching: Primary amines (-NH₂) show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[7] Secondary amines (-NHR) show a single band in this region.[7] The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

  • C-H Stretching:

    • Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.

    • Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring give rise to a series of medium to strong absorption bands in the 1650-1450 cm⁻¹ region.

  • N-H Bending: The scissoring vibration of primary amino groups results in a medium to strong band in the 1650-1580 cm⁻¹ region.[7]

  • C-N Stretching: The stretching vibration of the C-N bond of aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ range.[7]

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a very common and convenient method.

  • Data Acquisition:

    • Place the sample (KBr pellet or on the ATR crystal) in the sample compartment of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Table 2: Key IR Absorption Frequencies for Aminopyrimidine Compounds

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch (Primary Amine)3500 - 3300 (two bands)Medium
Aromatic C-H Stretch3100 - 3000Weak to Medium
Aliphatic C-H Stretch3000 - 2850Medium
C=N and C=C Stretch (Ring)1650 - 1450Medium to Strong
N-H Bend (Primary Amine)1650 - 1580Medium to Strong
C-N Stretch (Aromatic Amine)1335 - 1250Strong

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

Ionization Techniques

The first step in a mass spectrometry experiment is to ionize the sample. Common ionization techniques for aminopyrimidine compounds include:

  • Electrospray Ionization (ESI): A soft ionization technique that is particularly well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation.

  • Electron Ionization (EI): A hard ionization technique that involves bombarding the sample with a high-energy electron beam. This results in the formation of a molecular ion (M⁺) and extensive fragmentation, providing a detailed "fingerprint" of the molecule.

Fragmentation Patterns of Aminopyrimidines

The fragmentation of aminopyrimidine compounds in the mass spectrometer is highly dependent on their structure and the ionization method used.[9] Under EI conditions, the pyrimidine ring can undergo characteristic fragmentation pathways, including the loss of small neutral molecules like HCN. The substituents on the ring will also influence the fragmentation. For example, in N-(2-Aminopyrimidin-4-yl)acetamide, a primary fragmentation is the loss of a neutral ketene molecule from the acetamide group.[9]

Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways. In an MS/MS experiment, a specific precursor ion is selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum. This provides detailed information about the structure of the precursor ion.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. This is an invaluable tool for confirming the molecular formula of a newly synthesized aminopyrimidine compound.

Experimental Protocol: LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful combination that allows for the separation of complex mixtures followed by mass spectrometric detection.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • LC Separation:

    • Inject the sample onto a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column).

    • Elute the components using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • MS Detection:

    • The eluent from the LC column is directed to the mass spectrometer.

    • Acquire mass spectra using an appropriate ionization mode (e.g., positive ion ESI).

    • Set the mass spectrometer to scan over a relevant m/z range (e.g., m/z 100-1000).

    • If desired, perform MS/MS experiments on selected precursor ions.

Diagram 1: General Workflow for Spectroscopic Analysis of Aminopyrimidine Compounds

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesized Aminopyrimidine nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr Sample ir IR Spectroscopy synthesis->ir Sample ms Mass Spectrometry (LC-MS, HRMS) synthesis->ms Sample structure Final Structure Confirmation nmr->structure Connectivity, Stereochemistry ir->structure Functional Groups ms->structure Molecular Weight, Formula

Caption: A generalized workflow for the structural elucidation of aminopyrimidine compounds using a combination of spectroscopic techniques.

Integrated Spectroscopic Analysis: A Case Study

To illustrate the synergistic use of these techniques, consider the hypothetical example of 2-amino-5-bromopyrimidine.

  • MS: An HRMS experiment would confirm the molecular formula C₄H₄BrN₃. The mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio).

  • IR: The IR spectrum would display two N-H stretching bands around 3400-3300 cm⁻¹, a C-H stretching band just above 3000 cm⁻¹, and strong ring stretching bands in the 1600-1450 cm⁻¹ region, confirming the presence of a primary amino group and an aromatic ring.

  • ¹H NMR: The ¹H NMR spectrum would show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the pyrimidine ring, and a broad singlet for the amino protons.

  • ¹³C NMR: The ¹³C NMR spectrum would exhibit three signals in the aromatic region, corresponding to the four carbon atoms of the pyrimidine ring (with two being equivalent by symmetry or nearly so).

By combining the information from all three techniques, the structure of 2-amino-5-bromopyrimidine can be unambiguously confirmed.

Conclusion: A Multi-faceted Approach to Structural Certainty

The robust characterization of aminopyrimidine compounds is a critical undertaking in the field of drug development. A comprehensive analytical strategy that leverages the complementary strengths of NMR, IR, and MS is essential for achieving unambiguous structural elucidation. This guide has provided a detailed overview of the theoretical principles, practical considerations, and data interpretation strategies for each of these techniques as applied to this important class of molecules. By adopting an integrated spectroscopic approach, researchers and scientists can ensure the scientific integrity of their work and accelerate the development of new and effective medicines.

References

A Guide to Quantum Chemical Studies on Pyrimidine Ring Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural biomolecules and synthetic drugs.[1][2] Understanding its reactivity is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth exploration of the application of quantum chemical methods, particularly Density Functional Theory (DFT), to elucidate the reactivity of the pyrimidine ring. We delve into the theoretical foundations of reactivity descriptors, present a practical computational workflow, and showcase how these studies directly inform drug development through mechanistic insights and the construction of predictive Quantitative Structure-Activity Relationship (QSAR) models.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring system is a fundamental heterocyclic scaffold in nature, most notably as a key component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] Its prevalence extends to a vast array of synthetic compounds with diverse and potent pharmacological activities, including anticancer (e.g., 5-Fluorouracil), antiviral (e.g., Zidovudine), and antibacterial (e.g., Trimethoprim) agents.[2][3] The biological and chemical behavior of these molecules is intrinsically linked to the electronic structure and reactivity of the pyrimidine core.

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[4] This π-deficiency governs its reaction chemistry, generally rendering the ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, while making electrophilic substitution more challenging compared to benzene.[1][5] However, the precise reactivity is highly sensitive to the nature and position of substituents on the ring.

Quantum chemical (QC) calculations have emerged as an indispensable tool for modern chemists, providing a lens to view molecular structure and reactivity at the electronic level. These in silico methods allow researchers to compute a wide range of molecular properties that serve as powerful reactivity descriptors. By applying these computational techniques, we can predict reaction sites, elucidate complex reaction mechanisms, and establish robust relationships between a molecule's structure and its biological activity, thereby accelerating the drug discovery and development cycle.[6][7]

Theoretical Foundations: Describing Reactivity with Quantum Chemistry

Density Functional Theory (DFT) stands as the most widely used quantum chemical method for studying organic molecules due to its excellent balance of computational accuracy and efficiency.[6] Methods like the B3LYP functional combined with Pople-style basis sets (e.g., 6-31G(d,p) or 6-311+G(d,p)) are frequently employed to investigate pyrimidine derivatives, yielding reliable geometric and electronic properties.[8][9][10]

Within the framework of DFT, chemical reactivity can be rationalized through several key concepts:

  • Frontier Molecular Orbital (FMO) Theory: Reactivity is often dominated by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

    • E(HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher E(HOMO) value suggests a greater propensity for reaction with electrophiles.

    • E(LUMO): The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower E(LUMO) value indicates a greater susceptibility to nucleophilic attack.[8]

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E(LUMO) - E(HOMO)) is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[11]

  • Conceptual DFT (Chemical Reactivity Descriptors): This framework defines a set of global and local indices that quantify a molecule's response to chemical perturbations.

    • Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

      • Chemical Hardness (η): η ≈ (E(LUMO) - E(HOMO))/2. It measures the resistance to a change in electron distribution. Hard molecules have a large energy gap, while soft molecules have a small gap.

      • Electronegativity (χ): χ ≈ -(E(HOMO) + E(LUMO))/2. It measures the ability of a molecule to attract electrons.

      • Electrophilicity Index (ω): ω = χ² / (2η). This index quantifies the energy stabilization of a system when it acquires additional electronic charge from the environment. It is a powerful descriptor for classifying electrophilic strength.[10][12]

    • Local Reactivity Descriptors: These indices pinpoint the most reactive sites within a molecule.

      • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing charge distribution. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[11][13][14]

A Practical Workflow for Computational Reactivity Studies

This section outlines a standardized, self-validating protocol for the quantum chemical analysis of a pyrimidine derivative.

Experimental Protocol: Step-by-Step Computational Analysis
  • Structure Preparation:

    • Construct the 3D structure of the pyrimidine derivative using a molecular builder (e.g., GaussView, Avogadro).

    • Perform an initial, low-level molecular mechanics optimization to obtain a reasonable starting geometry.

  • Geometry Optimization and Frequency Analysis:

    • Perform a full geometry optimization using a chosen DFT method and basis set (e.g., B3LYP/6-311+G(d,p)). This step locates the minimum energy structure on the potential energy surface.

    • Causality Check: Following optimization, a frequency calculation must be performed at the same level of theory. A true minimum energy structure will have zero imaginary frequencies. This step is critical to ensure the located structure is a stable point and not a transition state.

  • Calculation of Reactivity Descriptors:

    • From the output of the optimized structure calculation, extract the energies of the HOMO and LUMO.

    • Calculate the global reactivity descriptors (ΔE, η, χ, ω) using the equations provided in Section 2.

    • Generate the Molecular Electrostatic Potential (MEP) surface. This involves a single-point energy calculation on the optimized geometry, requesting the potential to be mapped onto the electron density surface.

  • Modeling Reaction Mechanisms (Advanced):

    • Transition State (TS) Search: To study a specific reaction, a transition state optimization is performed. This locates the highest energy point (a first-order saddle point) along the reaction coordinate.

    • TS Validation: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

    • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS geometry to confirm that it correctly connects the reactant and product states, validating the proposed mechanistic pathway.[15]

  • Inclusion of Solvent Effects:

    • For reactions occurring in solution, it is crucial to incorporate a solvent model. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are computationally efficient ways to account for the bulk effects of the solvent.[9]

Below is a visualization of this computational workflow.

G cluster_prep 1. Preparation cluster_core_calc 2. Core QM Calculations cluster_mech 4. Mechanistic Study (Optional) mol_build Build 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry global_desc Calculate Global Descriptors (HOMO, LUMO, Gap, ω, etc.) freq_calc->global_desc Validation: 0 Imaginary Frequencies local_desc Generate Local Descriptors (MEP Surface) freq_calc->local_desc validation_check validation_check freq_calc->validation_check ts_search Transition State (TS) Search global_desc->ts_search Inform Reaction Choice ts_validation TS Validation (1 Imaginary Freq.) ts_search->ts_validation irc_calc IRC Calculation ts_validation->irc_calc Validated TS validation_check->geom_opt No (Re-optimize) validation_check->global_desc Yes

Caption: Standard workflow for quantum chemical reactivity analysis.

Applications in Pyrimidine Drug Design

Quantum chemical studies provide actionable insights that directly guide the synthesis and optimization of pyrimidine-based drug candidates.

Predicting Sites of Chemical Reactions

The MEP surface is a powerful visual tool for predicting reactivity. For the parent pyrimidine ring, the MEP shows negative potential (electron-rich) regions around the nitrogen atoms, identifying them as sites for protonation and alkylation. Conversely, positive potential (electron-poor) regions are located over the C2, C4, and C6 atoms, correctly predicting their susceptibility to nucleophilic attack.[1][4] The C5 position is less electron-deficient, making it the most likely site for electrophilic attack, should conditions permit.[1] Introducing substituents dramatically alters this map, allowing for a quick visual assessment of how a structural modification will impact reactivity.

Elucidating Reaction Mechanisms

Computational studies can map out the entire energy landscape of a chemical reaction, providing unparalleled mechanistic detail. For instance, quantum chemical calculations have been used to investigate the complex deconstruction-reconstruction strategies for pyrimidine diversification.[15][16] By calculating the Gibbs free energies of intermediates and transition states, researchers can identify the rate-determining step, rationalize product distributions, and understand the electronic effects of substituents on the reaction barrier.[15] This knowledge is crucial for optimizing reaction conditions and designing substrates that favor a desired transformation.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a cornerstone of modern drug design, seeking to establish a mathematical relationship between the chemical structure of a compound and its biological activity.[17][18] Quantum chemical descriptors are ideal parameters for building robust QSAR models because they provide a quantitative measure of a molecule's electronic properties.

Numerous studies have successfully used descriptors like E(HOMO), E(LUMO), dipole moment, and the electrophilicity index (ω) to build predictive models for the anticancer, antimicrobial, and anti-inflammatory activities of pyrimidine derivatives.[3][9][17] A typical QSAR study involves:

  • Calculating a set of quantum chemical descriptors for a series of pyrimidine analogues.

  • Correlating these descriptors with experimentally measured biological activity (e.g., IC₅₀ values) using statistical methods like multiple linear regression (MLR).[18][19]

  • Validating the resulting model to ensure its predictive power.

These models can then be used to predict the activity of novel, unsynthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates and avoid unpromising ones, saving significant time and resources.

The relationship between these core concepts is illustrated below.

G cluster_descriptors Calculated Properties cluster_applications Applications in Drug Design dft Quantum Chemistry (DFT Calculations) fmo FMO (HOMO, LUMO, Gap) dft->fmo cdft Conceptual DFT (Hardness, Electrophilicity) dft->cdft mep MEP Surface dft->mep mechanism Elucidating Reaction Mechanisms dft->mechanism Energy Profiles & TS reactivity Predicting Reactivity & Reaction Sites fmo->reactivity Predicts Susceptibility qsar QSAR Modeling fmo->qsar Descriptors for Models cdft->qsar mep->reactivity Visualizes Sites design Rational Drug Design reactivity->design mechanism->design qsar->design Predicts Activity

Caption: Interplay of quantum chemical concepts and their applications.

Case Study: Reactivity Analysis of a Substituted Pyrimidine

Let's consider a hypothetical pyrimidine derivative, 2-amino-5-nitropyrimidine , to illustrate the practical application of these concepts. The amino group (-NH₂) at C2 is a strong electron-donating group (EDG), while the nitro group (-NO₂) at C5 is a strong electron-withdrawing group (EWG).

A DFT calculation (B3LYP/6-311+G(d,p)) would yield the following representative data:

DescriptorCalculated Value (a.u.)Interpretation
E(HOMO) -0.275Relatively high, indicating electron-donating character (influenced by -NH₂).
E(LUMO) -0.110Very low, indicating strong electron-accepting character (influenced by -NO₂).
ΔE (Gap) 0.165Small gap suggests high reactivity and polarizability.
Hardness (η) 0.0825Low value indicates the molecule is "soft" and reactive.
Electrophilicity (ω) 0.358High value suggests a strong electrophilic nature.

MEP Analysis: An MEP map would show intense negative potential around the amino group and the nitro group's oxygen atoms, indicating sites for hydrogen bonding and electrophilic interaction. Intense positive potential would be expected at the C4 and C6 positions, significantly enhanced by the EWG at C5, marking them as highly activated sites for nucleophilic aromatic substitution.

Conclusion

Quantum chemical studies offer a robust and predictive framework for understanding and manipulating the reactivity of the pyrimidine ring. From fundamental electronic structure analysis using FMO theory and MEP maps to the construction of sophisticated QSAR models, these computational tools provide invaluable insights at every stage of the drug discovery process. By integrating these in silico techniques into their workflow, researchers can make more informed decisions, rationally design molecules with desired properties, and ultimately accelerate the development of novel pyrimidine-based therapeutics.

References

The Methylthio Group in Nucleophilic Substitution: From Reluctant Leaving Group to Strategic Synthetic Handle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The methylthio (-SMe) group is a ubiquitous functional group in organic chemistry, found in a wide array of natural products, pharmaceuticals, and agrochemicals.[1][2] While its presence is often crucial for biological activity, its role in synthetic chemistry, particularly as a leaving group in nucleophilic substitution reactions, is nuanced. Inherently, the methylthio group is a poor to moderate leaving group, a characteristic that limits its direct application in displacement reactions. However, this apparent limitation belies its true potential. Through strategic activation, the methylthio group can be transformed into an excellent nucleofuge, providing a powerful and versatile handle for the construction of complex molecular architectures. This guide provides an in-depth exploration of the fundamental principles governing the reactivity of the methylthio group, details robust strategies for its activation, and presents field-proven protocols relevant to drug discovery and development.

The Dichotomy of the Methylthio Group: Understanding its Inherent Reactivity

The efficacy of a leaving group is fundamentally tied to its ability to stabilize the negative charge it accepts upon heterolytic bond cleavage.[3] A good leaving group is, therefore, the conjugate base of a strong acid.[3][4] When evaluated against this principle, the methylthio group's limitations become clear.

1.1. Leaving Group Ability: A Quantitative Perspective

A reliable indicator of leaving group ability is the pKa of its conjugate acid. A lower pKa value signifies a stronger acid and, consequently, a more stable (weaker) conjugate base, which translates to a better leaving group.[3] The conjugate acid of the methylthio group (CH₃S⁻) is methanethiol (CH₃SH), which has a pKa of approximately 10.7. This makes the methanethiolate anion a relatively strong base and thus a poor leaving group, especially when compared to the conjugate bases of strong acids like hydrochloric acid (HCl, pKa ≈ -7) or methanesulfonic acid (CH₃SO₃H, pKa ≈ -1.9).[3]

In direct bimolecular nucleophilic substitution (Sₙ2) reactions, moieties such as hydroxide, alkoxides, and amides are generally not considered viable leaving groups. The methylthio group resides in this category of poor to moderate leaving groups.[5]

1.2. The Critical Role of Oxidation: Unlocking Reactivity

The synthetic utility of the methylthio group is unlocked through oxidation. By converting the sulfur atom to higher oxidation states, its electronic properties are dramatically altered, transforming it into a highly effective leaving group.

  • Oxidation to Methylsulfinyl (-S(O)Me): The first oxidation step yields the methylsulfinyl group (a sulfoxide). This significantly increases the electron-withdrawing nature of the group, enhancing its ability to be displaced.

  • Oxidation to Methylsulfonyl (-SO₂Me): The fully oxidized methylsulfonyl group (a sulfone) is an exceptional leaving group. The sulfur atom in the +6 oxidation state, coupled with the ability to delocalize the resulting negative charge across two oxygen atoms via resonance, renders the methanesulfinate anion (CH₃SO₂⁻) highly stable.[3]

This transformation from a poor leaving group to an excellent one is the cornerstone of the methylthio group's strategic use in synthesis.

G cluster_0 Activation of Methylthio Group via Oxidation A Substrate (R-SMe) Poor Leaving Group B Sulfoxide (R-S(O)Me) Moderate Leaving Group A->B [O] e.g., m-CPBA (1 eq.) C Sulfone (R-SO₂Me) Excellent Leaving Group B->C [O] e.g., m-CPBA (>1 eq.)

Caption: Oxidation pathway for activating the methylthio group.

Comparative Reactivity: Methylthio vs. Methylsulfonyl

Experimental data quantitatively demonstrates the dramatic increase in reactivity upon oxidation. In the context of nucleophilic aromatic substitution (SₙAr), where an electron-deficient aromatic ring facilitates the reaction, the difference is particularly stark.[6]

A study on the kinetics of nucleophilic substitution with piperidine on activated furan derivatives clearly illustrates this point.[3]

Leaving GroupSubstrateRelative Rate ConstantLeaving Group Ability
-SMe 2-cyano-3-(5-methylthio-2-furyl)acrylonitrile1Poor
-SO₂Me 2-cyano-3-(5-methylsulfonyl-2-furyl)acrylonitrile>850,000Excellent
Data extracted from a comparative study on furan derivatives.[3]

This enormous rate enhancement underscores why the oxidation strategy is so critical. In many cases, reactions that show no observable progress with a methylthio substrate proceed rapidly and cleanly with the corresponding methylsulfonyl derivative.[3] For instance, in studies comparing the reactivity of 2-substituted pyrimidines with the biological nucleophile glutathione (GSH), 2-methylthio-pyrimidines failed to show any reaction after 6 hours, whereas the 2-methylsulfonyl-pyrimidines reacted readily.[3] This highlights the direct relevance of this activation strategy in the design of targeted covalent inhibitors for drug development.[3]

The SₙAr Mechanism with an Activated Methylsulfonyl Group

Nucleophilic aromatic substitution is a key reaction in the synthesis of many pharmaceuticals. Unlike Sₙ1 and Sₙ2 reactions common with sp³ hybridized carbons, the SₙAr mechanism typically proceeds through a two-step addition-elimination pathway.[7][8]

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is crucial to stabilize this intermediate.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.

The methylsulfonyl group is ideal for this role. Not only is it an excellent leaving group, but its powerful electron-withdrawing nature also activates the aromatic ring toward the initial nucleophilic attack, further accelerating the reaction.

Caption: Generalized mechanism for SₙAr with a methylsulfonyl leaving group.

Experimental Protocol: Oxidation and Subsequent Nucleophilic Substitution

This section provides a representative, self-validating protocol for the activation of a methylthio-substituted heterocycle and its subsequent displacement by an amine nucleophile. This two-step, one-pot procedure is highly efficient for library synthesis in a drug discovery context.

Workflow Overview

Workflow Start Start: 2-(Methylthio)pyrimidine Oxidation Step 1: Oxidation m-CPBA in DCM Start->Oxidation Monitoring1 Reaction Monitoring (TLC/LC-MS) Oxidation->Monitoring1 Nucleophile Step 2: Nucleophilic Addition Amine (e.g., Piperidine) Monitoring1->Nucleophile Upon completion Monitoring2 Reaction Monitoring (TLC/LC-MS) Nucleophile->Monitoring2 Workup Step 3: Aqueous Work-up Quench & Extract Monitoring2->Workup Upon completion Purification Step 4: Purification Column Chromatography Workup->Purification Product Final Product: 2-(Piperidin-1-yl)pyrimidine Purification->Product

Caption: Experimental workflow for the synthesis of a substituted pyrimidine.

Detailed Step-by-Step Methodology

Objective: To synthesize 2-(piperidin-1-yl)pyrimidine from 2-(methylthio)pyrimidine.

Materials:

  • 2-(Methylthio)pyrimidine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Piperidine (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Oxidation (Activation):

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(methylthio)pyrimidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

    • Add m-CPBA (2.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. Causality: Portion-wise addition controls the exothermic reaction. Using slightly more than 2 equivalents ensures complete oxidation to the sulfone.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction for the complete consumption of starting material and the formation of the sulfone intermediate by TLC or LC-MS. Self-Validation: The intermediate will have a much higher Rf on TLC and a corresponding +32 mass unit shift in LC-MS.

  • Nucleophilic Substitution:

    • Once the oxidation is complete, cool the reaction mixture back to 0 °C.

    • Add piperidine (1.2 eq) dropwise to the solution containing the in-situ generated 2-(methylsulfonyl)pyrimidine.

    • Allow the reaction to warm to room temperature and stir overnight (or until completion as indicated by TLC/LC-MS). Self-Validation: Monitor for the disappearance of the sulfone intermediate and the appearance of the desired product spot/peak.

  • Work-up and Isolation:

    • Upon completion, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated Na₂S₂O₃ solution (to quench excess peroxide), saturated NaHCO₃ solution (to remove m-CBA byproduct), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(piperidin-1-yl)pyrimidine. Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Conclusion and Future Outlook

The methylthio group, while intrinsically a poor leaving group, serves as a powerful strategic tool in modern organic synthesis. Its true value is realized through a straightforward yet highly effective oxidation to the corresponding methylsulfonyl derivative. This activation transforms a sluggish or non-existent reaction into a rapid and efficient nucleophilic substitution. This install-activate-displace strategy is particularly valuable in medicinal chemistry for the late-stage functionalization of complex scaffolds and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For researchers and drug development professionals, mastering the reactivity of the methylthio group provides a reliable and versatile method for forging critical carbon-heteroatom bonds, accelerating the discovery of novel molecular entities.

References

Methodological & Application

Synthesis of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its substituted pyrimidine core is a key pharmacophore in numerous bioactive molecules. The presence of an amino group, a carboxylic acid, and a methylthio group provides multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules, including helicene analogs[1][2]. This application note provides a comprehensive, step-by-step protocol for the multi-step synthesis of this valuable compound, grounded in established principles of pyrimidine chemistry. The presented protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a procedure, but also the underlying chemical logic for each step.

Overall Synthetic Scheme

The synthesis of this compound-4-carboxylic acid is proposed to proceed via a four-step sequence, commencing with the construction of the pyrimidine ring, followed by functional group manipulations to install the desired amino and carboxylic acid moieties.

Synthetic_Pathway A Starting Materials B Step 1: Cyclocondensation Ethyl 2-(methylthio)pyrimidine-4-carboxylate A->B S-methylisothiourea, Ethyl 2-formyl-3-oxobutanoate C Step 2: Nitration Ethyl 5-nitro-2-(methylthio)pyrimidine-4-carboxylate B->C HNO3/H2SO4 D Step 3: Reduction Ethyl this compound-4-carboxylate C->D Fe/HCl E Step 4: Hydrolysis This compound-4-carboxylic acid (Target) D->E 1. NaOH 2. HCl

Caption: Overall synthetic workflow for this compound-4-carboxylic acid.

Detailed Synthesis Protocol

Step 1: Synthesis of Ethyl 2-(methylthio)pyrimidine-4-carboxylate

This initial step constructs the core pyrimidine ring system through a cyclocondensation reaction. The widely-used approach of condensing a β-dicarbonyl compound with a thiourea derivative is adapted here[1][3]. S-methylisothiourea provides the N-C-N fragment with the pre-installed methylthio group, while an appropriate 1,3-dicarbonyl compound provides the C-C-C backbone.

Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve S-methylisothiourea sulfate (1 equivalent) in ethanol. To this, add a solution of sodium ethoxide (2 equivalents) in ethanol. Stir the mixture for 30 minutes at room temperature to generate the free base of S-methylisothiourea.

  • Reaction: To the ethanolic solution of S-methylisothiourea, add ethyl 2-formyl-3-oxobutanoate (1 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl 2-(methylthio)pyrimidine-4-carboxylate as a solid.

Step 2: Nitration of Ethyl 2-(methylthio)pyrimidine-4-carboxylate

The pyrimidine ring is electron-deficient; however, the 5-position is the most susceptible to electrophilic aromatic substitution[4]. This step introduces a nitro group at this position, which will subsequently be reduced to the desired amino group.

Protocol:

  • Reaction Setup: In a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.

  • Addition of Starting Material: Slowly add ethyl 2-(methylthio)pyrimidine-4-carboxylate (1 equivalent) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 0 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature below 5 °C.

  • Reaction Time: Stir the mixture at 0-5 °C for 2-3 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: The precipitated solid, ethyl 5-nitro-2-(methylthio)pyrimidine-4-carboxylate, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 3: Reduction of Ethyl 5-nitro-2-(methylthio)pyrimidine-4-carboxylate

The reduction of the nitro group to an amine is a standard transformation in aromatic chemistry. A common and effective method is the use of a metal in acidic medium, such as iron in hydrochloric acid[5].

Protocol:

  • Reaction Setup: Suspend ethyl 5-nitro-2-(methylthio)pyrimidine-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Addition of Reducing Agent: Add iron powder (5 equivalents) to the suspension. Heat the mixture to reflux.

  • Acidification: To the refluxing mixture, add concentrated hydrochloric acid dropwise.

  • Reaction Monitoring: Maintain the reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Neutralization and Extraction: Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl this compound-4-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 4: Hydrolysis of Ethyl this compound-4-carboxylate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by basic hydrolysis followed by acidification[6][7].

Protocol:

  • Hydrolysis: Dissolve ethyl this compound-4-carboxylate (1 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heating: Heat the mixture to reflux for 1-2 hours, or until TLC indicates the complete consumption of the starting ester.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

  • Precipitation and Isolation: The target compound, this compound-4-carboxylic acid, will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to obtain the final pure compound.

Data Summary

StepProductKey ReagentsSolvent(s)TemperatureExpected Yield
1Ethyl 2-(methylthio)pyrimidine-4-carboxylateS-methylisothiourea, Ethyl 2-formyl-3-oxobutanoateEthanolRefluxModerate to Good
2Ethyl 5-nitro-2-(methylthio)pyrimidine-4-carboxylateHNO₃, H₂SO₄Sulfuric Acid0-5 °CGood
3Ethyl this compound-4-carboxylateFe, HClEthanol/WaterRefluxGood to High
4This compound-4-carboxylic acidNaOH, HClEthanol/WaterRefluxHigh

Characterization

The structure and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -NH₂, -COOH, C=O).

  • Melting Point: To assess purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames.

Conclusion

This application note provides a robust and logical synthetic route to this compound-4-carboxylic acid. By breaking down the synthesis into four distinct and well-precedented steps, this protocol offers a clear and actionable guide for researchers. The causality behind each experimental choice is explained, empowering the user to not only replicate the synthesis but also to adapt it for the preparation of related analogs.

References

The Strategic Utility of 5-Amino-2-(methylthio)pyrimidine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous clinically significant therapeutic agents. Its prevalence stems from its ability to engage in diverse biological interactions, including hydrogen bonding and aromatic stacking, which are critical for molecular recognition at therapeutic targets. Within the vast chemical space of pyrimidine derivatives, 5-Amino-2-(methylthio)pyrimidine emerges as a particularly versatile and strategic building block for the synthesis of novel drug candidates. This document provides an in-depth exploration of its applications, supported by detailed experimental protocols, to guide researchers in leveraging its full potential in drug discovery programs.

Introduction: The Chemical Versatility of the this compound Scaffold

This compound is a trifunctional heterocyclic compound, presenting medicinal chemists with three distinct points for molecular elaboration. The strategic placement of the amino and methylthio groups on the pyrimidine ring allows for a wide range of chemical transformations, making it an ideal starting material for the construction of diverse compound libraries.

  • The 5-Amino Group: This primary amine serves as a crucial handle for introducing a variety of substituents through acylation, sulfonylation, and reductive amination, among other reactions. It can also act as a key hydrogen bond donor, contributing to the binding affinity of the final compound to its biological target.

  • The 2-(Methylthio) Group: The methylthio ether at the 2-position is a latent electrophilic site. While relatively stable, it can be readily oxidized to the corresponding sulfoxide or sulfone. This transformation dramatically increases the electrophilicity at the C-2 position, turning the sulfonyl group into an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This two-step sequence provides a mild and efficient method for introducing a wide array of nucleophiles at this position.

  • The Pyrimidine Ring: The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors and contribute to the overall electronic properties and solubility of the molecule. The ring system itself can participate in π-π stacking interactions within a protein's binding pocket.

This unique combination of reactive sites makes this compound a valuable precursor for a multitude of heterocyclic systems, including but not limited to, kinase inhibitors, antivirals, and fungicides.[1]

Core Applications in Drug Discovery

The this compound scaffold is particularly prominent in the development of small molecule kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] The pyrimidine core can mimic the purine ring of ATP, allowing derivatives to function as competitive inhibitors in the ATP-binding pocket of kinases.

Kinase Inhibitor Synthesis

A prime example of the pyrimidine scaffold's application is in the development of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases. Several approved and investigational drugs targeting JAKs feature a central pyrimidine or a related heterocyclic core.

The general strategy for synthesizing a hypothetical JAK2 inhibitor from this compound is outlined below. This workflow is a composite based on established synthetic routes for similar pyrimidine-based kinase inhibitors.[2]

G A This compound B Oxidation A->B Step 1 C 5-Amino-2-(methylsulfonyl)pyrimidine B->C D Nucleophilic Aromatic Substitution (SNAr) C->D Step 2 E Amine-substituted pyrimidine intermediate D->E F Suzuki Coupling E->F Step 3 (Optional, if further functionalization is needed) G Final Kinase Inhibitor Candidate F->G H m-CPBA or Oxone® H->B I Primary or Secondary Amine (R1-NH-R2) I->D J Aryl/Heteroaryl Boronic Acid or Ester J->F

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Antiviral and Fungicidal Agents

Beyond kinase inhibitors, derivatives of 2-(methylthio)pyrimidine have shown promise as antiviral and fungicidal agents. For instance, certain 2-substituted methylthio-5-yl-1,3,4-oxadiazole derivatives have demonstrated curative effects against the tobacco mosaic virus (TMV).[1] In agriculture, compounds based on this scaffold have exhibited excellent control against plant pathogens like late blight and downy mildew.[1]

Detailed Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of the this compound scaffold.

Protocol 1: Oxidation of the 2-(Methylthio) Group to 2-(Methylsulfonyl)

Rationale: This oxidation is a critical activating step. The resulting methylsulfonyl group is a superior leaving group compared to the methylthio group, facilitating subsequent nucleophilic substitution reactions. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • meta-Chloroperoxybenzoic acid (m-CPBA), ~77%

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (2.2 eq) in DCM to the cooled solution over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 5-Amino-2-(methylsulfonyl)pyrimidine, can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Rationale: This step introduces diversity at the 2-position of the pyrimidine ring. The electron-withdrawing nature of the pyrimidine nitrogens and the 5-amino group (after protonation or coordination) facilitates the attack of a nucleophile at the 2-position, displacing the methylsulfonyl group.

Materials:

  • 5-Amino-2-(methylsulfonyl)pyrimidine

  • Desired amine nucleophile (e.g., aniline, piperidine)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dioxane

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a solution of 5-Amino-2-(methylsulfonyl)pyrimidine (1.0 eq) in the chosen anhydrous solvent, add the amine nucleophile (1.2-1.5 eq) and DIPEA (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The reaction can be performed in a sealed tube if higher temperatures are required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer with water and brine to remove the solvent and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-substituted-5-aminopyrimidine derivative.

Protocol 3: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)

Rationale: If the 5-amino group is first converted to a halide (e.g., via a Sandmeyer reaction) or a triflate, the 5-position can be further functionalized using palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl or heteroaryl moieties, which are common features in many kinase inhibitors.

Materials:

  • 5-Bromo-2-(substituted-amino)pyrimidine (hypothetical intermediate)

  • Aryl or heteroaryl boronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add the 5-bromo-2-(substituted-amino)pyrimidine (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to yield the final coupled product.

Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound and a Key Derivative
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceStorage Conditions
This compound-4-carboxylic acidC6H7N3O2S185.20White solid2-8°C, inert atmosphere, keep in dark place

Data for this compound-4-carboxylic acid, a related and commercially available compound, is presented as a reference.[3]

Signaling Pathway Visualization: The JAK-STAT Pathway

Many kinase inhibitors derived from pyrimidine scaffolds target the JAK-STAT pathway. Understanding this pathway is crucial for rational drug design.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT (active, phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus Inhibitor Pyrimidine-based JAK Inhibitor Inhibitor->JAK Inhibits Gene_Expression Gene Expression DNA->Gene_Expression Regulates Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: The JAK-STAT signaling pathway and the point of intervention for a pyrimidine-based JAK inhibitor.

Conclusion and Future Perspectives

This compound is a high-value scaffold for the synthesis of biologically active molecules. Its utility is particularly evident in the field of kinase inhibitor discovery, where the pyrimidine core serves as an effective ATP-mimetic. The synthetic handles provided by the 5-amino and 2-(methylthio) groups allow for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The protocols detailed herein provide a solid foundation for researchers to explore the chemical space around this versatile building block. Future work will likely focus on developing novel, more efficient synthetic methodologies and expanding the application of this scaffold to other target classes, further cementing its importance in modern drug discovery.

References

Application Notes and Protocols for the Synthesis of Pyrimido[4,5-d]pyrimidines from 5-Amino-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimido[4,5-d]pyrimidine Scaffold

The pyrimido[4,5-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. This fused pyrimidine system is isosteric with purines and pteridines, allowing it to interact with a wide array of biological targets. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antiviral, antimicrobial, anti-inflammatory, and diuretic properties[1][2][3]. The ability to modulate the activity of crucial enzymes such as tyrosine kinases makes this structural motif a focal point for the development of targeted therapies[1][2][3]. These compounds have also been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's, by inhibiting Aβ aggregation[4].

This application note provides a comprehensive guide to a robust and versatile synthetic route for preparing substituted pyrimido[4,5-d]pyrimidines, commencing with the readily available starting material, 5-Amino-2-(methylthio)pyrimidine. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the rationale behind the procedural steps, empowering researchers to confidently synthesize and explore this important class of molecules.

Reaction Scheme and Scientific Rationale

The synthetic strategy presented herein is a two-step process involving an initial acylation of this compound with an isocyanate to form a urea intermediate, followed by a base-mediated intramolecular cyclocondensation to yield the target 2-(methylthio)pyrimido[4,5-d]pyrimidine-4(3H)-one.

Overall Reaction:

Scientific Rationale:

The choice of this compound as the starting material is strategic. The 5-amino group serves as a nucleophile for the initial reaction with the electrophilic isocyanate. The pyrimidine ring itself provides the necessary framework for the subsequent annulation. The 2-methylthio group is a versatile functional handle that can be retained in the final product or can be a leaving group for further derivatization, for instance, through oxidation to a sulfoxide or sulfone followed by nucleophilic substitution[5].

The reaction with an isocyanate is a well-established method for forming urea linkages[5][6][7]. This reaction is typically efficient and proceeds under mild conditions. The choice of isocyanate (R-N=C=O) allows for the introduction of a wide variety of substituents at the 7-position of the final pyrimido[4,5-d]pyrimidine core, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.

The key step in this synthesis is the base-mediated intramolecular cyclocondensation. The base deprotonates the nitrogen of the newly formed urea, which then acts as a nucleophile, attacking the electrophilic C6 position of the pyrimidine ring, leading to ring closure and the formation of the second pyrimidine ring. This type of intramolecular cyclization is a common and effective strategy for the synthesis of fused heterocyclic systems[2][8].

Reaction Mechanism

The proposed mechanism for the formation of 7-substituted-2-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one from this compound is depicted below.

Reaction Mechanism cluster_0 Step 1: Urea Formation cluster_1 Step 2: Intramolecular Cyclocondensation A This compound C Urea Intermediate A->C Nucleophilic attack of NH2 on C of N=C=O B Isocyanate (R-N=C=O) B->C D Urea Intermediate E Deprotonated Intermediate D->E Base (e.g., NaH) F Cyclized Intermediate E->F Intramolecular nucleophilic attack G Final Product F->G Tautomerization

Caption: Proposed reaction mechanism for the synthesis of pyrimido[4,5-d]pyrimidines.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative compound, 7-phenyl-2-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one.

Materials and Reagents:

  • This compound

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Protocol:

Step 1: Synthesis of 1-(2-(methylthio)pyrimidin-5-yl)-3-phenylurea (Intermediate)

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add this compound (1.41 g, 10 mmol) and anhydrous THF (30 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Slowly add phenyl isocyanate (1.19 g, 10 mmol, 1.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexanes).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step after drying under vacuum.

Step 2: Synthesis of 7-phenyl-2-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one (Final Product)

  • To a dry 250 mL round-bottom flask under an inert atmosphere, add sodium hydride (0.48 g, 12 mmol, 1.2 eq. of 60% dispersion) and wash with anhydrous hexanes (3 x 10 mL) to remove the mineral oil.

  • Carefully add anhydrous DMF (50 mL) to the flask.

  • Add the crude 1-(2-(methylthio)pyrimidin-5-yl)-3-phenylurea from Step 1 (2.60 g, 10 mmol) portion-wise to the suspension of NaH in DMF at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 8-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of water (20 mL).

  • Acidify the mixture to pH 5-6 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-phenyl-2-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one.

Data Summary Table:

CompoundStarting MaterialReagentSolventTemp. (°C)Time (h)Yield (%)M.p. (°C)
Intermediate This compoundPhenyl isocyanateTHFRT4-6~90185-187
Final Product IntermediateNaHDMF80-908-1260-75230-232

Experimental Workflow

The overall experimental workflow is summarized in the following diagram.

Experimental Workflow Start Start: this compound Step1 Step 1: Urea Formation - Add Phenyl Isocyanate in THF - Stir at RT Start->Step1 Purification1 Work-up & Optional Purification - Solvent removal - Recrystallization Step1->Purification1 Step2 Step 2: Cyclocondensation - React with NaH in DMF - Heat at 80-90°C Purification1->Step2 Workup2 Work-up - Quench with water - Acidify and extract Step2->Workup2 Purification2 Purification - Column Chromatography Workup2->Purification2 End Final Product: 7-phenyl-2-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one Purification2->End

Caption: A streamlined workflow for the synthesis of the target pyrimido[4,5-d]pyrimidine.

Troubleshooting and Field-Proven Insights

  • Moisture Sensitivity: The use of sodium hydride necessitates strictly anhydrous conditions. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere to prevent quenching of the base.

  • Incomplete Cyclization: If TLC analysis indicates the presence of the urea intermediate after the specified reaction time, the reaction time can be extended, or the temperature can be moderately increased. A stronger, non-nucleophilic base such as potassium tert-butoxide could also be explored.

  • Purification Challenges: The final product may require careful purification. It is advisable to perform a small-scale trial to optimize the chromatographic conditions before committing the bulk of the material.

  • Versatility of the 2-methylthio group: The 2-methylthio group can be oxidized to the corresponding sulfoxide or sulfone using reagents like m-CPBA or Oxone®. These oxidized derivatives are excellent substrates for nucleophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., amines, alkoxides) at the 2-position, which significantly expands the chemical diversity of the synthesized library.

Conclusion

This application note details a reliable and adaptable synthetic route to the medicinally important pyrimido[4,5-d]pyrimidine scaffold, starting from this compound. The described two-step protocol, involving urea formation and subsequent intramolecular cyclocondensation, is amenable to the generation of a diverse library of compounds for drug discovery programs. The provided rationale, detailed protocol, and troubleshooting guide are intended to equip researchers with the necessary tools to successfully implement this synthesis in their laboratories.

References

Development of Anticancer Agents from 5-Amino-2-(methylthio)pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel anticancer agents derived from the 5-Amino-2-(methylthio)pyrimidine scaffold. This document offers detailed protocols, explains the rationale behind experimental choices, and provides a basis for designing and executing a robust drug discovery workflow.

Introduction: The Therapeutic Potential of the this compound Scaffold

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved anticancer drugs.[1][2] Its ability to mimic endogenous nucleobases allows for interference with critical cellular processes in cancer cells, such as DNA synthesis and cell signaling pathways. The this compound core, in particular, offers a versatile platform for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[1] The strategic placement of the amino and methylthio groups provides key points for derivatization to target various enzymatic pockets, including those of kinases, which are often dysregulated in cancer.

This guide will delineate the critical steps in the development pipeline, from the initial synthesis of a compound library to comprehensive in vitro and in vivo evaluations.

Part 1: Synthesis of this compound Derivatives

The synthesis of a diverse library of this compound derivatives is the foundational step in the drug discovery process. A common and effective synthetic strategy involves the modification of a pre-existing pyrimidine core. One plausible approach is through nucleophilic aromatic substitution (SNAr) reactions on a suitable precursor, such as a di-chlorinated pyrimidine.

Rationale for Synthetic Strategy

The choice of a 2,4-dichloropyrimidine derivative as a starting material is strategic. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitution. The chlorine at the C4 position is generally more susceptible to nucleophilic attack, allowing for the introduction of an amino group. Subsequent substitution at the C2 position with a methylthiolate nucleophile can then be achieved. Further modifications can be made to the amino group at the C5 position to generate a library of diverse compounds.

General Synthetic Protocol

A generalized synthetic scheme for the preparation of this compound derivatives is outlined below. This protocol is adaptable and may require optimization based on the specific substituents being introduced.

Step 1: Synthesis of 4-amino-2-chloro-5-nitropyrimidine

  • To a solution of 2,4-dichloro-5-nitropyrimidine in a suitable solvent (e.g., ethanol), add an amine nucleophile (R-NH2) dropwise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by precipitation or extraction.

Step 2: Synthesis of 4-amino-2-(methylthio)-5-nitropyrimidine

  • Dissolve the product from Step 1 in a suitable solvent (e.g., dimethylformamide - DMF).

  • Add sodium thiomethoxide (NaSMe) portion-wise at room temperature.

  • Stir the reaction mixture for a designated period (e.g., 1-2 hours) until TLC analysis indicates the consumption of the starting material.

  • Isolate the product by pouring the reaction mixture into ice water and collecting the precipitate by filtration.

Step 3: Reduction of the nitro group to synthesize this compound derivative

  • Suspend the nitro-pyrimidine derivative in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst).

  • Heat the reaction mixture to reflux for a specified duration (e.g., 3-6 hours).

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the final compound using column chromatography.

G start 2,4-Dichloro-5-nitropyrimidine step1 4-Amino-2-chloro-5-nitropyrimidine start->step1 R-NH2, Ethanol step2 4-Amino-2-(methylthio)-5-nitropyrimidine step1->step2 NaSMe, DMF final This compound Derivative step2->final SnCl2·2H2O, Ethanol

Caption: General Synthetic Workflow for this compound Derivatives.

Part 2: In Vitro Evaluation of Anticancer Activity

Once a library of compounds has been synthesized, the next critical phase is to assess their biological activity in vitro. This typically involves a tiered screening approach, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies for promising candidates.

Tier 1: Primary Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay serves as a rapid and cost-effective initial screen to identify compounds with cytotoxic or cytostatic effects.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Remove the old medium from the cells and add the medium containing the test compounds. Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.

Data Presentation: Example IC50 Values

Compound IDR-Group ModificationCancer Cell LineIC50 (µM)
Lead-01 4-FluorophenylMCF-7 (Breast)5.2
Lead-01 4-FluorophenylA549 (Lung)8.7
Lead-02 3,4-DimethoxyphenylMCF-7 (Breast)12.5
Lead-02 3,4-DimethoxyphenylA549 (Lung)15.1
Doxorubicin (Positive Control)MCF-7 (Breast)0.8
Doxorubicin (Positive Control)A549 (Lung)1.2
Tier 2: Mechanistic Assays for Hit Compounds

Compounds that demonstrate significant cytotoxicity in the primary screen (hits) should be further investigated to elucidate their mechanism of action. Key cellular processes to investigate include cell cycle progression and apoptosis induction.

A. Cell Cycle Analysis by Flow Cytometry

Dysregulation of the cell cycle is a hallmark of cancer.[3] Many anticancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), which can subsequently lead to apoptosis.[3] Flow cytometry using a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle based on their DNA content.[4]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24, 48, and 72 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

G cluster_0 Cell Treatment & Harvesting cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis a Seed Cells b Treat with Compound a->b c Harvest Cells b->c d Fix in Ethanol c->d e Stain with PI/RNase A d->e f Flow Cytometry e->f g Generate Histograms f->g h Quantify Cell Cycle Phases g->h

Caption: Experimental Workflow for Cell Cycle Analysis.

B. Apoptosis Detection by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer drugs eliminate tumor cells. One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is used as a counterstain to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation: Example Apoptosis Data

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control 95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Lead-01 (IC50) 45.8 ± 3.535.1 ± 2.919.1 ± 1.7
Staurosporine (1 µM) 20.3 ± 1.950.7 ± 4.229.0 ± 3.1

Part 3: In Vivo Evaluation of Lead Compounds

Promising lead compounds identified through in vitro studies must be evaluated in vivo to assess their anti-tumor efficacy, pharmacokinetic profile, and safety in a whole-organism context.

Animal Models

The choice of an appropriate animal model is critical for the clinical relevance of the study.

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice). These models are valuable for assessing the direct anti-tumor activity of a compound on human cancers.

  • Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same genetic background. These models are essential for evaluating the interplay between the therapeutic compound and the immune system.

Protocol: Subcutaneous Xenograft Model
  • Cell Culture and Preparation: Culture the selected human cancer cell line (e.g., HCT-116 for colon cancer) under standard conditions. Harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium) at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the flank of each immunodeficient mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Endpoints: Measure tumor volume with calipers at regular intervals. The primary efficacy endpoint is often tumor growth inhibition. At the end of the study, mice are euthanized, and tumors are excised and weighed. Survival analysis can also be a key endpoint.

  • Toxicity Assessment: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and any adverse reactions.

G start Prepare Cancer Cell Suspension implant Subcutaneous Implantation into Mice start->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize Mice into Groups monitor->randomize treat Administer Compound/Vehicle randomize->treat measure Measure Tumor Volume & Body Weight treat->measure measure->treat Repeat Dosing endpoint Endpoint Analysis (Tumor Weight, Survival) measure->endpoint

Caption: Workflow for an In Vivo Xenograft Study.

Conclusion

The development of novel anticancer agents from the this compound scaffold represents a promising avenue for cancer therapy. The protocols and application notes provided in this guide offer a structured and scientifically rigorous approach to the discovery and preclinical evaluation of these compounds. By systematically progressing from synthesis through in vitro and in vivo testing, researchers can effectively identify and characterize lead candidates with the potential for further clinical development. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is paramount for the successful translation of basic research into tangible therapeutic benefits for cancer patients.

References

Application Notes and Protocols: 5-Amino-2-(methylthio)pyrimidine Analogs as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The continuous evolution of resistance mechanisms in pathogenic bacteria necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action.[1] Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[2] The pyrimidine scaffold is a key component of nucleobases, allowing these analogs to potentially interact with various biological targets within microbial cells.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and potential applications of 5-Amino-2-(methylthio)pyrimidine analogs as a novel class of antimicrobial agents. We will delve into the synthetic pathways, detailed protocols for assessing antimicrobial efficacy and cytotoxicity, and the putative mechanisms of action of these compounds.

Part 1: Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through a multi-step process, often starting from readily available pyrimidine precursors. A common and effective route involves the use of 2-chloropyrimidine derivatives, where the chlorine atom at the C-2 position acts as a good leaving group for nucleophilic substitution.[3]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound analogs.

Synthetic Workflow A Starting Material (e.g., 2,4-dichloropyrimidine) B Introduction of Methylthio Group (e.g., with Sodium thiomethoxide) A->B Nucleophilic Substitution C Nitration at C5-position (e.g., with HNO3/H2SO4) B->C Electrophilic Aromatic Substitution D Reduction of Nitro Group (e.g., with Fe/HCl or H2/Pd-C) C->D Reduction E Final Product This compound Analog D->E

Caption: General synthetic workflow for this compound analogs.

Protocol: Synthesis of a Representative Analog

This protocol describes a plausible synthetic route for a this compound analog, based on established chemical principles for pyrimidine chemistry.

Step 1: Synthesis of 2-(methylthio)-pyrimidine-5-carbonitrile

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-cyanopyrimidine in a suitable solvent such as ethanol.

  • Addition of Reagent: Add sodium thiomethoxide to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitrile to an Amine

  • Reaction Setup: Dissolve the 2-(methylthio)-pyrimidine-5-carbonitrile in a suitable solvent like methanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Reaction Conditions: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature and atmospheric pressure.

  • Work-up and Purification: Monitor the reaction by TLC. After completion, filter the reaction mixture through Celite to remove the catalyst. Evaporate the solvent to obtain the desired 5-aminomethyl-2-(methylthio)pyrimidine.

Part 2: In Vitro Antimicrobial Activity Assessment

To evaluate the antimicrobial potential of the synthesized this compound analogs, standardized antimicrobial susceptibility testing methods should be employed. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these tests to ensure reproducibility and accuracy.[4]

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial Testing Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculation of Microdilution Plates A->C B Serial Dilution of Test Compounds B->C D Incubation (35°C for 16-20 hours) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F Determine Minimum Bactericidal Concentration (MBC) E->F

Caption: Workflow for determining MIC and MBC of antimicrobial compounds.

Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on the CLSI M07 guidelines for broth microdilution antimicrobial susceptibility testing.[4]

Materials:

  • Synthesized this compound analogs

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6] This can be assessed visually or by measuring the absorbance at 600 nm.[7]

Protocol: Minimum Bactericidal Concentration (MBC) Determination
  • Subculturing: From the wells of the MIC plate that show no visible growth, aspirate a small aliquot (e.g., 10 µL).

  • Plating: Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Part 3: Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of novel antimicrobial agents to mammalian cells to determine their therapeutic index.[8][9]

Workflow for Cytotoxicity Assays

Cytotoxicity Assay Workflow A Seed Mammalian Cells in 96-well plates B Treat cells with serial dilutions of compounds A->B C Incubate for 24-48 hours B->C D Perform Cytotoxicity Assay (e.g., MTT or LDH) C->D E Measure Absorbance/ Fluorescence D->E F Calculate IC50 E->F

Caption: General workflow for in vitro cytotoxicity assessment.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: LDH Assay for Membrane Integrity

The LDH assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity.[8]

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant.

  • Incubation: Incubate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Part 4: Mechanism of Action Studies

Understanding the mechanism of action is crucial for the further development of these antimicrobial agents. Pyrimidine analogs can interfere with various cellular processes.[11]

Potential Mechanisms of Action

Based on the structure of this compound analogs, several potential mechanisms of action can be hypothesized:

  • Inhibition of Nucleic Acid Synthesis: As pyrimidine analogs, these compounds could interfere with the synthesis of DNA and RNA precursors, leading to a "thymineless death" scenario.

  • Enzyme Inhibition: The pyrimidine core could act as a scaffold to interact with and inhibit essential bacterial enzymes involved in metabolic pathways or cell wall synthesis.

  • Disruption of Cell Division: Some pyrimidine derivatives have been shown to interfere with proteins involved in bacterial cell division, such as FtsZ.

Workflow for Investigating Mechanism of Action

Mechanism of Action Workflow A Macromolecule Synthesis Assays (DNA, RNA, protein, peptidoglycan) E Identification of Molecular Target A->E B Enzyme Inhibition Assays (e.g., DNA gyrase, DHFR) B->E C Cell Morphology Studies (Microscopy) C->E D Membrane Permeability Assays D->E

Caption: Workflow for elucidating the mechanism of action of antimicrobial compounds.

Part 5: Data Presentation and Interpretation

Example Data Tables

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs (µg/mL)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Analog 14832
Analog 22416
Ciprofloxacin0.50.251

Table 2: Cytotoxicity (IC50) of this compound Analogs on HEK293 cells (µM)

CompoundIC50 (µM)
Analog 1> 100
Analog 285
Doxorubicin1.2

Conclusion

This compound analogs represent a promising scaffold for the development of novel antimicrobial agents. The protocols outlined in this document provide a comprehensive framework for their synthesis, and in vitro evaluation of their antimicrobial activity and cytotoxicity. Further investigation into their mechanism of action and in vivo efficacy is warranted to fully assess their therapeutic potential in combating the growing threat of antimicrobial resistance.

References

Application Notes & Protocols: Leveraging 5-Amino-2-(methylthio)pyrimidine in the Synthesis of Advanced Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Crop Protection

The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, prized for its versatile chemistry and potent biological activity.[1] Pyrimidine derivatives are integral to a range of commercial fungicides, including the anilinopyrimidine class, which are crucial for controlling devastating fungal diseases in various crops.[2][3] These compounds typically function by disrupting essential fungal life processes, such as methionine biosynthesis, which halts protein formation and cell division, or by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. This document provides a detailed guide for researchers and synthetic chemists on the strategic use of 5-Amino-2-(methylthio)pyrimidine as a key intermediate in the synthesis of novel pyrimidine-based fungicides. We will explore the underlying chemical principles, provide validated protocols, and discuss the structure-activity relationships that drive fungicidal efficacy.

Scientific Foundation: Mechanism of Action

The fungicidal activity of many pyrimidine derivatives can be attributed to their ability to interfere with key enzymatic pathways in pathogenic fungi. A primary mode of action for anilinopyrimidine fungicides is the inhibition of methionine biosynthesis. This disruption of an essential amino acid synthesis pathway effectively halts protein production and arrests fungal growth.

Another significant mechanism involves the inhibition of respiratory chain enzymes. Specifically, some pyrimidine-based fungicides target the Complex I NADH oxidoreductase, a critical component of the mitochondrial respiratory chain.[4][5] By blocking this enzyme, the fungicide disrupts cellular energy production, leading to the death of the fungal pathogen.

The structural features of the pyrimidine core, including the substitution pattern at the 2, 4, and 5-positions, are critical in determining the specific mode of action and the spectrum of antifungal activity. The 5-amino group, in particular, serves as a versatile chemical handle for introducing diverse functionalities to modulate the compound's biological profile.

Core Intermediate: this compound

This compound is a valuable starting material for the synthesis of a wide array of substituted pyrimidine fungicides. The presence of the amino group at the 5-position, the methylthio group at the 2-position, and the reactive nitrogen atoms within the pyrimidine ring offer multiple sites for chemical modification.

Key Physicochemical and Safety Data

Before commencing any synthetic work, it is imperative to be familiar with the properties and safety requirements of the starting material.

PropertyValueReference
CAS Number 42382-46-7[6]
Molecular Formula C₅H₇N₃S[6]
Molecular Weight 141.19 g/mol [6]
Appearance White to off-white crystalline powder[6]
Melting Point 124-128 °C[6]
Signal Word Warning[7]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[8]

Handling and Storage:

  • Always handle this compound in a well-ventilated area or under a chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Synthetic Strategy: From Precursor to Potent Fungicide

A robust strategy for developing novel fungicides from this compound involves a cyclocondensation reaction. This approach builds the core fungicidal scaffold by reacting the aminopyrimidine with a suitable dicarbonyl compound or its equivalent. This method is highly adaptable, allowing for the introduction of various substituents to fine-tune the biological activity.

The following workflow illustrates the conceptual pathway from the precursor to a final fungicidal compound, based on established pyrimidine synthesis methodologies.[2]

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Functionalization & Optimization A This compound C Cyclocondensation Reaction A->C B 1,3-Dicarbonyl Compound (e.g., Substituted β-ketoester) B->C D Substituted 2-(methylthio)pyrimidin-5-yl Fungicide Core C->D Formation of Pyrimidine Ring System E Optional Modification (e.g., Oxidation of Thioether) D->E F Final Fungicide Candidate D->F Direct to Final Product E->F Enhanced Activity/Solubility G Biological Screening F->G In vitro & in vivo assays G reactant1 This compound plus + reactant1->plus reactant2 1-(4-fluorophenyl)butane-1,3-dione product 4-(4-fluorophenyl)-6-methyl- 2-(methylthio)pyrimidin-5-amine reactant2->product Cyclocondensation plus->reactant2 conditions Acid Catalyst (e.g., p-TsOH) Toluene, Reflux product->conditions

References

Application Notes and Protocols for the Synthesis of Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3][4] This fused N-heterocycle, an analog of purines and pteridines, is a cornerstone for designing molecules with a wide spectrum of pharmacological activities.[5][6] Its derivatives have shown significant promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][4][7] Notably, the pyrido[2,3-d]pyrimidine framework is present in several kinase inhibitors, including the FDA-approved breast cancer drug Palbociclib, which underscores its therapeutic relevance.[1] The diverse biological activities stem from the scaffold's ability to mimic endogenous purines and interact with various biological targets, such as kinases (e.g., tyrosine kinases, cyclin-dependent kinases) and dihydrofolate reductase (DHFR).[1][2][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for synthesizing pyrido[2,3-d]pyrimidines. We will delve into the prevalent synthetic strategies, explaining the underlying chemical principles and offering a step-by-step protocol for a robust and widely applicable multi-component reaction.

Strategic Approaches to Pyrido[2,3-d]pyrimidine Synthesis

The construction of the pyrido[2,3-d]pyrimidine ring system can be broadly categorized into two main approaches: annulation of a pyridine ring onto a pre-existing pyrimidine, or formation of a pyrimidine ring on a pyridine precursor.[2][7]

Synthesis from Pyrimidine Precursors

This is the more common strategy, often utilizing readily available 6-aminopyrimidine derivatives like 6-aminouracil or 2,4-diamino-6-hydroxypyrimidine.[2][7] The pyridine ring is then constructed through cyclization reactions. A particularly powerful and efficient method in this category is the one-pot, multi-component reaction (MCR).

Multi-Component Reactions (MCRs): An Efficient and Green Approach

MCRs are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[8][9][10] For pyrido[2,3-d]pyrimidines, a typical MCR involves the condensation of a 6-aminouracil derivative, an aldehyde, and a compound with an active methylene group, such as malononitrile or ethyl cyanoacetate.[5][10][11] This approach often proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization sequence.[9][11]

The versatility of this method allows for the introduction of a wide range of substituents on the pyrido[2,3-d]pyrimidine core by simply varying the aldehyde component. Furthermore, these reactions can often be performed under environmentally benign conditions, for instance, in aqueous media or under solvent-free conditions, sometimes facilitated by microwave irradiation or the use of reusable catalysts.[9][10][11]

Synthesis from Pyridine Precursors

An alternative strategy begins with a suitably substituted pyridine, typically a 2-amino-3-cyanopyridine derivative.[12][13] The pyrimidine ring is then annulated onto the pyridine core. A common method involves the reaction of the 2-amino-3-cyanopyridine with formic acid or formamide to construct the pyrimidinone ring.[12][14] This route is particularly useful for accessing specific substitution patterns that may be difficult to achieve starting from a pyrimidine.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyrido[2,3-d]pyrimidines via a multi-component reaction.

Synthetic Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select Reagents: - 6-Aminouracil derivative - Aromatic Aldehyde - Malononitrile MCR One-Pot Multi-component Reaction (MCR) Reagents->MCR Conditions Set Reaction Conditions: - Solvent (e.g., Ethanol/Water) - Catalyst (optional) - Heat/Microwave Separation Separation of Product (e.g., Filtration) MCR->Separation Purification Purification (e.g., Recrystallization) Separation->Purification Characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy Purification->Characterization

Caption: Generalized workflow for pyrido[2,3-d]pyrimidine synthesis.

Detailed Experimental Protocol: Three-Component Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol details a representative one-pot synthesis of a 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivative.

Materials and Equipment:

  • 6-Aminouracil

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethanol

  • Water

  • Catalyst (optional, e.g., diammonium hydrogen phosphate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • TLC plates (for reaction monitoring)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 6-aminouracil (1 mmol), the chosen aromatic aldehyde (1 mmol), and malononitrile (1 mmol).[10][11]

  • Solvent and Catalyst Addition: Add a solvent mixture, such as ethanol:water (2:1), to the flask.[10] If a catalyst is used, it should be added at this stage (e.g., 10 mol% diammonium hydrogen phosphate).[11]

  • Reaction: Stir the mixture at reflux temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[10] Reaction times can vary from a few minutes to several hours depending on the specific reactants and conditions used.[9][10][11]

  • Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates out of the solution is then collected by vacuum filtration using a Buchner funnel.[15]

  • Purification: The collected solid should be washed with cold ethanol or water to remove any unreacted starting materials and byproducts.[15] For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol or a mixture of DMF and water.[10]

  • Characterization: The final product should be dried under vacuum and its structure confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Reaction Mechanism

The three-component synthesis of pyrido[2,3-d]pyrimidines is believed to proceed through a domino reaction sequence as illustrated below.

Reaction Mechanism cluster_knoevenagel Knoevenagel Condensation cluster_michael Michael Addition cluster_cyclization Cyclization & Tautomerization A Aldehyde + Malononitrile B Arylidenemalononitrile A->B D Michael Adduct B->D C 6-Aminouracil C->D E Intramolecular Cyclization D->E F Dehydration E->F G Pyrido[2,3-d]pyrimidine F->G

Caption: Proposed mechanism for the three-component synthesis.

Comparative Data on Synthetic Protocols

The following table summarizes various reported conditions for the multi-component synthesis of pyrido[2,3-d]pyrimidines, highlighting the versatility of this approach.

CatalystSolventTemperatureReaction TimeYield (%)Reference
Nano magnetite Schiff base complexEthanol:H₂O (2:1)RefluxVariesHigh[10]
Diammonium hydrogen phosphate (DAHP)Aqueous mediaRefluxVariesGood[11]
[γ-Fe₂O₃@-Hap-SO₃H]Solvent-free60 °CVariesUp to 94%[9]
Indium(III) bromide (InBr₃)Solvent-freeVaries15 min95%[9]
β-CyclodextrinAqueous solutionRefluxVariesUp to 97%[9]
Nanocrystalline MgOWater80 °CVariesHigh[5]

Conclusion

The synthesis of pyrido[2,3-d]pyrimidines is a well-established field with a variety of robust and efficient methods available to chemists. The multi-component reaction strategy, in particular, offers a highly adaptable and often environmentally friendly route to this important class of heterocyclic compounds. The choice of specific reagents and conditions allows for the creation of diverse libraries of pyrido[2,3-d]pyrimidine derivatives for screening in drug discovery programs. The protocols and data presented in this application note provide a solid foundation for researchers to successfully synthesize and explore the therapeutic potential of these valuable molecules.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay for Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidine analogues represent a significant class of chemotherapeutic agents, primarily functioning as antimetabolites.[1][2] These compounds bear a structural resemblance to endogenous pyrimidine bases (uracil, thymine, and cytosine), allowing them to interfere with nucleic acid synthesis and ultimately induce cytotoxicity in rapidly dividing cells, particularly cancer cells.[1][3] The evaluation of novel pyrimidine compounds necessitates robust and reliable in vitro cytotoxicity assays to determine their potency and mechanism of action. This guide provides a comprehensive overview and detailed protocols for assessing the cytotoxic effects of pyrimidine analogues.

The core principle behind many cytotoxicity assays is the measurement of cell viability, which reflects the overall health of a cell population.[4] A decrease in cell viability upon exposure to a test compound is indicative of its cytotoxic potential.[5] This document will delve into the rationale behind selecting appropriate assays, cell lines, and experimental parameters, ensuring the generation of accurate and reproducible data for drug development professionals.

The Causality Behind Experimental Choices

The selection of an appropriate in vitro cytotoxicity assay is paramount and depends on the specific research question and the anticipated mechanism of action of the pyrimidine compound. Key considerations include:

  • Mechanism of Action: Pyrimidine analogues can induce cell death through various mechanisms, including apoptosis and necrosis.[6][7] Assays that measure different cellular endpoints, such as metabolic activity, membrane integrity, or caspase activation, can provide insights into the mode of cell death.

  • Assay Principle: Different assays rely on distinct biochemical principles. For instance, tetrazolium-based assays like MTT and MTS measure mitochondrial dehydrogenase activity in viable cells, while lactate dehydrogenase (LDH) assays quantify an enzyme released from cells with compromised membrane integrity.[4][8][9][10]

  • Cell Line Selection: The choice of cell line is critical and should be relevant to the intended therapeutic target. For anticancer drug development, a panel of cancer cell lines from different tissues is often used.[11][12] It is also crucial to consider the use of non-cancerous cell lines to assess selective toxicity.[2]

  • Compound Properties: The physicochemical properties of the pyrimidine compound, such as its solubility, can influence assay performance. It's essential to ensure the compound is adequately dissolved and does not precipitate in the culture medium.[13]

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the cytotoxicity of a pyrimidine compound involves several key stages, from initial cell culture to final data analysis.

Caption: General experimental workflow for in vitro cytotoxicity assays.

Core Protocols for Cytotoxicity Assessment

This section provides detailed, step-by-step protocols for three commonly employed cytotoxicity assays: the MTT assay, the LDH assay, and the Caspase-Glo® 3/7 assay.

MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Principle: Viable cells with active metabolism convert MTT into a purple-colored formazan product.[14] The insoluble formazan crystals are then dissolved, and the absorbance of the colored solution is quantified using a spectrophotometer.[5]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction by Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake Solubilization Solubilization Solution (e.g., DMSO) Formazan->Solubilization Dissolution Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cytotoxicity assay.

Detailed Protocol:

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium[15][16]

  • Pyrimidine test compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.[13]

    • Determine the optimal seeding density to ensure cells are in an exponential growth phase during the assay. A typical range is 1,000 to 100,000 cells per well.[9]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine compound in complete culture medium. The concentration range should be broad enough to generate a full dose-response curve (e.g., 0.01 µM to 100 µM).[3]

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include vehicle-only (e.g., DMSO) wells as a negative control. The final concentration of the solvent should typically be below 0.5%.[13]

    • Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[17]

  • MTT Assay:

    • Following the treatment period, carefully aspirate the medium containing the compound.

    • Add 50 µL of serum-free medium and 10 µL of MTT solution to each well.[9]

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light.[9]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the MTT solution without disturbing the formazan crystals.[9]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8][10] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, making it a reliable indicator of cell lysis.[18][19]

Principle: The assay involves a coupled enzymatic reaction. Released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[8] The NADH then reduces a tetrazolium salt (like INT) to a colored formazan product, which can be measured spectrophotometrically.[8][20] The amount of color formed is proportional to the number of lysed cells.[20]

Detailed Protocol:

Materials:

  • Cells and pyrimidine compound as described for the MTT assay

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well flat-bottom sterile culture plates

  • Lysis buffer (often included in the kit for positive controls)

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as outlined in the MTT assay protocol (Steps 1 and 2).

    • It is crucial to set up the following controls on each plate:[20]

      • Untreated Cells (Spontaneous LDH release): Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.[21]

      • No-Cell Control (Background): Medium only.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with an assay buffer.

    • Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]

  • Stop Reaction and Measure Absorbance:

    • Add the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[19]

Caspase-Glo® 3/7 Assay

This luminescent assay specifically measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[22] An increase in caspase-3/7 activity is a hallmark of apoptosis.

Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. In the presence of active caspases-3 and -7, this substrate is cleaved, releasing aminoluciferin. Luciferase then utilizes aminoluciferin to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.

Detailed Protocol:

Materials:

  • Cells and pyrimidine compound

  • Caspase-Glo® 3/7 Assay kit (Promega or equivalent)

  • White-walled 96-well plates suitable for luminescence measurements

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in white-walled 96-well plates and treat with the pyrimidine compound as previously described.

  • Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and the lyophilized Substrate to room temperature.[23][24]

    • Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[23][24]

  • Assay Execution:

    • Allow the plates containing the treated cells to equilibrate to room temperature.[24]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[24]

    • Mix the contents of the wells by gentle shaking on a plate shaker for about 30 seconds.

  • Incubation and Luminescence Measurement:

    • Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[24]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculation of Percentage Cell Viability

For the MTT assay, the percentage of cell viability is calculated relative to the vehicle-treated control cells.

Formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

Calculation of Percentage Cytotoxicity

For the LDH assay, the percentage of cytotoxicity is calculated based on the LDH release.

Formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. It represents the concentration of a drug that is required for 50% inhibition of cell viability.[17]

  • Generate a Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.[17]

  • Calculate IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with software like GraphPad Prism or an Excel add-in to determine the IC50 value.[25][26]

Data Presentation

Summarize the IC50 values obtained from the cytotoxicity assays in a clear and structured table for easy comparison.

Cell LinePyrimidine CompoundAssay TypeIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)Compound XMTT4815.2 ± 1.8
HCT116 (Colon Cancer)Compound XMTT4825.7 ± 2.5
A549 (Lung Cancer)Compound XLDH4831.4 ± 3.1
HEK293 (Normal Kidney)Compound XMTT48> 100

Troubleshooting Common Issues

IssuePotential Cause(s)Troubleshooting Steps
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, edge effects on the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate.[21]
Low Absorbance/Signal in MTT Assay Too few cells, insufficient incubation time, cell death before assay.Optimize cell seeding density.[13] Increase incubation time with the MTT reagent. Ensure cells are viable at the start of the assay.
High Background in LDH Assay Serum in the medium can contain LDH. Microbial contamination.Use serum-free medium during the final incubation step if possible.[13] Visually inspect plates for contamination.
Compound Precipitation Poor solubility of the pyrimidine compound in the culture medium.Check the solubility of the compound. Use a suitable solvent like DMSO at a low final concentration (<0.5%).[13]

For a more comprehensive troubleshooting guide, refer to resources on addressing common issues in cytotoxicity assays.[13][27][28]

References

Application Notes and Protocols for the Synthesis of Thienopyrimidine Derivatives from 5-Amino-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thienopyrimidines and the Role of 5-Amino-2-(methylthio)pyrimidine

The thienopyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, owing to its structural resemblance to endogenous purine bases like adenine and guanine.[1][2] This bioisosterism allows thienopyrimidine derivatives to interact with a wide range of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors, leading to a diverse pharmacological profile.[3] Consequently, these compounds have been extensively investigated for their therapeutic potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][4]

There are three main isomers of the thienopyrimidine core: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[5] The specific substitution pattern on this core dictates the molecule's biological activity. A key challenge and opportunity in the synthesis of these valuable compounds lies in the strategic selection of starting materials and the efficiency of the synthetic route.

This guide focuses on the utility of This compound as a versatile and strategic starting material for the synthesis of various thienopyrimidine derivatives. The presence of three key functional groups—the 5-amino group, the 2-methylthio group, and the reactive pyrimidine ring—provides multiple avenues for the construction of the fused thiophene ring. The 5-amino group serves as a nucleophilic handle for initial bond formation, while the 2-methylthio group can act as a leaving group, enabling further functionalization and cyclization.

This document provides a detailed exploration of the synthetic strategies, reaction mechanisms, and step-by-step protocols for leveraging this compound in the synthesis of thienopyrimidine derivatives, aimed at researchers and professionals in the field of drug discovery and development.

Core Synthetic Strategies: Building the Thiophene Ring onto the Pyrimidine Core

The primary approach detailed herein involves the annulation of a thiophene ring onto the pre-existing pyrimidine core of this compound. This strategy is advantageous as it allows for the late-stage introduction of diversity into the thiophene portion of the molecule. Two principal strategies are highlighted:

  • Reaction with α-Halocarbonyl Compounds followed by Cyclization: This is a classic and reliable method for constructing thiophene rings. The 5-amino group of the pyrimidine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. Subsequent intramolecular cyclization, often base-mediated, leads to the formation of the thieno[2,3-d]pyrimidine scaffold.

  • Gould-Jacobs Reaction and Analogs: While traditionally used for quinoline synthesis, the principles of the Gould-Jacobs reaction can be adapted for thienopyrimidine synthesis.[6] This involves the reaction of the 5-aminopyrimidine with a suitable three-carbon electrophile, such as diethyl ethoxymethylenemalonate, followed by thermal or acid-catalyzed cyclization to form the fused ring system.

Causality Behind Experimental Choices

The choice of synthetic strategy is dictated by the desired substitution pattern on the final thienopyrimidine product.

  • α-Halocarbonyl Strategy: This method is ideal for introducing substituents at the 4- and 5-positions of the thieno[2,3-d]pyrimidine ring. The nature of the α-halocarbonyl compound directly translates to the substituents on the newly formed thiophene ring. For instance, using an α-haloketone will result in a 5-substituted thienopyrimidine, while an α-haloester will yield a 5-carboxy-substituted derivative.

  • Gould-Jacobs Analogs: This approach is particularly useful for synthesizing 4-hydroxythieno[2,3-d]pyrimidines, which can be further functionalized. The reaction with diethyl ethoxymethylenemalonate, for example, leads to a 4-hydroxy-5-carbethoxy-thieno[2,3-d]pyrimidine.

The 2-methylthio group plays a crucial role in both strategies. It can be retained in the final product, offering a site for further modification, or it can be displaced by other nucleophiles to introduce additional diversity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Methylthio)thieno[2,3-d]pyrimidin-4(3H)-one via Reaction with an α-Haloester and Cyclization

This protocol describes the synthesis of a 4-oxo-thieno[2,3-d]pyrimidine derivative, a key intermediate for further functionalization.

Reaction Scheme:

G reagents This compound + Ethyl 2-chloroacetoacetate -> Intermediate -> 2-(Methylthio)thieno[2,3-d]pyrimidin-4(3H)-one

A two-step synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Materials:

  • This compound

  • Ethyl 2-chloroacetoacetate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

Procedure:

Step 1: Alkylation of this compound

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in 100 mL of absolute ethanol.

  • Add sodium ethoxide (11 mmol, 1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • To this solution, add ethyl 2-chloroacetoacetate (10.5 mmol, 1.05 eq) dropwise over 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in 100 mL of ethyl acetate and wash with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, ethyl 2-((2-(methylthio)pyrimidin-5-yl)amino)acetate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Add a solution of sodium ethoxide (15 mmol, 1.5 eq) in 20 mL of ethanol.

  • Heat the mixture to reflux for 8-12 hours. Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with 1M HCl until the pH is approximately 7.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold diethyl ether.

  • Recrystallize the crude product from ethanol to afford pure 2-(Methylthio)thieno[2,3-d]pyrimidin-4(3H)-one.

Table 1: Representative Reaction Parameters and Yields

Starting Pyrimidineα-HaloesterBaseSolventReflux Time (h)Yield (%)
This compoundEthyl 2-chloroacetoacetateNaOEtEthanol1075
This compoundMethyl 2-bromoacetateK2CO3DMF882
Protocol 2: Synthesis of 4-Hydroxy-2-(methylthio)thieno[2,3-d]pyrimidine-5-carbonitrile via a Modified Gould-Jacobs Approach

This protocol outlines the synthesis of a 4-hydroxythieno[2,3-d]pyrimidine derivative.

Reaction Scheme:

G reagents This compound + Diethyl (ethoxymethylene)malonate -> Intermediate -> 4-Hydroxy-2-(methylthio)thieno[2,3-d]pyrimidine-5-carbonitrile

Synthesis of a 4-hydroxythieno[2,3-d]pyrimidine-5-carbonitrile.

Materials:

  • This compound

  • Diethyl (ethoxymethylene)malonate

  • Dowtherm A (or diphenyl ether)

  • Hexane

Procedure:

  • In a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine this compound (10 mmol) and diethyl (ethoxymethylene)malonate (12 mmol, 1.2 eq).

  • Add 30 mL of Dowtherm A to the mixture.

  • Heat the reaction mixture to 240-250 °C and maintain this temperature for 30-45 minutes. The reaction is typically complete when the evolution of ethanol ceases.

  • Cool the reaction mixture to below 100 °C and add 50 mL of hexane to precipitate the product.

  • Stir the mixture for 30 minutes and then collect the solid product by filtration.

  • Wash the solid with hot hexane to remove residual Dowtherm A.

  • Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain pure 4-Hydroxy-2-(methylthio)thieno[2,3-d]pyrimidine-5-carbonitrile.

Mechanism and Rationale

Mechanism of Thiophene Annulation with α-Halocarbonyls

The formation of the thieno[2,3-d]pyrimidine ring via this method proceeds through a well-established reaction sequence.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization A This compound C Alkylated Intermediate A->C Nucleophilic substitution B α-Halocarbonyl B->C D Deprotonation at C4 C->D Base E Cyclized Intermediate D->E Intramolecular attack F Thieno[2,3-d]pyrimidine E->F Dehydration/Aromatization

Mechanism of thieno[2,3-d]pyrimidine formation.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the 5-amino group of the pyrimidine on the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming an N-alkylated intermediate.

  • Intramolecular Cyclization: In the presence of a base, a proton is abstracted from the carbon adjacent to the newly formed C-N bond (the C4 position of the original pyrimidine ring). The resulting carbanion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ester or ketone group.

  • Dehydration and Aromatization: The cyclized intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiophene ring, yielding the final thieno[2,3-d]pyrimidine derivative.

Applications in Drug Development

The thienopyrimidine derivatives synthesized from this compound are valuable scaffolds for the development of novel therapeutic agents. The ability to readily introduce a variety of substituents allows for the fine-tuning of their pharmacological properties.

Table 2: Examples of Bioactive Thienopyrimidine Derivatives

Compound ClassTargetTherapeutic AreaReference
4-Anilino-thieno[2,3-d]pyrimidinesEGFR KinaseAnticancer[4]
2-Amino-thieno[2,3-d]pyrimidinesPDE4Anti-inflammatory[7]
Thieno[3,2-d]pyrimidine-4-onesVarious KinasesAnticancer[8]

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of a wide range of thienopyrimidine derivatives. The protocols and strategies outlined in this guide provide a robust framework for researchers to access these medicinally important scaffolds. The ability to control the substitution pattern on the final product through the judicious choice of reagents and reaction conditions makes this an invaluable tool in the pursuit of novel drug candidates.

References

Application Note & Protocols: A Guide to the N-Alkylation of Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous bioactive molecules, including essential components of DNA and RNA.[1] The strategic N-alkylation of the pyrimidine ring is a critical modification that profoundly influences the pharmacological properties of these compounds, such as their binding affinity, selectivity, and metabolic stability. However, the inherent electronic nature of the pyrimidine ring presents a significant regioselectivity challenge, often leading to mixtures of N1 and N3-alkylated isomers. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary methods for pyrimidine N-alkylation. We delve into the theoretical underpinnings of regioselectivity and present field-proven, step-by-step protocols for direct alkylation, the Mitsunobu reaction, and advanced catalytic methods. Each protocol is supplemented with mechanistic insights, troubleshooting advice, and comparative data to empower researchers to make informed decisions and achieve optimal outcomes in their synthetic endeavors.

Theoretical Background: The Challenge of Regioselectivity

The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, both of which are nucleophilic and susceptible to alkylation.[1] The outcome of an alkylation reaction—whether it proceeds at the N1 or N3 position—is a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on the pyrimidine ring or the alkylating agent can sterically hinder approach to one nitrogen atom, favoring alkylation at the less encumbered position.

  • Electronic Effects: The electronic properties of substituents on the pyrimidine ring can modulate the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can enhance it.

  • Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in directing the regioselectivity.[2] For instance, hard and soft acid-base (HSAB) theory can be predictive; hard nucleophiles tend to react at the harder electrophilic site.[2] Polar aprotic solvents like DMF and acetonitrile are commonly used as they can influence reactant solubility and stabilize charged intermediates.[2]

  • Protecting Groups: In cases where regioselectivity cannot be controlled by other means, a protecting group strategy is often employed. For example, protecting the N1 position with a group like tert-butyloxycarbonyl (Boc) allows for selective alkylation at the N3 position, after which the protecting group can be removed.[3][4]

Decision Workflow for Method Selection

Choosing the appropriate N-alkylation strategy is paramount for success. The following decision tree provides a logical workflow for selecting a method based on the substrate and desired outcome.

G start Start: Need to N-alkylate a pyrimidine derivative q1 Is the pyrimidine commercially available or easily synthesized? start->q1 q2 Is regioselectivity a major concern? q1->q2 Yes end_reassess Reassess strategy or consider derivatization/protecting groups q1->end_reassess No m1 Method 1: Direct Alkylation (Simple, cost-effective) q2->m1 No, single isomer expected q3 Does the pyrimidine have an acidic N-H proton (pKa < 15)? q2->q3 Yes end_success Desired N-alkylated pyrimidine obtained m1->end_success m1->end_reassess Poor selectivity m2 Method 2: Mitsunobu Reaction (Mild conditions, inversion of stereochemistry) m2->end_success m2->end_reassess Low yield/side products m3 Method 3: Advanced Methods (e.g., Buchwald-Hartwig for specific substrates) m3->end_success m3->end_reassess Substrate incompatible q3->m1 Yes q4 Is the alkylating agent a primary or secondary alcohol? q3->q4 No, using alkyl halide q4->m2 Yes q4->m3 No, using other partners (e.g., aryl halides)

Caption: Workflow for selecting an N-alkylation method.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is the most straightforward and widely used method for forming C-N bonds on a pyrimidine ring. It typically involves the deprotonation of the pyrimidine nitrogen by a base, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.

Mechanism Overview

The reaction proceeds in two main steps:

  • Deprotonation: A base abstracts the acidic proton from either the N1 or N3 position, generating a pyrimidinate anion. The position of deprotonation can be influenced by the base and solvent.

  • Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form the N-alkylated product and a salt byproduct.

G cluster_0 Direct N-Alkylation (SN2) pyrimidine Pyrimidine-NH anion [Pyrimidine-N]⁻ pyrimidine->anion + Base base Base (e.g., K₂CO₃) product Pyrimidine-N-R anion->product + R-X alkyl_halide R-X salt Base-H⁺ + X⁻ product->salt Byproducts

Caption: Simplified mechanism of direct N-alkylation.

Protocol: N1-Alkylation of Uracil Derivatives

This protocol describes a general procedure for the selective N1-alkylation of uracil using a silylation-alkylation sequence, which enhances solubility and promotes regioselectivity.[5]

Materials:

  • Uracil or substituted pyrimidine (1.0 mmol)

  • Hexamethyldisilazane (HMDS) (1.5 mL)

  • Ammonium Sulfate@Hydro-Thermal Carbon (AS@HTC) catalyst (50 mg) or catalytic (NH₄)₂SO₄ (optional, for silylation)

  • Anhydrous Acetonitrile (CH₃CN) (2.5 mL)

  • Alkylating agent (e.g., bromo-ethylacetate, propargyl bromide) (2.0 equiv.)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv.)

  • Anhydrous Dimethylformamide (DMF) (5-10 mL)

Procedure:

  • (Silylation - Optional but Recommended) In a flame-dried flask under an inert atmosphere (Argon or N₂), combine the pyrimidine derivative (1.0 mmol) and AS@HTC catalyst (50 mg) in HMDS (1.5 mL).

  • Heat the mixture to reflux for 2 hours. The formation of a clear oil indicates the successful silylation to a 2,4-bis(trimethylsilyloxy)pyrimidine.

  • Cool the mixture to room temperature and remove excess HMDS under reduced pressure.

  • (Alkylation) Dissolve the resulting silylated pyrimidine in anhydrous acetonitrile (2.5 mL).

  • Add the alkylating agent (2.0 equiv.).

  • Stir the reaction mixture at 80 °C for 12 hours, monitoring progress by TLC.[5]

  • Upon completion, cool the mixture, filter to remove any solids, and evaporate the solvent to dryness.

  • Work-up & Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Comparative Data for Direct Alkylation
Pyrimidine SubstrateAlkylating AgentBaseSolventTemp (°C)Yield (%)Regio-selectivityReference
ThymineTrimethyl phosphate-NaphthaleneReflux80N1[6]
UracilTrimethyl phosphate-DMF14080N1[6]
6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one4-(Iodomethyl)pyrimidineK₂CO₃AcetonitrileReflux87O-alkylation[5]
N1-Substituted Uracil1-Bromo-3-chloropropaneCs₂CO₃MeCNRT85-95N3[7]
Troubleshooting
  • Low Yield: Ensure all reagents and solvents are anhydrous. Water can quench the base and the pyrimidinate anion. Consider using a more reactive alkylating agent (I > Br > Cl).

  • Poor Regioselectivity: A mixture of N1 and N3 isomers is common. Try lowering the reaction temperature to favor the thermodynamic product.[2] Alternatively, changing the solvent or base can alter the selectivity.[8] For uracil and thymine derivatives, N1 alkylation is generally favored.[6][9]

  • No Reaction: The chosen base may not be strong enough to deprotonate the pyrimidine ring. Consider a stronger base like NaH (use with extreme caution).

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for N-alkylation under mild, neutral conditions, particularly useful for thermally sensitive substrates.[10] It facilitates the condensation of a primary or secondary alcohol with an acidic N-H bond of the pyrimidine using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[11]

Mechanism Overview

The reaction proceeds via a redox pathway where the alcohol is activated by the PPh₃/DIAD system, making it susceptible to nucleophilic attack by the pyrimidine. A key feature is the clean inversion of stereochemistry at the alcohol's carbon center.[11]

G cluster_1 Mitsunobu Reaction A PPh₃ + DIAD B Betaine Intermediate A->B Forms E [Pyrimidine-N]⁻ + R-OH₂⁺-PPh₃ B->E + Pyr-NH, R-OH C Pyrimidine-NH D R-OH F Pyrimidine-N-R E->F SN2 Attack G OPPh₃ + DIAD-H₂ F->G + Byproducts

Caption: Key stages of the Mitsunobu reaction.

Protocol: General Mitsunobu N-Alkylation

This protocol provides a general method for the N-alkylation of pyrimidines using a secondary alcohol.[12][13]

Materials:

  • Pyrimidine derivative (1.0 equiv.)

  • Alcohol (1.1 equiv.)

  • Triphenylphosphine (PPh₃) (1.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF) (10 volumes)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv.)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the pyrimidine derivative (1.0 equiv.), the alcohol (1.1 equiv.), and triphenylphosphine (1.5 equiv.).

  • Dissolve the solids in anhydrous THF (10 volumes).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add the DIAD (1.5 equiv.) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature remains below 5 °C.[13]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.

  • Monitor the reaction progress by TLC. The formation of a white precipitate (triphenylphosphine oxide, TPPO) is an indication of reaction progress.[12]

  • Work-up & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can often be purified directly by column chromatography. The byproduct TPPO can be challenging to remove. A common technique is to triturate the crude mixture with cold diethyl ether to precipitate out the TPPO, which can then be removed by filtration.

Troubleshooting
  • Low Yield/No Reaction: The N-H of the pyrimidine may not be acidic enough (pKa > 15). The Mitsunobu reaction works best for acidic nucleophiles.[11] Ensure all reagents are anhydrous, as water will consume the activated complex.

  • Difficulty Removing Byproducts: Triphenylphosphine oxide (TPPO) and the reduced hydrazide are notoriously difficult to remove via chromatography. Alternative phosphines or purification strategies (e.g., using polymer-supported reagents) may be necessary for larger-scale reactions.

  • Regioselectivity Issues: While often selective, mixtures of N- and O-alkylation can occur, especially with pyrimidinones.[14] The solvent can influence this ratio; THF and dioxane are common choices.[12][14]

Method 3: Advanced Catalytic Approaches (Buchwald-Hartwig Amination)

For the synthesis of N-aryl pyrimidines, classical methods are often ineffective. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for forming C-N bonds between aryl halides and amines, including pyrimidine heterocycles.[15][16]

Protocol: Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine

This protocol is an example of using a palladium catalyst to couple an aminopyrimidine with an aryl bromide.[17]

Materials:

  • 4-(Pyridin-3-yl)pyrimidin-2-amine derivative (1.0 equiv.)

  • Aryl bromide (1.2 equiv.)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.05 equiv.)

  • Xantphos (ligand) (0.1 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene (10 volumes)

Procedure:

  • In an oven-dried Schlenk tube, combine the aminopyrimidine (1.0 equiv.), aryl bromide (1.2 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), Xantphos (0.1 equiv.), and NaOtBu (1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas (Argon or N₂) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up & Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Conclusion

The N-alkylation of pyrimidines is a fundamental transformation in synthetic and medicinal chemistry. The choice of method depends critically on the substrate, the desired regiochemical outcome, and the nature of the alkylating agent. Direct alkylation offers a simple and cost-effective route, though it may present regioselectivity challenges. The Mitsunobu reaction provides a mild alternative for coupling with alcohols, while advanced catalytic methods like the Buchwald-Hartwig amination have opened the door to previously difficult C-N bond formations, particularly for N-arylation. By understanding the principles and protocols outlined in this guide, researchers can more effectively navigate the synthesis of N-alkylated pyrimidines for applications in drug discovery and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 5-Amino-2-(methylthio)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable heterocyclic building block. As a versatile intermediate in medicinal chemistry, proficiency in its synthesis is crucial. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols based on established chemical principles.

Core Synthesis Pathway: Condensation Route

A robust and common method for constructing the 2-aminopyrimidine core involves the cyclization of a β-functionalized acrylonitrile with a suitable guanidine or thiourea derivative. For the synthesis of this compound, a highly effective pathway is the reaction of an aminomethylenemalononitrile precursor with S-methylisothiourea sulfate in the presence of a base.

This multi-step, one-pot synthesis is efficient but requires careful control of reaction conditions to maximize yield and minimize side-product formation. The general pathway is outlined below.

Synthesis_Pathway Reagents_1 Malononitrile + Triethyl Orthoformate Intermediate_A Ethoxymethylenemalononitrile Reagents_1->Intermediate_A Intermediate_A_2 Ethoxymethylenemalononitrile Reagents_2 Ammonia (e.g., NH4OH) Intermediate_B 2-Amino-1-cyano-2-propenenitrile (Aminomethylenemalononitrile) Intermediate_A_2->Intermediate_B Intermediate_B_2 Aminomethylenemalononitrile Reagents_3 S-Methylisothiourea Sulfate + Base (e.g., NaOMe) Final_Product This compound Intermediate_B_2->Final_Product

Caption: General reaction workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering probable causes and actionable solutions to optimize your reaction.

Issue / ObservationProbable Cause(s)Recommended Solutions & Optimization Strategies
Low or No Product Yield 1. Inefficient Formation of Intermediates: The initial condensation steps to form ethoxymethylenemalononitrile or its subsequent amination may be incomplete. 2. Base Incompatibility/Degradation: The base (e.g., sodium methoxide) may be old, hydrated, or insufficient, failing to facilitate the cyclization.[1] 3. Suboptimal Reaction Temperature: The reflux temperature may be too low for efficient cyclization or too high, leading to decomposition.[2] 4. Poor Quality of S-Methylisothiourea Sulfate: This reagent can degrade over time.1. Monitor Intermediate Formation: Use TLC to monitor the conversion of starting materials in Steps 1 and 2 before proceeding. Ensure malononitrile and triethyl orthoformate are heated sufficiently to drive the reaction to completion. 2. Verify Base Activity: Use a freshly opened or properly stored alkoxide base. Ensure anhydrous conditions, as water can hydrolyze the base and intermediates.[2] An excess of the base may be required to drive the reaction forward. 3. Optimize Temperature: The optimal reflux temperature depends on the solvent. For methanol, this is ~65°C; for ethanol, ~78°C. A systematic temperature screen can identify the ideal condition. 4. Use High-Purity Reagents: Ensure the S-methylisothiourea sulfate is of high purity.[3][4] If in doubt, acquire a new batch.
Formation of a Yellow, Fluorescent Byproduct Hantzsch-type Dihydropyridine Formation: This is a common side reaction in multicomponent pyrimidine syntheses, especially at higher temperatures where ammonia can react with two equivalents of a dicarbonyl-like intermediate.[1][2]Control Reaction Temperature: Lowering the reaction temperature can significantly suppress the formation of this byproduct.[1] Order of Addition: Adding the S-methylisothiourea sulfate reagent last to the pre-formed aminomethylenemalononitrile intermediate can sometimes minimize side reactions.[2]
Product is a Dark Oil or Tarry Mass 1. Polymerization/Decomposition: High temperatures or prolonged reaction times can lead to the polymerization of nitrile-containing intermediates or decomposition of the final product. 2. Presence of Impurities: Impurities in starting materials can act as catalysts for decomposition pathways.1. Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed immediately with workup and purification. Avoid excessive heating. 2. Purify Starting Materials: If starting materials are of questionable purity, consider purifying them (e.g., distillation of triethyl orthoformate) before use.
Difficulty in Product Isolation/Purification 1. High Polarity of the Product: The amino group makes the final product quite polar, which can lead to poor solubility in common extraction solvents and tailing on silica gel chromatography.[5] 2. Formation of N-acylurea or other polar byproducts: These can co-elute with the desired product.[1]1. Purification Strategy:     a) Crystallization: This is the preferred method for purification. See Protocol 1 below.[5]     b) Column Chromatography: Use a more polar solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol). Adding a small amount of triethylamine (~0.5-1%) to the eluent can improve peak shape by suppressing interactions with acidic silica.[5] 2. Workup Modification: An acidic wash (e.g., dilute HCl) during extraction can remove basic impurities, while a basic wash (e.g., NaHCO₃) can remove acidic ones. Note: Your product may partition into the aqueous acidic layer.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound

This protocol outlines a robust method for the one-pot synthesis.

  • Step 1: Intermediate Formation

    • In a round-bottom flask equipped with a reflux condenser, combine malononitrile (1 eq.), triethyl orthoformate (1.5 eq.), and acetic anhydride (1.5 eq.).

    • Heat the mixture at 120-130°C for 2 hours. Monitor the reaction by TLC until the malononitrile is consumed.

    • Cool the mixture to room temperature.

  • Step 2: Amination

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • Slowly add a solution of aqueous ammonia (25%, ~3 eq.) while stirring vigorously. The addition is exothermic. Maintain the temperature below 20°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour. A precipitate of aminomethylenemalononitrile may form.

  • Step 3: Cyclization

    • To the reaction mixture, add a suitable alcohol solvent (e.g., ethanol, 10 volumes).

    • Add S-methylisothiourea sulfate (1.1 eq.) followed by the slow addition of a solution of sodium methoxide in methanol (2.5 eq.).

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Step 4: Workup and Isolation

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Add water to the residue and stir. The product may precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Once crystal formation begins, cool the flask in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the cyclization step?

The base, typically sodium methoxide or ethoxide, plays a crucial role in deprotonating the S-methylisothiourea, which allows it to act as a nucleophile.[6] It also facilitates the final cyclization and aromatization steps of the pyrimidine ring formation by promoting the necessary tautomerization and elimination of water. The choice and amount of base are critical; insufficient base leads to low conversion, while a vast excess can promote side reactions.[1]

Q2: My final product is off-white or slightly colored. Is this normal and how can I decolorize it?

A slight coloration (pale yellow or beige) is common due to minor impurities or trace oxidation products. For most applications, this is acceptable. If a high-purity, colorless product is required, recrystallization with the addition of a small amount of activated charcoal is an effective method for removing colored impurities.[5]

Q3: Can I use a different reagent instead of S-methylisothiourea sulfate?

Yes, S-methylisothiourea can be generated in situ from thiourea and a methylating agent like dimethyl sulfate or methyl iodide. However, using the pre-formed sulfate salt is often more convenient and avoids handling highly toxic and volatile methylating agents. If preparing it in situ, the reaction must be performed carefully, as methylation can occur on either the sulfur or nitrogen atoms of thiourea.

Q4: The 2-methylthio group is a good leaving group. How can I avoid its displacement during the reaction or workup?

The methylthio group at the C2 position of the pyrimidine ring can be displaced by strong nucleophiles under harsh conditions (e.g., strong base, high heat).[7] During this synthesis, the reaction conditions are generally mild enough to prevent significant displacement. Avoid excessively high temperatures or prolonged exposure to strong bases during workup to maintain the integrity of the methylthio group.

Q5: How do I reliably monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most effective method. Use a moderately polar eluent system, such as 7:3 Ethyl Acetate:Hexane or 95:5 Dichloromethane:Methanol. Stain with potassium permanganate or view under UV light (254 nm) to visualize the starting materials, intermediates, and the final product. The final product, containing the amino group, will typically have a lower Rf value than the earlier intermediates.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete. Proceed to Workup. Problem Low Yield or Complex Mixture by TLC Start->Problem Check_Reagents Verify Purity & Activity of Starting Materials (Base, S-methylisothiourea) Problem->Check_Reagents [Primary Check] Purification_Issue Difficulty in Purification Problem->Purification_Issue [If Yield is Acceptable] Check_Temp Optimize Reaction Temperature Check_Reagents->Check_Temp Check_Time Optimize Reaction Time (Monitor by TLC) Check_Temp->Check_Time Check_Time->Purification_Issue [If Yield is Acceptable] Recrystallize Attempt Recrystallization (Protocol 2) Purification_Issue->Recrystallize [First Attempt] Column Run Column Chromatography (with 0.5% TEA) Purification_Issue->Column [If Oily/Impure] Success Pure Product Obtained Recrystallize->Success Column->Success

Caption: Decision tree for troubleshooting common synthesis issues.

References

Purification techniques for crude 5-Amino-2-(methylthio)pyrimidine products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-Amino-2-(methylthio)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile pyrimidine intermediate. The purity of this compound is paramount for successful downstream applications, and this resource provides in-depth troubleshooting guides and protocols to address common challenges encountered during its purification.

Introduction: The Challenge of Purifying Aminopyrimidines

This compound is a key building block in medicinal chemistry. Its structure, featuring a basic amino group and a potentially oxidizable methylthio moiety, presents unique purification challenges. Common issues include the presence of colored impurities, co-elution with structurally similar byproducts, low recovery yields, and on-column degradation. This guide offers a systematic approach to overcoming these obstacles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My crude product is a dark, oily residue. What is the best first step to clean it up?

Answer: A dark, non-crystalline crude product often indicates the presence of polymeric impurities, residual starting materials, or colored degradation products. Before attempting more rigorous methods like chromatography, an initial Acid-Base Extraction is highly recommended.

The basicity of the 5-amino group (pKa is estimated to be around 3-4) allows for its selective extraction into an acidic aqueous phase, leaving non-basic, colored impurities behind in the organic layer.[1][2] This liquid-liquid extraction is a powerful, cost-effective first-pass purification step.

  • Causality: The amino group on the pyrimidine ring is readily protonated by an acid (like dilute HCl) to form a water-soluble ammonium salt.[3] Neutral or acidic impurities will remain in the organic solvent. By separating the layers, neutralizing the aqueous layer with a base, and back-extracting the now-neutral product into a fresh organic solvent, you can significantly improve the purity and physical form of your product.

dot

cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase Crude Crude Product (this compound + Neutral Impurities) ProtonatedProduct Protonated Product [Product-NH3]+ Cl- Crude->ProtonatedProduct 1. Add dilute HCl 2. Shake & Separate FinalProduct Pure Product (Back-extracted) ProtonatedProduct->FinalProduct 1. Add NaOH (neutralize) 2. Add fresh organic solvent 3. Back-extract

Caption: Acid-Base Extraction Workflow for Initial Cleanup.

Question 2: I'm getting very low recovery after recrystallization. How can I improve the yield?

Answer: Low recovery during recrystallization is typically due to one of two factors: suboptimal solvent choice or excessive solvent volume. The ideal solvent should dissolve your compound well at high temperatures but poorly at room temperature or below.

  • Expert Insight: For this compound, a moderately polar compound, solvent systems like ethyl acetate/hexanes or isopropanol/water can be effective. Avoid using highly polar solvents like pure methanol or water, as the compound may have significant solubility even at low temperatures, leading to product loss in the mother liquor.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with various solvents to find the ideal one (see table below).

  • Minimize Solvent Volume: When dissolving the crude product, add the hot solvent portion-wise until the solid just dissolves. Using a large excess of solvent will prevent the solution from becoming supersaturated upon cooling, thus inhibiting crystallization.

  • Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Crash-cooling can lead to the formation of very small crystals or the trapping of impurities.[4]

  • Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate, concentrate it by 50-75% and cool again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

Solvent SystemBoiling Point (°C)PolarityComments & Rationale
Isopropanol (IPA)82.6MediumGood single-solvent choice. Dissolves the compound when hot, but solubility drops significantly upon cooling.
Ethyl Acetate / Hexanes~60-77Medium (Tunable)A versatile co-solvent system. Dissolve in minimal hot ethyl acetate, then add hexanes dropwise until turbidity persists. Reheat to clarify and cool slowly.
Toluene111LowCan be effective for removing more polar impurities. The high boiling point ensures good dissolution.
Acetonitrile82HighMay be too polar, leading to high solubility at room temperature and thus lower yields. Best used in a co-solvent system.

Question 3: My compound streaks severely on silica gel chromatography, making separation impossible. What is causing this and how do I fix it?

Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your compound interacts strongly and irreversibly with these acidic sites, leading to significant peak tailing, streaking, and in some cases, complete retention on the column.[5]

Solutions:

  • Mobile Phase Modification (Recommended First Step): Add a small amount of a competing base to your mobile phase to neutralize the acidic silanol groups.

    • Protocol: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). Equilibrate the column with this modified mobile phase before loading your sample.[5] This simple addition often resolves the issue dramatically.

  • Change the Stationary Phase: If mobile phase modification is insufficient, switch to a more inert or basic stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use a grade with appropriate activity (Brockmann I-III).

    • Amine-Functionalized Silica: These columns are pre-treated with aminopropyl groups, providing a basic surface that repels basic analytes, leading to excellent peak shapes without mobile phase additives.[5]

dot

start Streaking on Silica Column check_base Add 1% TEA to Mobile Phase? start->check_base success Clean Separation check_base->success Yes fail Streaking Persists check_base->fail No change_sp Switch to Alumina or Amine-Silica? change_sp->success Yes fail->change_sp

Caption: Troubleshooting Logic for Amine Purification on Chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound? A1: Impurities are highly dependent on the synthetic route. However, common impurities often include unreacted starting materials, over-alkylated or di-substituted byproducts, and oxidized species (e.g., sulfoxide or sulfone derivatives of the methylthio group).[6] Degradation can also occur, particularly under harsh acidic or basic conditions or elevated temperatures during workup.[7][8] Analytical techniques like LC-MS are invaluable for identifying these impurities before selecting a purification strategy.

Q2: My purified product is an off-white or yellowish solid. Is this acceptable? A2: While the pure compound is typically a white to light-yellow solid, a distinct yellow or tan color often indicates trace impurities, possibly from oxidation or residual chromophores from the synthesis. For many applications, this may be acceptable if analytical data (NMR, LC-MS) shows >95% purity. For applications requiring high purity, such as in late-stage drug development, a final purification step like recrystallization from a decolorizing carbon (charcoal) slurry or a final chromatographic polish may be necessary.

Q3: How should I store the purified compound to prevent degradation? A3: this compound should be stored in a tightly sealed container, protected from light and air, to minimize oxidation of the amino and methylthio groups.[9] For long-term storage, keeping it in a cool, dry place (refrigerated or in a desiccator) under an inert atmosphere (nitrogen or argon) is recommended.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (2 x 10 mL per gram). Combine the aqueous layers.

  • Neutralization: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is ~8-9. A precipitate of the purified product should form.

  • Back-Extraction: Extract the neutralized aqueous slurry with fresh ethyl acetate (3 x 15 mL per gram).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

  • Solvent Addition: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of a suitable solvent (e.g., isopropanol).

  • Heating: Heat the suspension to reflux with stirring. Add more solvent in small portions until all the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry the crystals under vacuum.

Protocol 3: Flash Column Chromatography (with TEA modification)

  • Solvent System: Prepare a mobile phase of ethyl acetate/hexanes (e.g., starting with 20:80) containing 1% triethylamine (TEA).

  • Column Packing: Pack a silica gel column with the prepared mobile phase. Ensure the column is fully equilibrated by flushing several column volumes of the solvent through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC. A gradient elution (e.g., increasing the percentage of ethyl acetate) may be necessary to elute the product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA is volatile and will co-evaporate.

References

Identifying and minimizing side products in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for identifying and minimizing side products in pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and optimized protocols. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs): Troubleshooting Common Issues in Pyrimidine Synthesis

This section addresses the most common challenges encountered during the synthesis of pyrimidines, with a focus on the widely used Biginelli and Pinner reactions.

Biginelli Reaction Troubleshooting

The Biginelli reaction is a cornerstone of pyrimidine synthesis, but it's not without its challenges. Below are solutions to common problems.

Question 1: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

Answer:

The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This arises from a competing pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea at elevated temperatures. This Hantzsch pathway competes directly with the desired Biginelli reaction.[1]

Mitigation Strategies:

  • Temperature Control: The Hantzsch pathway is favored at higher temperatures. By lowering the reaction temperature, you can significantly reduce the formation of the DHP byproduct.[1] For instance, maintaining the reaction at 60°C is often a good starting point.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired reaction.[1][2]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia, thereby suppressing the formation of the Hantzsch byproduct.[1]

Question 2: My Biginelli reaction has a low yield, and I have a significant amount of unreacted starting materials. What are the likely causes, and how can I improve the yield?

Answer:

Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[1][2]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[1][2]

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred.[2][3] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[2]

Question 3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

Answer:

N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.[1]

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1][4]

  • Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[1][4]

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1][4]

Pinner Synthesis Troubleshooting

The Pinner synthesis is a versatile method for preparing substituted pyrimidines, but it requires careful control of reaction conditions.

Question 4: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls and how can I avoid them?

Answer:

The Pinner synthesis can be prone to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1][4]

Key Parameters to Control:

  • Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[5] Ensure you use freshly distilled, anhydrous solvents and dry all glassware thoroughly.[5] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is also recommended.[5]

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[1]

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[4]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement into N-alkyl amides.[5][6]

Question 5: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

Answer:

Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[4]

Troubleshooting Steps:

  • Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[4]

  • Reaction Time: Some cyclizations are slow and may require extended reaction times. Monitor the reaction by TLC to determine the optimal duration.[4]

  • Temperature: A moderate increase in temperature can sometimes provide the necessary activation energy for ring closure. However, be cautious of potential side reactions at higher temperatures.[5]

Visualizing Reaction Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate a key competing pathway in the Biginelli reaction and a general workflow for reaction monitoring.

cluster_Biginelli Biginelli Pathway cluster_Hantzsch Hantzsch Pathway (Side Reaction) Aldehyde_Urea Aldehyde + Urea Iminium N-Acyliminium Ion Aldehyde_Urea->Iminium Open_Chain Open-Chain Intermediate Iminium->Open_Chain Ketoester_Enol β-Ketoester (Enol) Ketoester_Enol->Open_Chain DHPM Dihydropyrimidinone (Product) Open_Chain->DHPM Cyclization Aldehyde_Ammonia Aldehyde + Ammonia Knoevenagel Knoevenagel Adduct Aldehyde_Ammonia->Knoevenagel DHP_Intermediate DHP Intermediate Knoevenagel->DHP_Intermediate DHP Dihydropyridine (Byproduct) DHP_Intermediate->DHP Cyclization Aldehyde Aldehyde Aldehyde->Aldehyde_Urea Aldehyde->Aldehyde_Ammonia Urea Urea Urea->Aldehyde_Urea Ammonia Ammonia (from Urea decomposition) Urea->Ammonia Ammonia->Aldehyde_Ammonia Beta_Ketoester β-Ketoester Beta_Ketoester->Ketoester_Enol Beta_Ketoester->Knoevenagel

Caption: Competing pathways in the Biginelli reaction.

start Start Reaction monitor Monitor by TLC/HPLC start->monitor complete Reaction Complete? monitor->complete workup Work-up Procedure complete->workup Yes adjust Adjust Conditions (Temp, Time, Catalyst) complete->adjust No purify Purification (Recrystallization/Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Pure Product characterize->end adjust->monitor

Caption: General workflow for monitoring a pyrimidine synthesis reaction.

Quantitative Data Summary

The following table illustrates the impact of reaction temperature on the yield of the desired dihydropyrimidinone (DHPM) versus the Hantzsch dihydropyridine (DHP) byproduct in a typical Biginelli reaction.

Temperature (°C)DHPM Yield (%)Hantzsch DHP Yield (%)
608510
807225
1005540
Note: Yields are approximate and can vary based on specific substrates and catalysts.[1]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments and analytical procedures.

Protocol 1: Minimizing Hantzsch Byproduct Formation in the Biginelli Reaction

This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Suitable Lewis acid catalyst (e.g., sulfated zirconia, 50 mg)[1]

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).

  • Stir the mixture at a controlled temperature of 60°C.[1]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[1]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[1]

  • Add a small amount of ethanol and stir for 5 minutes.[1]

  • Filter the solid product and wash with cold ethanol.[1]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., sodium ethoxide) (10 mmol)

  • Anhydrous ethanol

Procedure:

  • In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the amidine hydrochloride in anhydrous ethanol.

  • Carefully add the base to the solution and stir for 30 minutes at room temperature.

  • Add the 1,3-dicarbonyl compound dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[4]

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[4]

Protocol 3: Analytical Identification of Byproducts by HPLC

This protocol outlines a general method for the analysis of a Biginelli reaction mixture to identify the product and potential byproducts.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[2]

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL.[2]

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.[2]

  • Filter the sample through a 0.22 µm syringe filter before injection.[7]

References

5-Amino-2-(methylthio)pyrimidine safe handling and storage procedures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-2-(methylthio)pyrimidine

Welcome to the technical support guide for this compound (CAS No. 42382-46-7). As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines essential safety protocols with practical, field-tested advice to ensure the success and safety of your experiments. This guide is structured in a question-and-answer format to directly address the challenges and inquiries you may encounter.

Part 1: Fundamental Safety and Handling

This section covers the most critical safety questions regarding the handling and personal protection required when working with this compound.

Question: What are the primary hazards associated with this compound?

Answer: this compound is classified with several hazards that demand careful handling. According to its Safety Data Sheet (SDS), it is harmful if swallowed or if it comes into contact with skin.[1] It is also known to cause serious eye irritation and may cause respiratory irritation.[1][2] The compound belongs to the aromatic amine family, which as a class, can be readily oxidized and may have other toxicological properties that necessitate cautious handling to avoid exposure.[3]

Question: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

Answer: A multi-layered approach to PPE is essential. The causality here is to create barriers against all potential routes of exposure: dermal, ocular, and respiratory.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2][4]Protects against splashes and airborne dust particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile or neoprene).[4][5] Gloves must be inspected before use.Prevents skin contact, as the compound is harmful upon absorption through the skin.[1]
Body Protection A lab coat or fire/flame-resistant impervious clothing.[4]Protects skin and personal clothing from contamination during handling and in case of spills.
Respiratory Protection Use only in a well-ventilated area, preferably under a chemical fume hood.[1][5] If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[4][6]Mitigates the risk of inhaling the dust, which can cause respiratory tract irritation.[1]

Always wash your hands and any exposed skin thoroughly after handling this chemical.[1][7]

Question: How should I handle the initial weighing and preparation of a solution?

Answer: This is a critical step where the risk of generating airborne dust is highest. Following a strict protocol ensures minimal exposure and accurate measurement.

Protocol: Safe Weighing and Dissolution
  • Preparation: Ensure the chemical fume hood is operational. Place a weigh boat on a tared analytical balance inside the fume hood.

  • Aliquotting: Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid any abrupt movements that could create dust.

  • Container Closure: Immediately and securely close the main stock container.

  • Dissolution: Place the weigh boat containing the chemical into your reaction flask or beaker. Add the desired solvent slowly to dissolve the compound directly in the vessel, minimizing transfer loss and dust.

  • Disposal: Dispose of the used weigh boat and any contaminated materials (like gloves) in a designated, approved waste container.[1]

Below is a workflow diagram illustrating the safe handling process from receiving the compound to its final disposal.

cluster_storage Receiving & Storage cluster_handling Experimental Handling (in Fume Hood) cluster_disposal Waste Disposal receive Receive Compound inspect Inspect Container Integrity receive->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe weigh Weigh Solid Compound ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react cleanup Clean Work Area react->cleanup dispose Dispose of Waste in Approved Container cleanup->dispose

Caption: General workflow for safe handling of this compound.

Part 2: Storage and Stability FAQs

Proper storage is not just a safety requirement but is crucial for maintaining the compound's purity and reactivity, ensuring the reproducibility of your experiments.

Question: What are the ideal storage conditions for this compound?

Answer: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Based on guidelines for aromatic amines and related pyrimidine derivatives, specific environmental factors must be controlled.

ParameterRecommended ConditionRationale & Expert Insight
Temperature Cool, generally below 30°C (86°F).[8] Some suppliers recommend 2-8°C.[9]Aromatic amines can degrade at higher temperatures.[10] Storing in a cool environment minimizes volatility and maintains long-term stability.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible.[2][6]The amino group on the pyrimidine ring can be susceptible to oxidation, especially with prolonged exposure to air. This can lead to discoloration (e.g., turning yellow or brown) and the formation of impurities.
Humidity Dry environment, with desiccants if necessary.[8][10]Amines are often hygroscopic, meaning they absorb moisture from the air.[8][10] This can lead to hydrolysis or changes in physical properties, impacting reaction stoichiometry.
Light Protect from direct light by using opaque containers or storing in a dark location.[10]Some aromatic amines are light-sensitive and can undergo photochemical reactions, leading to degradation.[10]

Question: I've noticed my compound has changed color over time. Is it still usable?

Answer: A color change, typically to a yellow or brownish hue, is a common indicator of degradation in aromatic amines, likely due to oxidation. While the compound may still contain the desired material, its purity is compromised. For sensitive applications like drug development or quantitative assays, using a discolored reagent is not recommended as the impurities could interfere with the reaction or biological testing. It is best practice to use a fresh, pure sample. For less sensitive synthetic steps, you might consider purifying a small amount by recrystallization, but this requires analytical validation (e.g., NMR, LC-MS) to confirm purity before use.

Part 3: Troubleshooting Experimental Issues

Even with perfect handling, challenges can arise during experiments. This section addresses common problems in a troubleshooting format.

Question: I'm having trouble dissolving the compound. What solvents should I try?

Answer: Solubility can be a significant hurdle. While specific data for this compound is limited, we can infer from its structure—a heterocyclic aromatic amine—and general laboratory practices.

Troubleshooting Protocol: Poor Solubility
  • Start with Common Solvents: Begin with common aprotic polar solvents like DMSO or DMF, where many heterocyclic compounds show good solubility.[11]

  • Gentle Heating: Carefully warm the mixture (not exceeding 40°C) as this can significantly increase the rate of dissolution.[11]

  • Sonication: Use a sonicator bath to break up solid aggregates and enhance dissolution.[11]

  • pH Adjustment (for aqueous media): The amino group on the pyrimidine ring is basic.[12] In an aqueous or protic solvent, carefully adding a small amount of acid (e.g., dilute HCl) will protonate the amine, forming a salt which is often much more water-soluble. Conversely, if your compound has acidic protons, a weak base might aid solubility. Always consider if a pH change is compatible with your downstream reaction conditions.

  • Solvent Mixtures: If the compound is insoluble in one solvent, a mixture might work. For example, a small amount of DMSO can be used to initially dissolve the compound before diluting with a less effective solvent like water or ethanol.[11]

Question: My reaction is not proceeding to completion or is giving low yields. What could be the cause?

Answer: Low yield or incomplete conversion often points to issues with reagent stability, reaction conditions, or competing side reactions. The structure of this compound, with its nucleophilic amino group and electron-rich ring, provides clues.

The following decision tree can help diagnose the issue:

start Low Yield / Incomplete Reaction check_purity Did you verify starting material purity? (e.g., NMR, LC-MS) start->check_purity degraded Compound may be degraded (oxidized). Use fresh or purified material. check_purity->degraded No ok_purity Purity is confirmed. check_purity->ok_purity Yes check_conditions Are reaction conditions optimal? ok_purity->check_conditions temp_issue Temperature too low/high? Is the catalyst active? Are solvents anhydrous? check_conditions->temp_issue No ok_conditions Conditions seem correct. check_conditions->ok_conditions Yes check_reactivity Is nucleophilicity an issue? ok_conditions->check_reactivity reactivity_issue The amino group's nucleophilicity might be reduced by substituents or solvent. Consider a stronger base or a different solvent. check_reactivity->reactivity_issue Possibly

Caption: Troubleshooting decision tree for reactions involving this compound.

The amino group is a primary reaction site for electrophiles.[13] However, pyrimidine rings are generally electron-deficient, which can modulate the reactivity of the substituents.[14] Ensure your reaction conditions are suitable for this specific electronic environment. For example, if you are performing an acylation or alkylation at the amino group, the choice of base and solvent is critical to deprotonate the amine without causing unwanted side reactions on the ring.

Part 4: Emergency Procedures

In the event of an accident, a swift and correct response is critical to mitigating harm.

Question: What are the first-aid measures for exposure to this compound?

Answer: Immediate action is required. The response depends on the route of exposure.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs or you feel unwell, call a physician or POISON CENTER.[1]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or physician if you feel unwell.[1][15]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or physician immediately if you feel unwell.[1][4]

Question: How should I handle a small spill of the solid compound?

Answer: For a small spill, follow these steps while wearing full PPE:

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Containment: Prevent the powder from becoming airborne.

  • Clean-up: Gently sweep up the material and shovel it into a suitable, labeled container for disposal.[1][2] Avoid creating dust. Do not use a vacuum cleaner unless it is rated for hazardous dust.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the container and all contaminated cleaning materials as hazardous waste according to your institution's and local regulations.[1]

References

Technical Support Center: Navigating the Synthesis and Stability of Aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aminopyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile and important class of heterocyclic compounds. Aminopyrimidines are key building blocks in a vast array of pharmaceuticals and biologically active molecules.[1][2] However, their inherent reactivity can often lead to challenges with decomposition during synthetic manipulations.

This resource provides in-depth, troubleshooting-focused guidance to help you anticipate, diagnose, and resolve common issues related to the stability of aminopyrimidines in your reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My aminopyrimidine seems to be degrading during my reaction, leading to a complex mixture and low yield. What are the most common decomposition pathways?

A1: Aminopyrimidines are susceptible to several decomposition pathways, primarily driven by their electron-rich nature and the presence of the nucleophilic amino group. The three most common degradation routes to be aware of are:

  • Oxidation: The amino group and the pyrimidine ring itself are prone to oxidation, especially in the presence of air, certain metal catalysts, or oxidizing reagents. This can lead to the formation of N-oxides, hydroxylated species, or even ring-opened byproducts. One-electron oxidation can also influence the tautomeric equilibrium of the aminopyrimidine.[3]

  • Hydrolysis: The amino group can be hydrolyzed to a hydroxyl group (a pyrimidinone), particularly under harsh acidic or basic conditions. The C4 position of the pyrimidine ring can be susceptible to water addition, leading to a hemiaminal intermediate that can then undergo ring-opening.[4][5] This is more pronounced in saturated pyrimidine systems where aromaticity is lost.[5]

  • Photodegradation: Some pyrimidine derivatives are sensitive to UV light, which can lead to the formation of photoproducts, such as pyrimidine (6-4) pyrimidone photoproducts (6-4PPs), which can then undergo further reactions like hydrolysis.[4]

Understanding which pathway is most likely occurring in your specific reaction is the first step in effective troubleshooting.

Q2: How can I prevent oxidative degradation of my aminopyrimidine during a reaction?

A2: Preventing oxidation is crucial for maintaining the integrity of your aminopyrimidine. Here are several strategies, ranging from simple procedural changes to the use of additives:

  • Inert Atmosphere: The simplest and often most effective measure is to run your reactions under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of atmospheric oxygen, a key culprit in oxidation.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Antioxidants/Scavengers: The addition of a chemical antioxidant or scavenger can be highly effective. These are substances that preferentially react with and neutralize oxidizing species.[6]

Antioxidant/Scavenger Class/Mechanism Typical Use & Considerations
Butylated Hydroxytoluene (BHT) Phenolic Radical ScavengerA widely used, cost-effective antioxidant that terminates free-radical chain reactions.[7][8][9][10] It is lipophilic and suitable for many organic solvents.
Triphenylphosphine (TPP) Oxygen ScavengerTPP is readily oxidized to triphenylphosphine oxide (TPPO) and can be used to deoxygenate reaction mixtures.[11][12] However, removal of TPPO can be challenging.
Ascorbic Acid (Vitamin C) Reducing AgentA water-soluble antioxidant that can be effective in aqueous or biphasic reaction systems.[6]
Hindered Amine Stabilizers (HAS) Amine-based AntioxidantsThese compounds can act as effective antioxidants, with their mechanism often involving the formation of stable nitroxyl radicals.[13]
  • Chelating Agents: If you suspect metal-catalyzed oxidation, the addition of a chelating agent like EDTA can sequester metal ions and prevent them from participating in redox cycles.[14]

Q3: My reaction requires acidic or basic conditions, and I'm observing hydrolysis of the amino group. What can I do?

A3: Hydrolysis is a common side reaction under non-neutral pH. The strategy to mitigate it depends on whether you are using acidic or basic conditions.

  • Under Acidic Conditions:

    • Protonation as Protection: While protonation of the amino group can sometimes protect it, it also deactivates it as a nucleophile.[5] In some cases, excess acid can lead to side products by making the solvent a more competitive nucleophile.[15]

    • Control Acid Stoichiometry: Use only the minimum catalytic amount of acid required. Excess acid can accelerate hydrolysis.

    • Choice of Acid: Consider using a milder Lewis acid instead of a strong Brønsted acid.[16]

  • Under Basic Conditions:

    • Temperature Control: Hydrolysis rates are often highly temperature-dependent. Running the reaction at a lower temperature may significantly reduce the rate of hydrolysis relative to the desired reaction.

    • Choice of Base: Use the mildest base that is effective for your transformation. Strong bases like NaOH or KOH are more likely to promote hydrolysis.[17][18] Weaker, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred.[6] In some cases, heterogeneous bases like calcium carbonate have been shown to be effective while minimizing decomposition.[12]

    • Protecting Groups: If hydrolysis is unavoidable, the most robust solution is to protect the amino group.

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental observations and provides a logical workflow for diagnosing and solving the problem.

Issue 1: An unexpected, highly polar byproduct is observed by TLC/LC-MS.
  • Probable Cause: This is often indicative of hydrolysis , where the amino group has been converted to a more polar hydroxyl group (a pyrimidinone).

  • Troubleshooting Workflow:

    start Observation: Unexpected polar byproduct check_pH Analyze Reaction pH: Is it strongly acidic or basic? start->check_pH protect Solution: Protect the amino group (e.g., Boc, Fmoc) check_pH->protect Yes reduce_temp Solution: Lower reaction temperature check_pH->reduce_temp Yes change_reagent Solution: Use milder acid/base check_pH->change_reagent Yes confirm Confirmation: Characterize byproduct (NMR, MS) to confirm pyrimidinone structure protect->confirm reduce_temp->confirm change_reagent->confirm

    Caption: Troubleshooting workflow for polar byproducts.

  • Detailed Action Plan:

    • Confirm the Structure: Before making significant changes, try to isolate and characterize the byproduct. An increase in mass of 1 Da (from -NH2 to -OH) is a strong indicator of hydrolysis.

    • Modify Reaction Conditions:

      • If using strong acid, reduce the amount or switch to a milder one.[15]

      • If using a strong base, switch to a weaker, non-nucleophilic organic base.[12]

      • Lower the reaction temperature and monitor the reaction over a longer period.

    • Implement a Protecting Group Strategy: If the above measures are insufficient, protecting the amino group is the most reliable solution. (See Q4 for details).

Q4: How do I choose and implement a protecting group for my aminopyrimidine?

A4: Protecting the amino group as a carbamate is a common and effective strategy. The two most widely used protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice depends on the overall synthetic route and the stability of your molecule to the deprotection conditions.

Protecting Group Protection Conditions Deprotection Conditions Advantages/Disadvantages
Boc (Boc)₂O, base (e.g., TEA, DMAP), solvent (e.g., THF, DCM)[11][19][20][21]Strong acid (e.g., TFA, HCl in dioxane)[11][19][22]Adv: Stable to bases and nucleophiles. Disadv: Deprotection requires strong acid, which may not be compatible with other functional groups.
Fmoc Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), aqueous or anhydrous conditions[23][24][25]Base (e.g., 20% piperidine in DMF)[22][24]Adv: Stable to acidic conditions. Deprotection is mild. Disadv: Labile to some amine bases.

This protocol is a general guideline and may require optimization for your specific substrate.

  • Dissolve the Aminopyrimidine: Dissolve your aminopyrimidine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2 equivalents).

  • Add Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) portion-wise or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.[20]

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.[3][26]

This protocol is a general guideline for removing an Fmoc group.

  • Dissolve the Protected Compound: Dissolve the Fmoc-protected aminopyrimidine in N,N-dimethylformamide (DMF).

  • Add Piperidine: Add piperidine to a final concentration of 20% (v/v).

  • Reaction Monitoring: Stir at room temperature. Deprotection is usually rapid (10-30 minutes). Monitor by TLC or LC-MS.

  • Work-up and Purification: The product is typically isolated by precipitation or extraction after removal of the DMF. The dibenzofulvene byproduct can be scavenged if necessary.

Issue 2: My reaction mixture is turning dark, and I see multiple spots on the TLC plate.
  • Probable Cause: This often suggests oxidation or other radical-mediated decomposition pathways, leading to a complex mixture of colored byproducts.

  • Troubleshooting Workflow:

    start Observation: Dark reaction mixture, multiple spots on TLC check_atmosphere Analyze Reaction Setup: Is it open to air? start->check_atmosphere inert Solution: Use inert atmosphere (N₂ or Ar) check_atmosphere->inert Yes degas Solution: Use degassed solvents inert->degas antioxidant Solution: Add an antioxidant (e.g., BHT) degas->antioxidant confirm Confirmation: Repeat reaction under new conditions and monitor color change and TLC antioxidant->confirm

    Caption: Troubleshooting workflow for oxidative decomposition.

  • Detailed Action Plan:

    • Exclude Oxygen: The most critical step is to rigorously exclude oxygen from your reaction.

      • Assemble your reaction apparatus and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

      • Maintain a positive pressure of the inert gas throughout the reaction.

      • Use solvents that have been degassed by sparging with an inert gas, freeze-pump-thaw cycles, or by purchasing anhydrous, packaged-under-nitrogen solvents.

    • Add an Antioxidant: If rigorous exclusion of oxygen is not sufficient or practical, add a small amount (e.g., 0.1-1 mol%) of an antioxidant like BHT at the beginning of the reaction.[7][8][10]

    • Purification Considerations: If decomposition has already occurred, purification can be challenging.

      • Column Chromatography: Normal-phase silica gel chromatography is often effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.[3]

      • Recrystallization: If your product is a solid, recrystallization can be a very effective method for removing colored impurities.[3][27][28]

Purification Strategies for Aminopyrimidines

Purifying aminopyrimidines and their derivatives can present unique challenges due to their polarity and potential for interaction with silica gel.

Technique Best Suited For Key Considerations
Recrystallization Crystalline solids with moderate to high purity.Solvent selection is critical. The ideal solvent should dissolve the compound when hot but not when cold. A co-solvent system (a "good" solvent and a "poor" solvent) can be very effective.[3][27][28]
Silica Gel Column Chromatography Most small-molecule organic compounds.The basicity of the amino group can cause tailing on silica gel. Adding a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent can improve peak shape.
Hydrophilic Interaction Liquid Chromatography (HILIC) Highly polar aminopyrimidines that have poor retention in reversed-phase chromatography.Uses a polar stationary phase and a high organic content mobile phase. Excellent for retaining and separating very polar compounds.[3]
Reversed-Phase Chromatography (RPC) with Ion-Pairing Ionizable aminopyrimidines that are poorly retained on standard C18 columns.An ion-pairing reagent (e.g., trifluoroacetic acid for basic amines) is added to the mobile phase to form a neutral, more hydrophobic complex with the analyte, thereby increasing retention.[3]

References

Technical Support Center: Scaling Up 5-Amino-2-(methylthio)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Amino-2-(methylthio)pyrimidine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this critical synthesis from bench-scale to larger, pilot, or manufacturing scales. We will move beyond simple procedural steps to address the complex challenges that arise during scale-up, focusing on the underlying chemical principles to empower you with robust troubleshooting strategies.

Overview of Synthetic Strategy

This compound is a valuable heterocyclic building block in medicinal and agricultural chemistry.[1] A prevalent and scalable synthetic approach is the condensation reaction between a C3 electrophilic synthon and a nucleophilic thiourea derivative. A common pathway involves the reaction of S-methylisothiourea with a malononitrile or cyanoacetate derivative, often in the presence of a strong base like sodium methoxide. While effective at the lab scale, this process presents several challenges when scaling up, including reaction control, impurity management, and product isolation.

This guide provides solutions to the most frequently encountered issues in a question-and-answer format.

General Synthesis Workflow

Below is a generalized workflow for the condensation synthesis of this compound.

G cluster_prep Phase 1: Reagent Preparation & Reaction Setup cluster_reaction Phase 2: Core Condensation Reaction cluster_workup Phase 3: Product Isolation & Purification A Charge Reactor with Solvent (e.g., Methanol) B Add Base (e.g., NaOMe) Under Inert Atmosphere A->B Ensure complete dissolution C Add C3 Synthon (e.g., Malononitrile Derivative) B->C Control temperature D Controlled Addition of S-Methylisothiourea Solution C->D Initiate reaction E Maintain Reaction Temperature (Exotherm Management) D->E Critical for selectivity F Monitor Reaction Completion (TLC, HPLC, GC) E->F Ensure full conversion G Reaction Quench (e.g., Water/Acid) F->G Stop reaction H Solvent Stripping / Distillation G->H Volume reduction I Crystallization / Slurry H->I Induce precipitation J Filtration & Washing I->J Isolate solid K Drying Under Vacuum J->K Remove residual solvents L Final Product: This compound K->L

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield dropped significantly after increasing the batch size from 1L to 50L. What is the likely cause?

This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer limitations that are negligible at the bench but critical at scale.

Causality Explained:

  • Poor Mixing: In a larger vessel, achieving homogenous mixing is more difficult. Pockets of high reactant concentration can lead to localized side reactions and impurity formation. The initial formation of a precipitate, which is often a rate-determining step, can be hindered by poor mixing.[2]

  • Exotherm Control: Condensation reactions are often exothermic. A 50L reactor has a much smaller surface-area-to-volume ratio than a 1L flask, making it less efficient at dissipating heat. If the temperature rises uncontrollably, side reactions and product degradation can occur.

  • Reagent Addition Rate: Adding a reagent too quickly at scale can cause a rapid temperature spike and localized concentration issues, leading to the formation of undesired byproducts.

Troubleshooting Protocol:

  • Characterize Your Mixing: Ensure your reactor's impeller design and agitation speed are sufficient for the viscosity and solid content of your reaction mixture. Consider installing baffles to improve turbulence.

  • Control the Addition: Add the S-methylisothiourea solution subsurface (below the liquid level) and at a controlled, slower rate than in the lab. Monitor the internal temperature closely during the addition.

  • Improve Heat Transfer: Use a reactor jacket with a reliable heating/cooling fluid and ensure the temperature probe is accurately placed to reflect the bulk internal temperature.

  • Consider Catalysis: Research suggests that solid-supported catalysts, such as silica-functionalized nanoparticles, can stabilize heteroatoms and improve cyclization yields in pyrimidine synthesis, potentially making the reaction more robust at scale.[2][3]

FAQ 2: I'm observing a persistent, difficult-to-remove impurity in my final product. How can I identify and eliminate it?

Impurity formation is a major hurdle in scaling up multi-component reactions. The key is to identify the impurity's structure and then trace its origin.

Causality Explained:

  • Dimerization/Polymerization: Malononitrile and other activated methylene compounds can self-condense or polymerize under strong basic conditions, especially with poor temperature control.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, leaving acyclic precursors in the final product.

  • Side Reactions with Solvent: If using an alcohol like methanol as a solvent, the base (e.g., sodium methoxide) can react with other functional groups in your starting materials or intermediates.

Troubleshooting Protocol:

  • Isolate and Characterize: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using LC-MS, NMR, and FT-IR.

  • Review the Mechanism: Once the structure is known, review the reaction mechanism to hypothesize how it might have formed. For example, if it's a dimer of your starting material, the issue is likely related to the initial base-catalyzed steps before the addition of the second reactant.

  • Adjust Stoichiometry and Addition Order:

    • Ensure precise stoichiometry. An excess of one reactant can promote side reactions.

    • Experiment with the order of addition. Sometimes, adding the base to a mixture of the two reactants is less effective than forming the enolate of the C3 component first.[4]

  • Implement a Re-crystallization or Slurry Wash: Develop a robust purification step. A mixed-solvent system (e.g., ethanol/water) is often effective for pyrimidines.[4] Perform solubility studies to find a solvent system where the product has low solubility at cold temperatures, while the impurity remains in the mother liquor.

ParameterLab Scale (1L)Pilot Scale (50L) - RecommendedRationale
Base Addition Quick, manual pourSlow, controlled pump over 30-60 minPrevents temperature spikes and localized high concentrations.
Agitation Magnetic Stirrer (700-1000 RPM)Overhead Mechanical Stirrer (150-300 RPM, tip speed dependent)Ensures homogeneity in a larger volume and prevents solids from settling.
Temp. Monitoring External bathInternal probe + Jacket controlProvides an accurate reading of the reaction mass, not just the vessel wall.
Quench Method Pouring into waterReverse addition: pumping reaction into quench solutionOffers better control over pH and temperature during neutralization.
FAQ 3: My product isolation is inefficient. The filtration is slow, and the product is clumpy and difficult to dry. How can I improve this?

Poor particle morphology is a common physical chemistry problem during scale-up. What appears as a fine powder in the lab can become a gummy solid or fine particles that clog filters at a larger scale.

Causality Explained:

  • Rapid Precipitation: "Crashing out" the product by adding an anti-solvent too quickly or cooling too rapidly leads to the formation of very small, amorphous particles or oils. These particles pack tightly and block filter pores.

  • Solvent Entrapment: If the crystal lattice forms too quickly, solvent molecules can become trapped, leading to a wet, clumpy cake that is difficult to dry and may not meet residual solvent specifications.

Troubleshooting Protocol:

  • Control the Crystallization:

    • Cooling Profile: Implement a controlled, linear cooling ramp instead of shocking the reactor with a cold jacket. A slow cool allows for the growth of larger, more uniform crystals.

    • Anti-Solvent Addition: If using an anti-solvent, add it slowly to the stirred solution at a temperature where the product is still partially soluble.

    • Seeding: Introduce a small amount of pure, crystalline product at the point of supersaturation to encourage controlled crystal growth.

  • Implement an Aging Step: After crystallization, hold the slurry at a low temperature (e.g., 0-5 °C) for several hours with gentle agitation. This "aging" or "digesting" period allows smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening), improving the particle size distribution.

  • Optimize Filtration and Washing:

    • Wash the filter cake with a pre-chilled, appropriate solvent to displace the impurity-rich mother liquor without dissolving a significant amount of product.

    • Ensure the cake is not compressed too much initially, which can impede solvent flow. Apply full vacuum only after the initial washes are complete.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose common scale-up issues.

G Start Problem Encountered During Scale-Up LowYield Low Yield Start->LowYield Impurity High Impurity Profile Start->Impurity Isolation Poor Isolation/ Filtration Issues Start->Isolation IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn Degradation Product Degradation? LowYield->Degradation Impurity->Degradation SideRxn Side Reaction? Impurity->SideRxn Morphology Poor Crystal Morphology? Isolation->Morphology CauseMixing Check Agitation & Mass Transfer IncompleteRxn->CauseMixing Yes CauseTemp Check Temperature Control & Exotherm IncompleteRxn->CauseTemp Yes Degradation->CauseTemp Yes CauseQuench Review Quench Conditions (pH, Temp) Degradation->CauseQuench Yes SideRxn->CauseMixing Yes SideRxn->CauseTemp Yes CauseStoich Check Stoichiometry & Addition Order SideRxn->CauseStoich Yes CauseCrystallization Optimize Cooling Profile & Solvent System Morphology->CauseCrystallization Yes Morphology->CauseQuench Yes

Caption: Decision tree for troubleshooting common scale-up issues.

Safety Considerations at Scale[5]

Scaling up introduces safety risks that must be rigorously managed. Always consult the Safety Data Sheet (SDS) for all reactants, solvents, and the final product.[5]

  • Reagent Handling:

    • Sodium Methoxide (NaOMe): Highly corrosive and reacts violently with water. Handle in an inert, dry atmosphere. Ensure proper grounding to prevent static discharge.

    • S-Methylisothiourea: Often used as a salt (e.g., sulfate). Can be irritating. Avoid dust inhalation.

    • Solvents: Use of flammable solvents like methanol requires intrinsically safe equipment and proper ventilation.

  • Reaction Hazards:

    • Exotherm: As discussed, the potential for a thermal runaway is the most significant risk. A robust reactor cooling system and an emergency quench plan are essential.

    • Gas Evolution: The reaction may evolve gases. Ensure the reactor is properly vented to a scrubber system.

    • Decomposition: At high temperatures, pyrimidines can decompose to release toxic gases like nitrogen oxides (NOx) and carbon monoxide (CO).[5]

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including chemical safety goggles, flame-retardant lab coats, and suitable gloves.[5]

    • For large-scale operations, respiratory protection may be necessary.[5]

References

Technical Support Center: Mitigating Toxicity in Novel Heterocyclic Compound Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common toxicity-related challenges encountered during the development of novel heterocyclic compounds. Our goal is to equip you with the knowledge and experimental frameworks necessary to identify and mitigate toxicity risks early in the drug discovery pipeline, ensuring the development of safer and more effective therapeutics.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the assessment and mitigation of toxicity in heterocyclic compound development.

Q1: My novel heterocyclic compound shows potent efficacy but is flagged for high cytotoxicity in initial screens. What are my immediate next steps?

A1: High initial cytotoxicity is a common hurdle. The key is to systematically de-risk the compound by understanding the underlying mechanism of toxicity.

  • Initial Assessment: First, confirm the cytotoxicity is not an artifact of the assay itself (e.g., compound precipitation, interference with assay reagents). Repeat the cytotoxicity assay, such as an MTT or LDH release assay, with careful observation for compound solubility.[1][2]

  • Dose-Response Analysis: Generate a full dose-response curve to determine the IC50 value accurately. A steep curve may suggest a specific molecular target, while a shallow curve could indicate non-specific effects like membrane disruption.

  • Mechanism of Action Deconvolution: Investigate common toxicity pathways. Key assays to consider include:

    • Mitochondrial Toxicity Assays: Assess mitochondrial membrane potential (e.g., using JC-1 dye) or oxygen consumption rates.

    • Reactive Oxygen Species (ROS) Assays: Measure the generation of ROS, which can lead to oxidative stress and cell death.

    • Caspase Activity Assays: Determine if cytotoxicity is mediated by apoptosis.

  • Structural Liabilities: Examine the compound's structure for known toxicophores (chemical moieties associated with toxicity). Computational tools can assist in this initial assessment.[3][4]

Q2: How early should I start thinking about the potential for my heterocyclic compound to form reactive metabolites?

A2: Reactive metabolite screening should be integrated as early as possible in the lead optimization phase.[5] Formation of reactive metabolites is a primary cause of idiosyncratic adverse drug reactions.[5]

  • In Silico Prediction: Utilize computational models to predict potential sites of metabolic activation on your heterocyclic core.[3][6][7][8] These tools can flag structures prone to forming electrophilic species.

  • In Vitro Screening: The most common method is the glutathione (GSH) trapping assay.[9][10] GSH is a cellular nucleophile that can form stable adducts with many reactive metabolites, which can then be detected by mass spectrometry.[9][10] This provides direct evidence of reactive metabolite formation.

Q3: What is the significance of the ICH M7 guideline for my research on novel heterocyclic compounds?

A3: The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit carcinogenic risk.[11][12][13] Even if your lead compound is not itself mutagenic, impurities from the synthetic process could be.

  • Impurity Classification: The guideline classifies impurities into five classes based on their mutagenic and carcinogenic potential.[14]

  • Assessment Strategy: It mandates an assessment of all potential impurities, including starting materials, reagents, and intermediates.[15] This involves both computational (in silico) predictions and, if necessary, experimental testing like the bacterial reverse mutation (Ames) assay.[15]

  • Control Strategies: Based on the classification, appropriate control strategies are implemented to ensure patient safety.[14] For academic and early discovery labs, being aware of and documenting potential mutagenic impurities is crucial for the compound's future development.

Q4: My compound is showing potential for hERG channel inhibition. Does this mean it's not a viable drug candidate?

A4: Not necessarily, but it is a significant safety concern that needs careful evaluation. Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[16][17][18]

  • Initial Screening: Early assessment of hERG liability is critical. Automated patch-clamp systems are often used for this purpose.[16][17]

  • Structure-Activity Relationship (SAR): If hERG inhibition is observed, explore the SAR to identify the structural features responsible for this activity. Minor structural modifications can sometimes significantly reduce hERG affinity while maintaining desired efficacy.

  • Therapeutic Window: The clinical relevance of hERG inhibition depends on the therapeutic concentration of the drug.[16] A large margin between the hERG IC50 and the efficacious concentration may be acceptable. Further in vivo studies are necessary to make a final determination.

Section 2: Troubleshooting Guides

This section provides structured guidance for addressing specific experimental issues.

Troubleshooting High Background Signal in Cytotoxicity Assays
Observed Problem Potential Cause Recommended Solution
High absorbance in "medium only" control wells.Contamination of the culture medium or assay reagents.Use fresh, sterile medium and reagents. Filter the medium if necessary.
High signal in "vehicle control" wells (e.g., DMSO).Solvent cytotoxicity.Determine the maximum non-toxic concentration of the vehicle for your specific cell line and exposure time. Ensure the final vehicle concentration is consistent across all wells.[19]
High variability between replicate wells.Uneven cell seeding or pipetting errors.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique.
Compound precipitation observed in wells.Poor compound solubility at the tested concentrations.Check the solubility of your compound in the assay medium. If necessary, adjust the vehicle or use a lower concentration range.
Troubleshooting Inconsistent Results in Reactive Metabolite Screening
Observed Problem Potential Cause Recommended Solution
No GSH adducts detected for a known positive control.Inactive metabolic enzymes (e.g., liver microsomes).Use a new, validated batch of microsomes. Ensure proper storage and handling of the microsomes to maintain enzymatic activity.
Insufficient NADPH in the reaction.Verify the concentration and purity of the NADPH regenerating system components.
High background noise in mass spectrometry data.Matrix effects from the incubation components.Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.
Multiple, unidentifiable peaks in the chromatogram.Non-specific binding or degradation of the compound.Run control incubations without microsomes and without NADPH to identify non-enzymatic degradation products.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key toxicity assays.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[20]

Materials:

  • Cell culture medium

  • Cells of interest

  • 96-well plates

  • Test compound and vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the cells and add the compound dilutions. Include vehicle controls and "medium only" blanks.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Reactive Metabolite Screening using Glutathione (GSH) Trapping

This assay identifies the formation of electrophilic reactive metabolites.[10][21]

Materials:

  • Human liver microsomes

  • Test compound

  • Glutathione (GSH)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing human liver microsomes, the test compound, and GSH in phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Stop the reaction by adding cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS, specifically looking for the mass of the parent compound plus the mass of GSH, minus the mass of a proton.

Protocol 3: Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit major drug-metabolizing enzymes.[22][23][24][25][26]

Materials:

  • Human liver microsomes or recombinant CYP enzymes

  • Specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • Test compound

  • NADPH regenerating system

  • LC-MS/MS system

Procedure:

  • Prepare incubations containing microsomes (or recombinant enzymes), a specific CYP probe substrate, and varying concentrations of the test compound.

  • Pre-incubate at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a short, linear period (e.g., 10-15 minutes).

  • Terminate the reaction with a quenching solvent.

  • Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

Section 4: Visualizations

Decision Tree for Investigating Cytotoxicity

G start High Cytotoxicity Observed confirm Confirm Cytotoxicity (Repeat Assay, Check Solubility) start->confirm confirm->start Artifact mechanism Investigate Mechanism (Apoptosis, Necrosis, etc.) confirm->mechanism Confirmed structural Structural Alert Analysis (In Silico Toxicophores) mechanism->structural mitochondrial Mitochondrial Toxicity Assay mechanism->mitochondrial ros ROS Production Assay mechanism->ros caspase Caspase Activation Assay mechanism->caspase no_alerts No Obvious Structural Alerts structural->no_alerts No alerts_found Structural Alerts Identified structural->alerts_found Yes sar Initiate SAR Studies to Mitigate Toxicity mitochondrial->sar ros->sar caspase->sar no_alerts->mechanism alerts_found->sar

Caption: A workflow for addressing initial high cytotoxicity findings.

Metabolic Activation and Trapping Workflow

G cluster_0 In Vitro Incubation cluster_1 Analysis Compound Test Compound Incubate Incubate at 37°C Compound->Incubate HLM Human Liver Microsomes + NADPH HLM->Incubate GSH Glutathione (GSH) GSH->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Detect Detect GSH Adduct LCMS->Detect

Caption: The process of forming and detecting reactive metabolites.

References

Validation & Comparative

Comparative Reactivity Analysis: 5-Amino-2-(methylthio)pyrimidine vs. 5-Bromo-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrimidine scaffolds are foundational building blocks for a vast array of therapeutic agents. Their nitrogenous, electron-deficient ring system allows for intricate molecular tailoring, enabling precise interactions with biological targets. Within this class, the choice of substitution at the 5-position dramatically dictates the synthetic pathways available to the research chemist. This guide provides an in-depth, experimentally grounded comparison of two common pyrimidine intermediates: 5-amino-2-(methylthio)pyrimidine and 5-bromo-2-(methylthio)pyrimidine. We will explore how the electronic nature of the amino versus the bromo substituent creates divergent reactivity profiles, ultimately defining their distinct roles in the synthesis of complex molecules.

Structural and Electronic Foundations

At first glance, the two molecules are structurally analogous, sharing the 2-(methylthio)pyrimidine core. However, the substituent at the C5 position—an electron-donating amino group versus an electron-withdrawing bromo group—is the critical determinant of their chemical behavior.

PropertyThis compound5-Bromo-2-(methylthio)pyrimidine
Structure
Molecular Formula C₅H₇N₃SC₅H₅BrN₂S[1]
Molecular Weight 141.19 g/mol 205.08 g/mol [1]
Appearance Crystalline solidWhite to light yellow crystalline powder or flakes[1]
Melting Point 124-128 °C63-68 °C[2]
The Decisive Role of Electronics:
  • This compound : The amino (-NH₂) group is a powerful electron-donating group (EDG) through resonance (+M effect). The lone pair on the nitrogen atom delocalizes into the pyrimidine ring, increasing its electron density. This electronic enrichment deactivates the ring toward nucleophilic attack but would, in principle, activate it for electrophilic substitution. However, the pyrimidine ring is inherently electron-poor, making electrophilic substitution challenging regardless. The primary reactivity hub becomes the amino group itself.

  • 5-Bromo-2-(methylthio)pyrimidine : The bromo (-Br) group is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity. While it can donate electron density via resonance (+M effect), the inductive effect dominates. This withdrawal of electron density makes the pyrimidine ring even more electron-deficient, deactivating it towards electrophilic attack but significantly activating it for nucleophilic aromatic substitution (SNAr) and, most importantly, enabling a suite of transition-metal-catalyzed cross-coupling reactions.[3]

The following diagram illustrates the fundamental divergence in synthetic utility dictated by these electronic differences.

G cluster_0 Reactivity Profile A This compound (Electron-Rich Ring) R1 Functionalization of -NH2 Group A->R1 Nucleophilic Reactivity (Acylation, Alkylation) B 5-Bromo-2-(methylthio)pyrimidine (Electron-Poor Ring) R2 Suzuki, Buchwald-Hartwig, Sonogashira, etc. B->R2 Electrophilic Partner (Cross-Coupling Reactions) R3 Displacement of other leaving groups (if present) B->R3 SNAr Substrate

Caption: Divergent reactivity pathways based on the C5 substituent.

Head-to-Head Reactivity Comparison

The most significant divergence in the utility of these two reagents is observed in palladium-catalyzed cross-coupling reactions. 5-Bromo-2-(methylthio)pyrimidine excels as a substrate, whereas the 5-amino analogue is inert in this context and is often the target molecule synthesized via these methods.

A. Palladium-Catalyzed Cross-Coupling: The Domain of 5-Bromo-2-(methylthio)pyrimidine

The carbon-bromine bond at the C5 position is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds, which are critical transformations in drug synthesis.[4]

This reaction is a cornerstone of modern synthesis, enabling the coupling of the pyrimidine core with a wide variety of aryl and heteroaryl boronic acids or esters.[5] The general reactivity of halides in palladium-catalyzed reactions follows the order I > Br > Cl, making the 5-bromo derivative a highly effective substrate.[5]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII R-Pd(II)L2-X OA->PdII Trans Transmetalation PdII->Trans PdII_R R-Pd(II)L2-R' Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Product (Ar-R') RE->Product ArBr 5-Bromo-pyrimidine (Ar-X) ArBr->OA Boronic R'-B(OH)2 Boronic->Trans Base Base Base->Trans

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrimidines Data compiled from representative literature procedures and can be adapted for 5-bromo-2-(methylthio)pyrimidine.[5][6]

Catalyst / LigandBaseSolventTemperature (°C)Typical Yield
Pd(PPh₃)₄K₂CO₃, K₃PO₄1,4-Dioxane, Toluene80 - 110Good to Excellent
Pd(dppf)Cl₂Cs₂CO₃DMF, DME80 - 100Good to Excellent
NiCl₂(PCy₃)₂K₃PO₄tert-Amyl alcohol100Good

The Buchwald-Hartwig reaction provides a powerful and general method for constructing aryl amine bonds.[7] It allows for the coupling of 5-bromo-2-(methylthio)pyrimidine with a vast range of primary and secondary amines, directly leading to the synthesis of 5-amino-pyrimidine derivatives, including the very compound this guide is comparing it to. This reaction has become indispensable in medicinal chemistry for accessing key pharmacophores.[8][9]

G cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)L-X OA->PdII Coord Amine Coordination PdII->Coord PdII_Amine [Ar-Pd(II)L(HNR'R'')]⁺ Coord->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot Amido Ar-Pd(II)L(NR'R'') Deprot->Amido RE Reductive Elimination Amido->RE RE->Pd0 Product Product (Ar-NR'R'') RE->Product ArBr 5-Bromo-pyrimidine (Ar-X) ArBr->OA Amine HNR'R'' Amine->Coord Base Base Base->Deprot

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromopyrimidine Data is compiled from representative literature procedures.[8][10]

Amine TypePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yield
N-MethylanilinePd₂(dba)₃ (2)Xantphos (8)NaOt-Bu (1.4)Toluene10090-98%
Functionalized AnilinesPd₂(dba)₃ (2)Xantphos (8)K₃PO₄ (1.4)Toluene10085-95%
Primary AlkylaminesPd₂(dba)₃ (1)Biarylphosphine (4)LiHMDS (2.2)THF65Moderate to Good
Benzophenone IminePd(OAc)₂ (5)X-Phos (10)KOt-Bu (2.0)Toluene110 (MW)Excellent
B. Reactivity of this compound

With cross-coupling pathways unavailable, the synthetic utility of the 5-amino derivative centers on the nucleophilicity of the amino group. This functionality serves as a handle for building out molecular complexity through classical organic reactions.

  • Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form amides and sulfonamides, respectively. These reactions are typically high-yielding and are fundamental for introducing various pharmacophoric elements.

  • Condensation Reactions: The amino group can act as a nucleophile in condensation reactions with aldehydes or ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines. This provides a route to N-alkylation.

  • Diazotization: While potentially challenging on an electron-rich heterocyclic system, the amino group could theoretically undergo diazotization to form a diazonium salt. This intermediate could then be subjected to Sandmeyer-type reactions to install a variety of other functional groups, though this is less common than direct cross-coupling on the bromo-analogue.

Experimental Protocols

The following protocols are self-validating, providing clear steps and rationale for key transformations representative of each compound's reactivity profile.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-(methylthio)pyrimidine (Illustrative)

This protocol details a typical procedure for C-C bond formation. The choice of palladium catalyst and ligand is critical and must be optimized for specific substrates.[5]

Rationale: This procedure uses a standard Pd(0) catalyst, a phosphine ligand to stabilize the catalyst and facilitate the catalytic cycle, and an inorganic base to activate the boronic acid for transmetalation. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and competing side reactions.

G start Start: Oven-dried Schlenk Flask setup 1. Add 5-bromo-2-(methylthio)pyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol). start->setup inert 2. Evacuate and backfill flask with Argon (3x) to establish an inert atmosphere. setup->inert reagents 3. Add Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%). inert->reagents solvent 4. Add anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL) via syringe. reagents->solvent reaction 5. Heat mixture to 90-100 °C with vigorous stirring. solvent->reaction monitor 6. Monitor reaction progress by TLC or LC-MS. reaction->monitor workup 7. Cool to RT, dilute with organic solvent (e.g., Ethyl Acetate), wash with H₂O and brine. monitor->workup isolate 8. Dry organic layer (Na₂SO₄), filter, and concentrate under reduced pressure. workup->isolate purify 9. Purify crude product via column chromatography. isolate->purify end End: Purified Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-2-(methylthio)pyrimidine (Illustrative)

This protocol outlines the C-N bond formation to synthesize a 5-amino-pyrimidine derivative. The use of a bulky, electron-rich phosphine ligand (e.g., Xantphos) is often key to achieving high efficiency.[8]

Rationale: This procedure requires a rigorously inert atmosphere as the Pd(0) catalyst and the phosphine ligands are sensitive to oxygen. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, facilitating its entry into the catalytic cycle.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., Xantphos, 0.08 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., 1.4 mmol of NaOt-Bu). Then add 5-bromo-2-(methylthio)pyrimidine (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 5-10 mL of Toluene) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Conclusion and Strategic Recommendations

The reactivity profiles of this compound and 5-bromo-2-(methylthio)pyrimidine are not merely different; they are synthetically complementary.

  • 5-Bromo-2-(methylthio)pyrimidine is the quintessential electrophilic building block . Its primary value lies in its C-Br bond, which serves as a versatile anchor point for introducing diverse carbon and nitrogen substituents via robust and scalable palladium-catalyzed cross-coupling reactions. It is the reagent of choice when the synthetic strategy involves decorating the C5 position of the pyrimidine core.

  • This compound is a nucleophilic building block . Its reactivity is centered on the amino group. It is the ideal starting material when the synthetic plan requires modification at the nitrogen atom, such as amide formation, alkylation, or use as a nucleophile in condensation chemistry. Often, this compound is the desired product from a Buchwald-Hartwig amination of its bromo counterpart.

For drug development professionals, understanding this fundamental dichotomy is crucial for efficient retrosynthetic analysis and process design. The choice between these two reagents defines the entire synthetic approach to a target molecule, with the "bromo" derivative enabling late-stage diversification at the core and the "amino" derivative providing a platform for building outwards from the nitrogen substituent.

References

A Researcher's Guide to the Spectroscopic Characterization of 5-Amino-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. For heterocyclic compounds such as 5-Amino-2-(methylthio)pyrimidine, a molecule with potential applications in drug discovery, a multi-faceted spectroscopic approach is not just recommended, but essential. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to definitively characterize the structure of this compound.

This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offering insights honed from years of practical application. Each section is designed to be a self-validating system, where the predicted data from one technique corroborates the findings of another, building a robust and trustworthy structural elucidation.

The Structural Hypothesis: What We Expect to See

Before delving into the experimental data, it is crucial to form a hypothesis based on the known structure of this compound. This molecule comprises a pyrimidine ring substituted with a primary amine group at the 5-position and a methylthio group at the 2-position. This arrangement of functional groups will give rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can construct a detailed map of the molecular structure.

¹H NMR Spectroscopy: A Proton's Perspective

Core Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings.

Expected Spectrum for this compound:

  • Methyl Protons (-SCH₃): A singlet integrating to three protons is expected for the methyl group of the methylthio substituent. Due to the electronegativity of the sulfur atom, this peak should appear in the range of δ 2.4-2.6 ppm.

  • Amino Protons (-NH₂): The two protons of the primary amine will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature, but a typical range is δ 4.0-6.0 ppm. In some instances, this signal can be exchanged with deuterium upon the addition of D₂O, causing it to disappear from the spectrum, a useful diagnostic test.

  • Pyrimidine Ring Protons (H-4 and H-6): The two protons on the pyrimidine ring are in different chemical environments and are expected to appear as two distinct singlets, each integrating to one proton. The proton at the 6-position (H-6) is adjacent to two nitrogen atoms, which will deshield it significantly, leading to a downfield chemical shift, likely in the range of δ 8.0-8.5 ppm. The proton at the 4-position (H-4) is adjacent to one nitrogen and the carbon bearing the amino group, and its chemical shift is anticipated to be slightly upfield compared to H-6, perhaps in the range of δ 7.5-8.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-SCH₃2.5Singlet3H
-NH₂5.0 (broad)Singlet2H
H-47.8Singlet1H
H-68.2Singlet1H

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile amino protons. DMSO-d₆ is often a good choice for nitrogen-containing heterocycles due to its high solubilizing power.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

dot

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer & Tune/Shim transfer->instrument acquire Acquire 1D ¹H Spectrum instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase integrate Integration & Referencing phase->integrate analysis analysis integrate->analysis Analyze Spectrum

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Core Principle: ¹³C NMR spectroscopy provides information about the chemical environment of carbon atoms. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

Expected Spectrum for this compound:

  • Methyl Carbon (-SCH₃): The carbon of the methylthio group is expected to appear at the most upfield region of the spectrum, typically around δ 10-20 ppm.

  • Pyrimidine Ring Carbons:

    • C-2: This carbon is bonded to a sulfur atom and two nitrogen atoms, which will cause a significant downfield shift, likely in the range of δ 160-170 ppm.

    • C-5: The carbon bearing the amino group is expected to be shielded relative to the other ring carbons, with a predicted chemical shift in the range of δ 100-110 ppm.

    • C-4 and C-6: These carbons are adjacent to nitrogen atoms and will be deshielded. C-6, being between two nitrogens, is expected to be further downfield (δ 150-160 ppm) than C-4 (δ 140-150 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-SCH₃15
C-5105
C-4145
C-6155
C-2165

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The same instrument as for ¹H NMR is used, but the probe is tuned to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes the splitting of carbon signals by attached protons, resulting in a spectrum of singlets. A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., the central peak of the DMSO-d₆ septet at δ 39.52 ppm).

dot

C13NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample Use ¹H NMR Sample (or higher concentration) instrument Tune Spectrometer to ¹³C Frequency sample->instrument acquire Acquire Proton-Decoupled ¹³C Spectrum instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Referencing phase->reference analysis analysis reference->analysis Analyze Spectrum MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection gc_lc GC or LC ionization EI or ESI gc_lc->ionization analyzer Mass Analyzer (e.g., Quadrupole) ionization->analyzer detector Detector analyzer->detector spectrum spectrum detector->spectrum Generate Spectrum IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample Place Solid Sample on ATR Crystal acquire Record IR Spectrum sample->acquire ft Fourier Transform acquire->ft background Background Subtraction ft->background analysis analysis background->analysis Analyze Spectrum

A Comparative Efficacy Analysis of 5-Amino-2-(methylthio)pyrimidine Based Fungicides Against Commercial Standards for Controlling Oomycete Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the fungicidal efficacy of emerging 5-Amino-2-(methylthio)pyrimidine based compounds against established commercial standards. The focus is on the control of economically significant oomycete plant pathogens, specifically Phytophthora infestans (late blight of potato and tomato) and Plasmopara viticola (downy mildew of grapevine). This document is intended for researchers, scientists, and professionals in the field of agrochemical development, offering insights into experimental design, comparative data analysis, and the underlying mechanisms of action.

Introduction: The Landscape of Oomycete Control

Oomycetes, or water molds, represent a distinct lineage of eukaryotic microorganisms that includes some of the most destructive plant pathogens. Their control is a cornerstone of global food security, necessitating the continuous development of novel and effective fungicides. The pyrimidine scaffold has long been a source of potent agrochemicals.[1] This guide delves into a specific subclass, this compound derivatives, and evaluates their potential performance relative to widely used commercial fungicides.

The commercial fungicides selected for this comparison—Azoxystrobin, Mandipropamid, and Cyprodinil—represent different chemical classes and modes of action, providing a robust benchmark for evaluating novel active ingredients.

Fungicides Under Evaluation

A summary of the fungicides discussed in this guide is presented below.

Fungicide/Class Chemical Class FRAC Group Primary Mechanism of Action Target Pathogens
This compound Derivatives PyrimidineNot yet assignedPutative; likely multi-site or novel targetPhytophthora spp., Plasmopara spp. and other fungi[2]
Azoxystrobin Strobilurin (QoI)11Quinone outside inhibitor; disrupts mitochondrial respirationBroad-spectrum, including P. infestans and P. viticola[3]
Mandipropamid Carboxylic Acid Amide (CAA)40Inhibits cellulose synthase, disrupting cell wall biosynthesisOomycetes, including P. infestans and P. viticola[4]
Cyprodinil Anilinopyrimidine (AP)9Inhibits methionine biosynthesisBroad-spectrum, primarily ascomycetes, but with some activity on other fungi[5]

Experimental Protocols for Efficacy Determination

The following protocols outline standardized methods for assessing and comparing the efficacy of fungicides against oomycete pathogens. The causality behind these experimental choices is to provide a multi-faceted evaluation of a compound's activity, from direct interaction with the pathogen (in vitro) to its performance in a more complex biological system (in vivo).

In-Vitro Efficacy Assessment: Detached Leaf Assay

This method provides a rapid and reproducible means to determine the intrinsic activity of a fungicide against a pathogen on host tissue, minimizing environmental variability.[4][5]

Objective: To determine the median effective concentration (EC50) of a fungicide required to inhibit disease development on detached leaves.

Methodology:

  • Plant Material: Grow susceptible host plants (e.g., potato, tomato, or grapevine) under controlled greenhouse conditions to the appropriate growth stage (e.g., 4-6 true leaves).

  • Leaf Excision: Detach healthy, fully expanded leaves of a similar age and size.

  • Fungicide Application:

    • Prepare a stock solution of the test fungicide in a suitable solvent (e.g., DMSO).

    • Create a dilution series of the fungicide in sterile distilled water to achieve the desired test concentrations.

    • Apply the fungicide solutions to the abaxial (lower) surface of the leaf discs using a camel hair brush or a precision sprayer to ensure uniform coverage.[6] Allow the treated surfaces to dry completely.

  • Inoculation:

    • Prepare a zoospore suspension of the target pathogen (P. infestans or P. viticola) at a standardized concentration (e.g., 5 x 10^4 spores/mL).

    • Place a droplet of the spore suspension onto the center of the adaxial (upper) surface of each treated leaf disc.

  • Incubation: Place the inoculated leaf discs in a humid chamber (e.g., a petri dish with moist filter paper) and incubate under controlled conditions (e.g., 18-22°C with a 12-hour photoperiod) for 5-7 days.

  • Disease Assessment:

    • Visually assess the lesion diameter or the percentage of the leaf area covered by lesions.

    • Calculate the percent inhibition of disease development for each fungicide concentration relative to the untreated control.

  • Data Analysis: Use probit or logit analysis to determine the EC50 value from the dose-response data.

In-Vivo Efficacy Assessment: Whole Plant Spray Assay

This assay evaluates the protective and curative activity of a fungicide under conditions that more closely mimic agricultural settings, accounting for factors like plant uptake and translocation.

Objective: To determine the percentage of disease control provided by a fungicide on whole plants.

Methodology:

  • Plant Cultivation: Grow host plants in individual pots in a greenhouse to a susceptible stage.

  • Fungicide Application:

    • Apply the fungicide solutions to the plants as a foliar spray until runoff, ensuring thorough coverage.

    • For protective assays, apply the fungicide 24-48 hours before inoculation.

    • For curative assays, apply the fungicide 24 hours after inoculation.

  • Inoculation: Spray the plants with a standardized spore suspension of the pathogen.

  • Incubation: Place the inoculated plants in a high-humidity environment for 24-48 hours to facilitate infection, then move them to a greenhouse with conditions conducive to disease development.

  • Disease Assessment: After 7-10 days, assess the disease severity on each plant by estimating the percentage of leaf area affected by lesions.

  • Data Analysis: Calculate the percentage of disease control using the following formula:

    • % Control = [1 - (Disease Severity in Treated Plants / Disease Severity in Control Plants)] * 100

G cluster_prep Preparation cluster_invitro In-Vitro Assay (Detached Leaf) cluster_invivo In-Vivo Assay (Whole Plant) plant_prep Host Plant Cultivation (Controlled Environment) detach_leaf Leaf Excision plant_prep->detach_leaf apply_invivo Whole Plant Spray (Protective/Curative) plant_prep->apply_invivo pathogen_prep Pathogen Culture & Spore Suspension Prep inoc_invitro Inoculation with Spore Suspension pathogen_prep->inoc_invitro inoc_invivo Inoculation pathogen_prep->inoc_invivo fungicide_prep Fungicide Stock Solution & Dilution Series apply_invitro Fungicide Application to Leaf Discs fungicide_prep->apply_invitro fungicide_prep->apply_invivo detach_leaf->apply_invitro apply_invitro->inoc_invitro incub_invitro Incubation in Humid Chamber inoc_invitro->incub_invitro assess_invitro Disease Assessment (% Inhibition) incub_invitro->assess_invitro ec50 EC50 Calculation assess_invitro->ec50 apply_invivo->inoc_invivo incub_invivo Incubation in High Humidity inoc_invivo->incub_invivo assess_invivo Disease Severity Assessment incub_invivo->assess_invivo control_calc % Disease Control Calculation assess_invivo->control_calc

Generalized workflow for fungicide efficacy testing.

Comparative Efficacy Analysis

The following tables summarize the available efficacy data for the commercial standard fungicides against P. infestans and P. viticola. It is important to note that while several studies have reported the synthesis and general antifungal properties of this compound derivatives,[7][8] publicly available, direct comparative studies with quantitative EC50 values against these specific commercial standards are limited. The data presented for the commercial standards are compiled from various sources and serve as a benchmark.

Efficacy Against Phytophthora infestans (Late Blight)
Fungicide EC50 (µg/mL) In-Vivo Disease Control (%) Reference(s)
Azoxystrobin 0.05 - 0.10 (Relative Growth Rate)65 - 81%[7][9]
Mandipropamid <0.0005>90% (Translaminar)[10]
Cyprodinil Data not available for P. infestansData not available for P. infestansN/A
This compound Derivatives Not publicly availableNot publicly available[2] (General activity noted)
Efficacy Against Plasmopara viticola (Downy Mildew)
Fungicide EC50 (µg/mL) In-Vivo Disease Control (%) Reference(s)
Azoxystrobin Variable, resistance is an issueVariable, often used in mixtures[11]
Mandipropamid 42.54 to >100 (for insensitive isolates)Effective in field programs[6]
Cyprodinil Not typically used for downy mildewNot typically used for downy mildewN/A
This compound Derivatives Not publicly availableNot publicly availableN/A

Mechanisms of Action and Signaling Pathways

Understanding the biochemical targets of fungicides is crucial for effective use and resistance management.

Inhibition of Methionine Biosynthesis by Cyprodinil

Cyprodinil is an anilinopyrimidine fungicide that disrupts the biosynthesis of the essential amino acid methionine in fungi.[5] This mode of action is distinct from many other classes of fungicides, making it a valuable tool for resistance management programs.[6] The pathway below illustrates the key steps in fungal methionine biosynthesis and the point of inhibition by Cyprodinil.

G cluster_pathway Methionine Biosynthesis Pathway in Fungi Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps OAH O-Acetylhomoserine Homoserine->OAH Homoserine O-acetyltransferase Homocysteine Homocysteine OAH->Homocysteine O-acetylhomoserine sulfhydrylase Methionine Methionine Homocysteine->Methionine Methionine Synthase Protein Protein Synthesis Methionine->Protein Inhibitor Cyprodinil Inhibitor->Homocysteine Inhibits conversion to Methionine

Inhibition of Methionine Biosynthesis by Cyprodinil.
Inhibition of Cellulose Synthase by Mandipropamid

Mandipropamid is a carboxylic acid amide (CAA) fungicide that specifically targets oomycetes. Its mode of action involves the inhibition of cellulose synthase, an enzyme crucial for the formation of the oomycete cell wall, which, unlike true fungi, contains cellulose.[4] This disruption of cell wall biosynthesis leads to cell lysis and death.

G cluster_pathway Cellulose Biosynthesis in Oomycetes UDP_Glucose UDP-Glucose CesA Cellulose Synthase (CesA) (in plasma membrane) UDP_Glucose->CesA Substrate Cellulose Cellulose Microfibrils CesA->Cellulose Catalysis CellWall Cell Wall Assembly Cellulose->CellWall Inhibitor Mandipropamid Inhibitor->CesA Inhibits Enzyme

Inhibition of Cellulose Synthase by Mandipropamid.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of novel this compound based fungicides against established commercial standards. While the commercial standards—Azoxystrobin, Mandipropamid, and Cyprodinil—demonstrate high efficacy against key oomycete pathogens through well-defined mechanisms of action, a significant gap exists in the publicly available, peer-reviewed literature regarding the quantitative efficacy of the novel pyrimidine derivatives.

Initial research indicates that this compound and related structures possess promising antifungal activity.[2][7] However, to fully assess their potential as commercial fungicides, further research is required to:

  • Generate robust dose-response data (EC50 values) against a wider range of plant pathogens.

  • Conduct in-vivo studies to evaluate their protective, curative, and systemic properties.

  • Elucidate their specific mode of action to understand their potential for resistance development and their fit within integrated pest management (IPM) programs.

The detailed protocols and comparative data presented herein should serve as a valuable resource for researchers undertaking these critical next steps in the development of new and effective solutions for oomycete disease control.

References

Bridging the Divide: A Comparative Guide to In Vitro and In Vivo Correlation for Aminothiazole Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold has cemented its status as a "privileged structure" in medicinal chemistry, forming the backbone of numerous potent anticancer agents.[1][2][3] Its versatility allows for structural modifications that yield compounds with diverse mechanisms of action, from potent kinase inhibitors to modulators of apoptosis and the cell cycle.[1][4] Clinically approved drugs such as the multi-kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib feature this core, underscoring its therapeutic relevance in oncology.[1][3]

However, the journey from a promising compound in a petri dish to an effective therapy in a patient is fraught with challenges. A critical hurdle in this process is the often-observed disconnect between a compound's performance in initial laboratory tests (in vitro) and its efficacy within a living organism (in vivo). This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating aminothiazole anticancer agents, explores the complexities of their correlation, and offers field-proven insights to bridge this translational gap.

Part 1: The Proving Ground - In Vitro Efficacy Assessment

The initial phase of anticancer drug discovery relies heavily on in vitro assays. These methods offer a rapid, cost-effective, and high-throughput platform to screen vast libraries of compounds and identify preliminary "hits".[5][6][7] The primary goal is to assess a compound's direct effect on cancer cells in a controlled, isolated environment.

Causality Behind Experimental Choices

The selection of in vitro assays is not arbitrary; it follows a logical progression from general cytotoxicity to mechanistic understanding. We begin by asking, "Does the compound kill cancer cells?" and then proceed to "How does it kill them?".

  • Assessing Cell Viability and Proliferation: The foundational question is whether an aminothiazole derivative can inhibit cancer cell growth. The MTT assay is a gold-standard colorimetric method for this purpose. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]

  • Determining the Mode of Cell Death: Once cytotoxicity is established, understanding the mechanism is paramount. A desirable anticancer agent induces apoptosis (programmed cell death) rather than necrosis, which can cause inflammation. Apoptosis is characterized by distinct morphological and biochemical changes, which can be detected through various techniques.[9]

  • Investigating Cell Cycle Perturbations: Many kinase inhibitors, a common class of aminothiazole drugs, exert their effects by halting the cell division cycle.[9][10] Flow cytometry analysis is used to determine at which phase of the cell cycle (e.g., G1, S, G2/M) the cells are accumulating, providing insight into the specific cellular machinery being targeted.[9]

Data Presentation: In Vitro Cytotoxicity of Aminothiazole Derivatives

The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying a compound's potency. It represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Compound IDTarget/MechanismCell Line (Cancer Type)IC50 (µM)Reference
ATZ-01 B-RAF InhibitorA375 (Melanoma)0.63[1]
ATZ-02 CDK2 InhibitorA2780 (Ovarian)0.04[1]
ATZ-03 PI3K/mTOR InhibitorMCF-7 (Breast)1.25[10]
ATZ-04 Apoptosis InducerHeLa (Cervical)6.05[1]
Dasatinib Multi-kinase InhibitorK562 (Leukemia)<0.001[9]
Experimental Protocols: Key In Vitro Methodologies

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the aminothiazole compounds in culture medium. Replace the old medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.[12][13]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[8][11]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Apoptosis Markers

  • Cell Lysis: Treat cells with the aminothiazole compound for a desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[10]

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[10]

Visualization of In Vitro Workflows and Mechanisms

G cluster_0 In Vitro Evaluation Workflow Compound Aminothiazole Compound Library Screen Primary Screen: MTT Assay (Determine IC50) Compound->Screen Hit Identify 'Hit' Compounds Screen->Hit Mechanism Mechanism of Action Studies Hit->Mechanism Apoptosis Apoptosis Assays (Western Blot, Annexin V) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Lead Lead Candidate for In Vivo Testing Apoptosis->Lead CellCycle->Lead G cluster_1 Apoptosis Induction Pathway Drug Aminothiazole Derivative Bcl2 Down-regulate Anti-apoptotic Bcl-2 Drug->Bcl2 Bax Up-regulate Pro-apoptotic Bax Drug->Bax Mito Mitochondrial Disruption Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_0 In Vitro System cluster_1 In Vivo System invitro High Potency (Low IC50) PK Poor Pharmacokinetics (Metabolism, Clearance) invitro->PK TME Tumor Microenvironment (Hypoxia, Stromal Cells) invitro->TME Hetero Tumor Heterogeneity (Pre-existing Resistance) invitro->Hetero invivo Low Efficacy (Poor TGI) gap The Translational Gap PK->invivo TME->invivo Hetero->invivo

References

The Dual Threat: A Comparative Analysis of Pyrimidine Derivatives as DHFR and TS Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Engine of Proliferation

In the landscape of cancer chemotherapy, the folate metabolic pathway remains a cornerstone target. Central to this pathway are two critical enzymes: Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS). These enzymes work in concert to supply the necessary building blocks for DNA synthesis. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for numerous one-carbon transfer reactions.[1][2] One such reaction is the TS-mediated conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo pathway for thymidine production.[3]

Inhibition of either DHFR or TS disrupts the thymidylate cycle, leading to a depletion of dTMP, subsequent inhibition of DNA synthesis, and ultimately, cell death—a phenomenon aptly termed "thymineless death".[3][4] This vulnerability is particularly pronounced in rapidly dividing cancer cells. For decades, antifolate drugs, which structurally mimic folic acid, have exploited this dependency.[5][6] While early antifolates targeted one enzyme, a compelling strategy has emerged: the development of dual inhibitors that can simultaneously block both DHFR and TS. Such a multi-pronged attack holds the promise of enhanced efficacy and a potential reduction in the development of drug resistance.[7]

This guide provides a comparative analysis of various pyrimidine-based derivatives that have been engineered as DHFR and TS inhibitors. We will delve into their inhibitory potency, explore the structure-activity relationships that govern their function, and provide detailed, field-proven protocols for their evaluation.

The Thymidylate Cycle: A Visualization of the Core Target

The coordinated action of DHFR and TS is essential for maintaining the THF pool required for dTMP synthesis. The inhibition of these enzymes breaks this cycle, leading to the cytotoxic effects sought in chemotherapy.

Folate_Pathway cluster_cycle Thymidylate Cycle cluster_inhibitors Inhibitors dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) (Target) MTHF 5,10-Methylene-THF DNA DNA Synthesis dTMP->DNA DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) (Target) THF->MTHF SHMT MTHF->DHF Inhibitors Pyrimidine Derivatives (e.g., Pemetrexed) Inhibitors->dUMP Inhibits TS Inhibitors->DHF Inhibits DHFR

Caption: The Thymidylate Cycle and points of inhibition by pyrimidine derivatives.

Comparative Analysis of Pyrimidine-Based Inhibitors

The versatility of the pyrimidine scaffold has allowed for the development of numerous derivatives with varying potencies against DHFR and TS. These are often categorized as "classical" antifolates, which possess a glutamic acid tail and require cellular transport, and "nonclassical" lipophilic antifolates, which can diffuse across cell membranes.[4] The development of fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, has been particularly fruitful in yielding potent dual inhibitors.[3][4][8]

Pemetrexed, a pyrrolo[2,3-d]pyrimidine, is a clinically approved multi-targeted antifolate that inhibits not only TS and DHFR but also glycinamide ribonucleotide formyltransferase (GARFT).[3][4][9] More recent research has explored isosteric replacement of the pyrrolo ring with a thieno ring, leading to the discovery of exceptionally potent dual inhibitors.[4]

Below is a summary of the in vitro inhibitory activities of key pyrimidine derivatives against human DHFR and TS.

Compound ClassCompoundCore ScaffoldhTS IC₅₀ (nM)hDHFR IC₅₀ (nM)Reference
Clinically Used PemetrexedPyrrolo[2,3-d]pyrimidine9,5006,600[4]
Methotrexate (MTX)Pteridine (for comparison)Not a primary target~20[4]
Pyrrolo[2,3-d]pyrimidine Compound 1Pyrrolo[2,3-d]pyrimidine422,200[3]
Compound 4Pyrrolo[2,3-d]pyrimidine90420[3][8]
Thieno[2,3-d]pyrimidine Compound 4 (Classical)Thieno[2,3-d]pyrimidine4020[4]
Compound 7 (Nonclassical)Thieno[2,3-d]pyrimidine110560[4]

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

Analysis of Performance Data: The data clearly illustrates the evolution of pyrimidine inhibitors. Pemetrexed, while clinically effective, shows relatively modest potency against isolated enzymes compared to newer investigational compounds.[4] The strategic modification of the pyrrolo[2,3-d]pyrimidine scaffold, as seen in Compound 4 of that series, significantly boosts DHFR inhibition while maintaining potent TS activity.[3]

The most striking results come from the thieno[2,3-d]pyrimidine series. The classical analogue, Compound 4, demonstrates remarkable dual potency, with IC₅₀ values of 40 nM and 20 nM against human TS and DHFR, respectively, making it one of the most potent dual inhibitors reported to date.[4] Its nonclassical counterpart, Compound 7, also displays potent dual inhibition.[4] This highlights that the thieno[2,3-d]pyrimidine scaffold is highly favorable for achieving potent dual-target activity.[4]

Experimental Protocols for Inhibitor Evaluation

Accurate and reproducible assessment of enzyme inhibition is critical in drug development. The following are standardized, step-by-step protocols for determining the in vitro inhibitory activity of compounds against DHFR and TS.

Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH as DHFR reduces DHF to THF.

Workflow Diagram:

DHFR_Assay_Workflow cluster_prep Preparation cluster_rxn Reaction Setup cluster_measure Measurement Reagents Prepare Assay Buffer, NADPH Solution, Inhibitor Dilutions Mix Add Buffer, NADPH, and Inhibitor to Cuvette Reagents->Mix AddEnzyme Add DHFR Enzyme & Mix Mix->AddEnzyme Equilibrate Equilibrate to 25°C AddEnzyme->Equilibrate AddSubstrate Initiate with DHF Equilibrate->AddSubstrate Monitor Monitor A340 Decrease for 3-5 min AddSubstrate->Monitor Calculate Calculate Rate & % Inhibition Monitor->Calculate TS_Assay_Workflow cluster_prep Preparation cluster_rxn Reaction Setup cluster_measure Measurement Reagents Prepare Assay Buffer, dUMP & Cofactor, Inhibitor Dilutions Mix Add Buffer, dUMP, Cofactor, and Inhibitor to Cuvette Reagents->Mix AddEnzyme Add TS Enzyme & Mix Mix->AddEnzyme Equilibrate Equilibrate to 37°C AddEnzyme->Equilibrate Monitor Monitor A340 Increase for 5-10 min Equilibrate->Monitor Calculate Calculate Rate & % Inhibition Monitor->Calculate

References

A Researcher's Guide to Evaluating Pyrimidine Compound Cytotoxicity in Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the cytotoxic effects of pyrimidine-based compounds, a cornerstone of chemotherapy, on cancerous and normal cells. We will delve into the mechanistic underpinnings of their selectivity, present comparative experimental data, and offer a detailed protocol for robust in vitro evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to critically assess the therapeutic potential of this vital class of molecules.

The Principle of Selective Cytotoxicity: A Double-Edged Sword

The pyrimidine ring is a fundamental heterocyclic structure found in the building blocks of nucleic acids, DNA and RNA.[1][2] This makes its analogs, or derivatives, potent antimetabolites that can disrupt the rapid proliferation characteristic of cancer cells.[2][3] The classic pyrimidine analog, 5-Fluorouracil (5-FU), has been a frontline treatment for decades, particularly for colorectal, breast, and gastrointestinal cancers.[4][5]

The therapeutic efficacy of any anticancer agent hinges on its selective cytotoxicity —the ability to induce death in malignant cells while minimizing harm to healthy, non-cancerous cells. This therapeutic window is often narrow. While cancer cells' high rate of division makes them particularly vulnerable to antimetabolites, many normal cells in the body, such as those in the bone marrow and gastrointestinal tract, also divide rapidly and are susceptible to damage, leading to common chemotherapy side effects.[6] Therefore, the quest for novel pyrimidine derivatives is largely a search for compounds with a superior selectivity index, maximizing tumor cell kill while preserving patient quality of life.

Mechanisms of Action: From DNA Disruption to Kinase Inhibition

The cytotoxic effects of pyrimidine derivatives are exerted through diverse and sophisticated mechanisms. Understanding these pathways is crucial for rational drug design and for predicting therapeutic outcomes.

A. The Classic Pathway: Inhibition of Thymidylate Synthase by 5-Fluorouracil

5-Fluorouracil primarily exerts its cytotoxic effect by targeting the enzyme thymidylate synthase (TS).[6][7]

  • Metabolic Activation: Inside the cell, 5-FU is converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP).[4]

  • TS Inhibition: FdUMP forms a stable complex with TS and a folate cofactor, effectively blocking the enzyme's function.[4][7]

  • "Thymineless Death": TS is responsible for the sole de novo pathway for producing deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[6][7] Its inhibition leads to a depletion of dTMP, which halts DNA replication and repair, ultimately triggering apoptosis in rapidly dividing cancer cells.[6]

  • RNA and DNA Damage: Other 5-FU metabolites can be incorporated into RNA and DNA, leading to disruptions in protein synthesis and DNA integrity, further contributing to cell death.[4][7]

Recent evidence also suggests that in certain gastrointestinal cancers, 5-FU's interference with RNA synthesis and ribosome production may be a primary driver of its efficacy.[5]

B. Emerging Mechanisms of Novel Pyrimidine Derivatives

Modern medicinal chemistry has expanded the repertoire of pyrimidine compounds beyond direct DNA/RNA synthesis inhibition. Many novel derivatives are designed to target specific signaling pathways that are dysregulated in cancer.[8][9] These can include:

  • Protein Kinase Inhibition: Targeting enzymes like Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are crucial for tumor growth and angiogenesis.[8][10][11]

  • Cell Cycle Arrest: Inducing halts at specific checkpoints in the cell cycle, such as G0/G1 or G2/M, preventing cancer cells from progressing towards division.[1]

  • Apoptosis Induction: Directly activating programmed cell death pathways by modulating the expression of key regulatory proteins like the Bcl-2 family and caspases.[8]

Below is a diagram illustrating the primary mechanism of 5-Fluorouracil.

G cluster_cell Cancer Cell 5FU 5-Fluorouracil Metabolites Active Metabolites (FdUMP, FUTP) 5FU->Metabolites TS Thymidylate Synthase (TS) Metabolites->TS Inhibits RNA_Synth RNA Synthesis Metabolites->RNA_Synth Incorporated into RNA (Disrupts function) dTMP dTMP dUMP dUMP dUMP->dTMP Catalyzed by TS DNA_Synth DNA Synthesis & Repair dTMP->DNA_Synth Apoptosis Apoptosis (Cell Death) DNA_Synth->Apoptosis Halts RNA_Synth->Apoptosis Induces

Caption: Mechanism of 5-Fluorouracil (5-FU) cytotoxicity.

Comparative Cytotoxicity Data: A Quantitative Look at Selectivity

The most direct measure of a compound's cytotoxic potential and selectivity is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell viability by 50%. A lower IC50 value indicates higher potency. By comparing the IC50 values in cancer cell lines versus normal cell lines, we can calculate a Selectivity Index (SI) .

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to cancer cells than to normal cells. The following table summarizes data from recent studies on novel pyrimidine derivatives.

Compound IDCancer Cell LineCancer TypeIC50 (μM) - CancerNormal Cell LineIC50 (μM) - NormalSelectivity Index (SI)Reference
Compound 2a U-87 MGGlioblastoma~5Human Dermal Fibroblasts> 20> 4.0[12]
Compound 2a MDA-MB-231Breast Cancer~8Human Dermal Fibroblasts> 20> 2.5[12]
Compound 2d A549Lung Cancer< 50HaCaT> 100> 2.0[13]
Compound 4g MCF-7Breast Cancer5.1WI38> 20> 3.9[11]
Compound 4g HepG2Liver Cancer5.02WI38> 20> 3.9[11]
Compound 5d HepG2Liver Cancer1.94WI-3840.8521.1[14]
Compound 5d MCF-7Breast Cancer3.21WI-3840.8512.7[14]

Note: Data is compiled and interpreted from the referenced studies. Exact values may vary based on experimental conditions.

As the data illustrates, newly synthesized compounds like 4g and 5d show promising selectivity, with compound 5d demonstrating a particularly high SI against liver and breast cancer cells when compared to normal fibroblasts.[11][14] This highlights the progress in designing pyrimidine derivatives with improved therapeutic windows.

Experimental Workflow: The MTT Assay for Cytotoxicity Screening

A cornerstone of in vitro drug screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15] It is a reliable, colorimetric method that measures a cell's metabolic activity, which serves as a proxy for cell viability.[15][16] Live cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

The following diagram outlines the standard workflow for an MTT assay.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis A 1. Cell Culture (Cancer & Normal Lines) B 2. Cell Seeding (Plate in 96-well format) A->B C 3. Incubation (Allow cells to adhere, ~24h) B->C D 4. Compound Addition (Serial dilutions of pyrimidine compounds) C->D E 5. Incubation (Drug exposure, 24-72h) D->E F 6. Add MTT Reagent (Incubate 2-4h) E->F G 7. Solubilize Formazan (Add DMSO or other solvent) F->G H 8. Read Absorbance (Spectrophotometer, ~570nm) G->H I 9. Calculate % Viability vs. Untreated Control H->I J 10. Plot Dose-Response Curve I->J K 11. Determine IC50 Value J->K Apoptosis_Pathway cluster_signal Cellular Stress Signal cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Compound Pyrimidine Compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax / Bak (Pro-apoptotic) Compound->Bax Upregulates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes Permeability CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

A Senior Application Scientist's Guide to Structural Validation of Thienopyrimidines Using DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the fast-paced world of drug discovery, the unequivocal structural confirmation of newly synthesized bioactive molecules is a cornerstone of success. Thienopyrimidines, a class of fused heterocyclic compounds, are of immense interest due to their structural similarity to purine bases and their corresponding wide range of pharmacological activities, including anticancer and anti-infective properties.[1][2] However, synthetic routes can often lead to structural ambiguities, such as regioisomers, that are challenging to distinguish using classical analytical methods alone.[3]

This guide provides an in-depth comparison of using Density Functional Theory (DFT) calculations as a powerful, complementary tool to traditional methods for the structural validation of thienopyrimidines. We will explore the causality behind methodological choices, provide a practical workflow, and demonstrate how integrating computational chemistry can accelerate research and enhance confidence in your results.[4][5]

Part 1: The "Why"—Theoretical Foundations for Structural Elucidation

Before diving into protocols, it's crucial to understand why DFT is such a robust tool for this specific application. DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[6] Instead of dealing with the complex wave function of a many-electron system, DFT focuses on the electron density, a simpler, more manageable property. For organic molecules like thienopyrimidines, this approach provides an excellent balance of accuracy and computational cost.[7][8]

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of a DFT calculation hinges on two key choices: the functional and the basis set .

  • Functionals: These are mathematical approximations that define the exchange-correlation energy of the electrons. For organic molecules, hybrid functionals are often the go-to choice.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a workhorse functional, widely used and well-benchmarked for a variety of organic systems. It provides reliable geometries and energies for molecules like thienopyrimidines.[9]

    • M06-2X: This is a meta-hybrid GGA functional that often provides superior accuracy for non-covalent interactions, which can be important for predicting crystal packing or receptor-ligand interactions.

  • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set directly impact the accuracy and the computational time.

    • Pople Style (e.g., 6-31G(d,p)): This is a popular split-valence basis set. The "6-31G" describes the core and valence orbitals, while the "(d,p)" adds polarization functions to d-orbitals on heavy atoms and p-orbitals on hydrogens. These are crucial for accurately describing the bonding in heterocyclic systems.[10]

    • Dunning Style (e.g., cc-pVDZ): Correlation-consistent basis sets are designed to systematically converge towards the complete basis set limit. While more computationally expensive, they can offer higher accuracy when needed.

For most routine structural validation of thienopyrimidines, the B3LYP/6-31G(d,p) level of theory provides a reliable and efficient starting point.

Part 2: The "How"—A Practical DFT Workflow for Structure Validation

Here, we outline a step-by-step protocol for performing a geometry optimization and subsequent frequency and NMR chemical shift calculations on a synthesized thienopyrimidine.

Experimental Protocol: DFT Calculation

  • Construct the Input Structure: Using a molecular builder like GaussView or Avogadro, draw the 3D structure of your proposed thienopyrimidine molecule. Ensure the initial bond lengths and angles are reasonable.

  • Set Up the Calculation: Create an input file for a DFT software package (e.g., Gaussian, ORCA). This file specifies the calculation type, level of theory, and molecular coordinates. A typical Gaussian input for a geometry optimization would look like this:

    • #p B3LYP/6-31G(d,p) specifies the level of theory.

    • Opt requests a geometry optimization to find the lowest energy structure.

    • Freq requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

  • Perform Geometry Optimization: Run the calculation. The software will iteratively adjust the molecular geometry to find the conformation with the minimum electronic energy.

  • Analyze the Output:

    • Confirm a True Minimum: Check the output of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a stable equilibrium geometry.

    • Extract Optimized Geometry: The output file will contain the final, low-energy 3D coordinates of the molecule. This provides accurate bond lengths, bond angles, and dihedral angles.

  • Calculate NMR Chemical Shifts: Using the optimized geometry, perform a subsequent calculation to predict the ¹H and ¹³C NMR chemical shifts. This is typically done using the Gauge-Including Atomic Orbital (GIAO) method.[11][12][13] The GIAO method is known to provide reliable chemical shift predictions, especially when a good level of theory is used. The Gaussian keyword would be NMR=GIAO.

  • Compare with Experimental Data: Correlate the calculated chemical shifts with your experimental NMR spectrum. A strong linear correlation between the calculated and experimental shifts provides powerful evidence for the proposed structure.[3]

Workflow Diagram

DFT_Workflow cluster_prep Preparation cluster_calc Computation cluster_analysis Analysis & Validation Build 1. Build Initial 3D Structure Input 2. Create Input File (e.g., B3LYP/6-31G(d,p)) Build->Input Opt 3. Geometry Optimization Input->Opt Freq 4. Frequency Calculation Opt->Freq NMR_Calc 5. GIAO NMR Calculation Opt->NMR_Calc Analyze 6. Analyze Output (Check for imaginary frequencies) Freq->Analyze Compare 7. Compare Calculated vs. Experimental NMR Data NMR_Calc->Compare Analyze->Compare Validate 8. Structure Validated Compare->Validate Decision_Tree Start Synthesized Thienopyrimidine Crystal Can you grow a high-quality crystal? Start->Crystal NMR_Clear Is NMR data unambiguous? Crystal->NMR_Clear No XRay Perform X-Ray Crystallography Crystal->XRay Yes DFT_Needed Are there multiple possible isomers? NMR_Clear->DFT_Needed No NMR_Only Structure Confirmed by NMR NMR_Clear->NMR_Only Yes DFT_Needed->NMR_Only No DFT_Calc Perform DFT Calculations DFT_Needed->DFT_Calc Yes Final_Validation Structure Validated XRay->Final_Validation NMR_Only->Final_Validation Compare Compare DFT-predicted NMR with experimental data DFT_Calc->Compare Compare->Final_Validation

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Amino-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 5-Amino-2-(methylthio)pyrimidine are routine. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, scientifically-grounded protocol for the safe disposal of this compound, ensuring that your laboratory's operational excellence is matched by its commitment to safety.

Foundational Safety Principles: Understanding the Hazard

Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed or in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. The causality behind these classifications lies in its chemical structure, which can interact with biological macromolecules, leading to irritation and toxicity. Therefore, all handling and disposal operations must be predicated on minimizing exposure.

Immediate Engineering and Personal Protective Measures:

  • Engineering Controls : All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols[1][3]. Ensure that a safety shower and eyewash station are readily accessible[1].

  • Personal Protective Equipment (PPE) : A standard ensemble of PPE is mandatory. This includes:

    • Eye Protection : Chemical safety goggles or a full-face shield[1][3].

    • Hand Protection : Chemically impermeable gloves (e.g., nitrile or butyl rubber) must be worn. Always check the manufacturer's glove compatibility chart[3][4].

    • Body Protection : A lab coat and closed-toe shoes are required to prevent skin contact[3].

Waste Characterization and Segregation: The First Step in Disposal

Proper disposal begins at the point of generation. This compound waste must be treated as hazardous. It is crucial to prevent its release into the environment, meaning it must not be disposed of down the drain or in regular trash[5][6][7].

Segregation Protocol: The principle of chemical compatibility is paramount. This compound is known to be incompatible with strong oxidizing agents[1][7]. Mixing with such agents could lead to a vigorous, exothermic reaction, posing a significant safety risk. Therefore, create a dedicated waste stream for this compound and chemically similar compounds.

  • Solid Waste : Collect pure compound, contaminated spatulas, weigh boats, and absorbent paper in a designated, compatible solid waste container[1][3].

  • Liquid Waste : If the compound is in a solution, collect it in a leak-proof, compatible liquid waste container. Do not mix with other solvent wastes unless their compatibility has been verified[3].

  • Sharps Waste : Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container[3].

Step-by-Step Laboratory Disposal Protocol

The primary disposal route for this compound is through a licensed chemical destruction facility, typically via controlled incineration[5][7]. Your role in the laboratory is to safely collect, store, and prepare this waste for pickup by your institution's Environmental Health & Safety (EH&S) department or a contracted waste management company.

Protocol for Waste Accumulation and Storage:

  • Container Selection : Choose a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid[8]. Whenever possible, use the original manufacturer's container or a designated hazardous waste container provided by your institution[3].

  • Labeling : Affix a hazardous waste tag to the container as soon as the first drop of waste is added[3]. The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date

    • Associated hazards (e.g., "Harmful," "Irritant")[3]

  • Secure Storage : Keep the waste container tightly closed when not in use[1]. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory[3]. This area should be under the control of laboratory personnel, away from ignition sources, and in a cool, dry, well-ventilated location[1][5].

  • Secondary Containment : Store the waste container within a secondary container (such as a chemical-resistant tray or tub) to contain any potential leaks or spills. The secondary containment should have the capacity to hold 110% of the volume of the largest container[3].

  • Arrange for Pickup : Once the container is full or waste is no longer being generated, contact your institution's EH&S department to schedule a waste pickup[3]. Do not exceed the accumulation time or volume limits for your SAA, as defined by regulatory standards[3].

Decontamination of Empty Containers

Empty containers that held this compound must also be disposed of properly. They cannot be discarded as regular trash without decontamination.

  • Triple Rinsing : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can effectively dissolve the compound[5][8].

  • Rinsate Collection : Crucially, this rinsate is now considered hazardous waste. It must be collected in a designated liquid hazardous waste container for proper disposal[8].

  • Final Disposal : Once triple-rinsed, the container can be punctured or the label defaced to prevent reuse, and then disposed of in a sanitary landfill or as per institutional guidelines[5].

Quantitative Guidelines and Workflow

While specific quantitative disposal limits for this compound are not defined, general regulatory standards for hazardous waste management in a laboratory setting must be followed.

ParameterGuidelineRationale
Waste Accumulation Segregate solids, liquids, and sharps.Prevents dangerous chemical reactions and ensures safe handling.
Container Labeling Label immediately with contents and hazards.Ensures clear identification and prevents accidental mixing of incompatible wastes.
SAA Volume Limit Do not accumulate >55 gallons of hazardous waste.Regulatory limit to minimize risk at the point of generation.[3]
SAA Time Limit Move full containers to central storage within 3 days.Regulatory requirement to ensure timely and proper disposal.[3]
Secondary Containment Must hold 110% of the largest container's volume.Provides a safety margin to contain spills and prevent environmental release.[3]
Disposal Decision Workflow

The following diagram outlines the procedural steps for the proper management of this compound waste within the laboratory.

G Workflow for this compound Disposal cluster_prep 1. Preparation & Handling cluster_wastegen 2. Waste Generation & Segregation cluster_accumulate 3. Accumulation & Storage cluster_disposal 4. Final Disposal sds Consult Safety Data Sheet (SDS) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe hood Handle in Chemical Fume Hood ppe->hood characterize Characterize as Hazardous Waste hood->characterize segregate Segregate by Waste Type (Solid, Liquid, Sharps) characterize->segregate incompatible Avoid Incompatible Materials (e.g., Strong Oxidizers) segregate->incompatible container Use Compatible, Sealed Container incompatible->container label_waste Label with 'Hazardous Waste', Chemical Name, and Date container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store containment Use Secondary Containment store->containment contact_ehs Contact EH&S for Waste Pickup containment->contact_ehs document Document Waste for Disposal Log contact_ehs->document

Caption: Decision workflow for handling and disposing of this compound waste.

Conclusion: A Culture of Safety

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and scientific excellence. By understanding the chemical's hazards, implementing rigorous segregation and containment protocols, and adhering to institutional and regulatory guidelines, you protect yourself, your colleagues, and the environment. This protocol serves as a definitive guide to ensure that the entire lifecycle of this chemical is managed with the highest degree of care.

References

Mastering the Safe Handling of 5-Amino-2-(methylthio)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle specialized chemical reagents with confidence and precision is paramount. 5-Amino-2-(methylthio)pyrimidine, a key building block in the synthesis of various biologically active molecules, requires a nuanced approach to laboratory safety. This guide moves beyond generic protocols to provide an in-depth, experience-driven framework for its safe handling, ensuring the integrity of your research and, most importantly, the well-being of your team.

Understanding the Hazard Profile: More Than Just a Solid

Before any handling, a thorough understanding of the specific risks associated with this compound is essential. According to its Safety Data Sheet (SDS), this compound is not merely an inert powder; it presents a multi-faceted hazard profile that demands respect and careful management.[1]

Primary Hazards:

  • Skin Irritation: Direct contact can lead to redness and inflammation.[1]

  • Serious Eye Irritation: The compound can cause significant damage if it comes into contact with the eyes.[1]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.[1]

  • Harmful if Swallowed or in Contact with Skin: The substance poses a toxicological risk through ingestion and dermal absorption.[1]

This profile necessitates a containment strategy that minimizes all potential routes of exposure. Given its nature as a fine powder, the primary risk is the generation of airborne dust during weighing and transfer operations.[2]

The Last Line of Defense: Selecting Appropriate Personal Protective Equipment (PPE)

Personal Protective Equipment is your final barrier against exposure. The selection of PPE must be directly informed by the specific hazards of this compound. A one-size-fits-all approach is insufficient; each component of your PPE serves a critical function.

PPE ComponentSpecificationRationale for Use with this compound
Eye/Face Protection Tightly fitting safety goggles or a full-face shield.Protects against airborne particles and accidental splashes, addressing the "serious eye irritation" hazard.[1]
Hand Protection Double-gloving with an inner nitrile glove and an outer butyl rubber glove.Standard nitrile gloves offer poor resistance to aromatic amines.[3][4] Butyl rubber provides superior protection against this chemical class.[5][6][7] Double-gloving minimizes the risk of exposure from a single point of failure.
Body Protection A disposable, solid-front lab coat or gown with tight-fitting cuffs.Prevents skin contact with the powder and minimizes the contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required if handling outside of a certified chemical fume hood or glovebox.Mitigates the risk of inhaling fine dust particles, which can cause respiratory irritation.[1][2]

The Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is crucial to prevent contamination and ensure user safety. The following protocols are designed to be self-validating, with each step logically building upon the last to create a secure handling environment.

Preparation and Weighing

All handling of solid this compound should occur within a certified chemical fume hood or a glovebox to contain any airborne particles.[1][2]

  • Don Appropriate PPE: Before entering the designated handling area, ensure all PPE from the table above is correctly worn.

  • Prepare the Work Surface: Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Weighing the Compound:

    • Use a tared, sealed container to minimize dust generation.

    • If weighing directly, use anti-static weighing paper.

    • Employ dedicated, clearly labeled spatulas and tools.

  • Post-Weighing:

    • Carefully clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

    • Treat all disposable materials used in the process as contaminated waste.

Solution Preparation
  • Conduct in a Fume Hood: All solution preparations must be performed within a certified chemical fume hood.

  • Slow Addition of Solvent: Add the solvent to the solid compound slowly to prevent splashing and aerosolization.

  • Secure Sonication: If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.

  • Clear Labeling: Immediately label the solution with the compound name, concentration, solvent, date, and your initials.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling & Disposal Workflow cluster_prep Preparation cluster_handling Handling Solid cluster_cleanup Decontamination cluster_disposal Disposal A Don Appropriate PPE B Prepare Fume Hood Work Surface A->B C Weigh Compound in Containment B->C Proceed to handling D Prepare Solution C->D E Decontaminate Surfaces & Equipment D->E After experiment F Doff PPE Correctly E->F G Segregate Contaminated Waste F->G Waste segregation H Arrange for Hazardous Waste Pickup G->H

Caption: Step-by-step workflow from preparation to disposal.

Decontamination and Disposal: Leaving No Trace

Effective decontamination and proper waste disposal are non-negotiable aspects of handling this compound.

Decontamination Protocol

For routine cleaning of surfaces and equipment contaminated with aromatic amines, a specific procedure is required.[8][9]

  • Initial Cleaning: Thoroughly wipe down the contaminated area with a cleaning solution and an abrasive pad if necessary to ensure penetration.[9]

  • Neutralization: Apply a decontamination solution specifically designed for aromatic amines. Allow it to react for at least 5 minutes.[8][9]

  • Final Rinse: Rinse the area with water.[9]

  • Verification (Optional but Recommended): Use colorimetric surface swabs to verify that the decontamination is complete.[8]

  • Waste Segregation: All used wipes, bench paper, and disposable PPE must be collected in a designated, sealed hazardous waste container.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids (e.g., gloves, wipes, weighing paper) in a clearly labeled, sealed plastic bag or container.

  • Liquid Waste: Collect any waste solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) program in accordance with local, state, and federal regulations.[1] Never dispose of this chemical or its waste down the drain or in regular trash.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research workflows, upholding the highest standards of laboratory safety and scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.